molecular formula C11H15FN2O2S B1304082 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine CAS No. 849938-78-9

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Cat. No.: B1304082
CAS No.: 849938-78-9
M. Wt: 258.31 g/mol
InChI Key: DZTMMTKMPVAHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine (CAS 849938-78-9) is an organic compound with the molecular formula C11H15FN2O2S and a molecular weight of 258.31 g·mol⁻¹ . This piperazine derivative features a methylsulfonyl group and a fluorine atom on its phenyl ring, a structure common in medicinal chemistry research. Piperazine scaffolds are widely utilized in the development of biologically active molecules, making this compound a valuable building block for drug discovery programs . It is particularly useful for synthesizing and screening novel compounds for potential pharmacological activity. Researchers can employ this reagent in various chemical reactions, including nucleophilic substitutions and as a precursor for more complex molecular architectures. The compound is offered in quantities ranging from 10 mg to 500 mg . This product is intended for research purposes and is not classified as a medicinal product or for human use. For comprehensive handling and safety information, including hazard statements and precautionary measures, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c1-17(15,16)11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTMMTKMPVAHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382248
Record name 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849938-78-9
Record name 1-[4-Fluoro-2-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide offers a comprehensive technical overview of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. This document moves beyond a simple cataloging of data, providing a synthesized analysis of the compound's chemical properties, a proposed experimental protocol for its synthesis, and an exploration of its significance as a building block in contemporary drug discovery. The insights herein are curated to empower researchers and drug development professionals in their strategic use of this versatile chemical entity.

Molecular Overview and Significance

This compound, with CAS Number 849938-78-9, is a substituted arylpiperazine that has emerged as a valuable intermediate in medicinal chemistry.[1][2][3] Its structure, featuring a piperazine ring attached to a phenyl group bearing both a fluorine atom and a methylsulfonyl group, imparts a unique combination of physicochemical properties that are highly desirable in the design of novel therapeutics. The piperazine moiety is a well-established scaffold in numerous approved drugs, often enhancing aqueous solubility and providing a key site for further molecular elaboration.[4][5] The strategic placement of the electron-withdrawing methylsulfonyl group and the fluorine atom significantly influences the electronic environment of the phenyl ring, impacting its reactivity and potential interactions with biological targets.[6][7]

This guide will delve into the specific chemical characteristics of this compound, providing a framework for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in synthesis and drug design. The key properties are summarized in the table below, compiled from various chemical supplier databases.[1][2][3]

PropertyValueSource(s)
CAS Number 849938-78-9[1][2]
Molecular Formula C₁₁H₁₅FN₂O₂S[2]
Molecular Weight 258.31 g/mol [1]
Physical State Solid[1]
Melting Point 153 to 155 °C[1]
IUPAC Name 1-(4-fluoro-2-methylsulfonylphenyl)piperazine[1]
Canonical SMILES CS(=O)(=O)C1=CC(F)=CC=C1N1CCNCC1[1]
InChI InChI=1S/C11H15FN2O2S/c1-17(15,16)11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methodologies for the preparation of arylpiperazines, a robust synthetic route can be proposed. The most probable and industrially scalable approach involves a nucleophilic aromatic substitution (SₙAr) reaction.[10][11][12]

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of an activated aryl fluoride with piperazine. A plausible precursor is 1,2-difluoro-4-(methylsulfonyl)benzene. The presence of the strongly electron-withdrawing methylsulfonyl group ortho to one of the fluorine atoms significantly activates the ring towards nucleophilic attack.[11][13]

G reactant1 1,2-Difluoro-4-(methylsulfonyl)benzene product This compound reactant1->product reactant2 Piperazine (excess) reactant2->product conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO, DMF) Heat

Proposed synthesis of this compound.
Mechanistic Rationale

The SₙAr mechanism in this context involves the addition of the nucleophilic piperazine to the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonyl group. Subsequent elimination of a fluoride ion restores the aromaticity and yields the final product.[11][13] The fluorine atom at the ortho position to the sulfonyl group is the more likely leaving group due to the strong activation provided by the ortho sulfonyl group. Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions found in the literature for the synthesis of similar arylpiperazines.[14][15]

Materials:

  • 1,2-Difluoro-4-(methylsulfonyl)benzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazine (4 equivalents) in anhydrous DMSO, add anhydrous potassium carbonate (2 equivalents).

  • Add 1,2-difluoro-4-(methylsulfonyl)benzene (1 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][16]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine protons, and the methylsulfonyl protons.

  • Aromatic Protons: The three protons on the phenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with coupling patterns influenced by both the fluorine and the adjacent protons.

  • Piperazine Protons: The protons on the piperazine ring will likely appear as two multiplets, corresponding to the four protons adjacent to the phenyl ring and the four protons adjacent to the NH group. These would likely be found in the δ 3.0-3.5 ppm region.

  • Methylsulfonyl Protons: The three protons of the methyl group will give a sharp singlet, expected to be downfield due to the deshielding effect of the sulfonyl group, likely in the δ 3.0-3.3 ppm region.

  • NH Proton: A broad singlet corresponding to the NH proton of the piperazine ring is expected, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

  • Piperazine Carbons: Two signals are expected for the piperazine carbons, corresponding to the two sets of non-equivalent CH₂ groups.

  • Methylsulfonyl Carbon: A single signal for the methyl carbon will be present.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ for the N-H stretch of the secondary amine in the piperazine ring.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • S=O Stretches: Two strong absorption bands characteristic of the sulfonyl group will be present in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ corresponding to the C-F stretch.

  • Aromatic C=C Stretches: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 258. The fragmentation pattern would likely involve cleavage of the piperazine ring and loss of the methylsulfonyl group.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is dictated by its constituent functional groups.

  • Piperazine Moiety: The secondary amine of the piperazine ring is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and sulfonylation. This is the primary site for further derivatization in multi-step syntheses.[17]

  • Aromatic Ring: The phenyl ring, being substituted with a fluorine atom and a powerful electron-withdrawing sulfonyl group, is deactivated towards electrophilic aromatic substitution. Conversely, it is highly activated for further nucleophilic aromatic substitution, should a suitable leaving group be present.[11][13]

Stability and Storage

While specific stability studies on this compound are not published, general principles suggest that it should be a relatively stable solid under standard laboratory conditions.[18][19] However, as with many amine-containing compounds, it may be susceptible to oxidation over long-term storage, especially if exposed to air and light. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place.

Handling and Safety

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Applications in Drug Discovery and Development

The primary utility of this compound is as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of centrally active agents.[7][20]

The specific substitution pattern of this compound makes it a valuable synthon for introducing the 4-fluoro-2-(methylsulfonyl)phenyl moiety into a target molecule. This group can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a hydrogen bond acceptor and influence solubility and electronic properties.[6]

While the biological activity of this compound itself has not been reported, its incorporation into larger molecules is a strategy employed in the design of inhibitors for various biological targets.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined structure and the predictable reactivity of its functional groups make it a reliable building block for the synthesis of novel compounds. This guide has provided a comprehensive overview of its known properties, a scientifically-grounded proposed synthesis, and an analysis of its potential applications. As drug discovery continues to evolve, the strategic use of such well-characterized building blocks will remain essential in the quest for new and improved therapeutics.

References

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health. [Link]

  • Phenylpiperazine. Google AI.
  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. PubMed. [Link]

  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Publications. [Link]

  • Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles | Request PDF. ResearchGate. [Link]

  • 1-Phenylpiperazine: Properties, Uses, and Sourcing for Chemical Synthesis. [Link]

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec. [Link]

  • RU2600450C1 - Method of producing flunarizine - Google Patents.
  • Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • 1-(4-Fluorophenyl)-4-(methylsulfonyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. [Link]

  • 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. PubMed. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]

  • Stability Studies in Pharmaceuticals | Netphamalab. Netpharmalab. [Link]

  • Neucleophilic aromatic substitution | PPT. Slideshare. [Link]

  • 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone. National Institutes of Health. [Link]

  • Synthesis of 1-(4-fluorobenzyl)piperazine. PrepChem.com. [Link]

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents.
  • Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PubMed Central. [Link]

  • United States Patent (19). Googleapis.com. [Link]

  • 1-[2-fluoro-4-(methylsulfonyl)phenyl]piperazine. ChemSrc. [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents.
  • 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. Wikipedia. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. National Institutes of Health. [Link]

Sources

Introduction: The Arylpiperazine Scaffold and the Potential of CAS 849938-78-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine (CAS 849938-78-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted arylpiperazine of significant interest in medicinal chemistry. Synthesizing available data on structurally related compounds and established chemical principles, this document serves as a foundational resource for researchers exploring its synthesis, characterization, and potential therapeutic applications.

The arylpiperazine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2][3][4] From central nervous system (CNS) agents like antipsychotics and antidepressants to anticancer and antimicrobial agents, the versatility of the arylpiperazine structure allows for fine-tuning of its pharmacological profile through targeted substitutions.[1][4][5][6]

This compound (CAS 849938-78-9) emerges as a compound of interest due to its structural features, which suggest potential for specific and potent biological activity. The presence of a fluorine atom and a methylsulfonyl group on the phenyl ring can significantly influence its electronic properties, metabolic stability, and binding interactions with biological targets. Notably, structurally similar compounds, such as those bearing a 2-fluoro-4-(methylsulfonyl)phenyl moiety, have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[7] This guide will, therefore, explore the synthesis, characterization, and potential biological evaluation of this compound, with a focus on its prospective role as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
CAS Number 849938-78-9N/A
Molecular Formula C₁₁H₁₅FN₂O₂SN/A
Molecular Weight 258.31 g/mol N/A
Appearance White to off-white solidPredicted
Melting Point 153-155 °CFluorochem
Boiling Point ~459.5 °C (Predicted)N/A
Solubility Soluble in DMSO, MethanolPredicted
pKa ~8.65 (Predicted)N/A

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNA) reaction. This common and reliable method in medicinal chemistry involves the displacement of a suitable leaving group from an activated aromatic ring by an amine.[8]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1,4-difluoro-2-(methylsulfonyl)benzene with piperazine. The electron-withdrawing methylsulfonyl group and the fluorine atom activate the aromatic ring for nucleophilic attack by piperazine.

Synthetic Workflow cluster_reaction Nucleophilic Aromatic Substitution cluster_purification Purification reagent1 1,4-Difluoro-2- (methylsulfonyl)benzene reaction_step Solvent (e.g., DMSO) Base (e.g., K₂CO₃) Heat reagent1->reaction_step reagent2 Piperazine reagent2->reaction_step product This compound purification_step Column Chromatography or Recrystallization product->purification_step reaction_step->product final_product final_product purification_step->final_product Purified Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1,4-difluoro-2-(methylsulfonyl)benzene (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add anhydrous piperazine (2.0-3.0 eq) and a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes or methanol in dichloromethane can be employed to isolate the desired product.

  • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons, the piperazine protons, and the methylsulfonyl protons with appropriate chemical shifts, multiplicities, and integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, piperazine carbons, and the methyl carbon of the sulfonyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ at m/z 259.09).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (e.g., >95%).

Potential Biological Activity and Mechanism of Action

The structural features of this compound strongly suggest its potential as a modulator of key biological targets.

Primary Hypothesis: Inhibition of 11β-HSD1

A compelling line of investigation for this compound is its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Research on a closely related analog, 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852), has demonstrated potent and selective inhibition of 11β-HSD1.[7]

11β-HSD1 is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and brain. Overexpression of 11β-HSD1 is associated with elevated intracellular cortisol levels, which can lead to insulin resistance, visceral obesity, and hypertension. Therefore, inhibitors of 11β-HSD1 are being actively pursued as therapeutic agents for type 2 diabetes and metabolic syndrome.

11beta-HSD1 Pathway cortisone Cortisone (Inactive) hsd11b1 11β-HSD1 cortisone->hsd11b1 Conversion cortisol Cortisol (Active) gr Glucocorticoid Receptor (GR) cortisol->gr Activation hsd11b1->cortisol target_genes Target Gene Expression gr->target_genes metabolic_effects ↑ Gluconeogenesis ↑ Adipogenesis ↓ Insulin Sensitivity target_genes->metabolic_effects inhibitor This compound inhibitor->hsd11b1 Inhibition

Caption: The role of 11β-HSD1 in cortisol metabolism and its potential inhibition.

Other Potential Applications

Given the broad therapeutic scope of arylpiperazines, other potential applications for this compound should not be overlooked:

  • CNS Disorders: Many arylpiperazines interact with serotonin and dopamine receptors, suggesting potential applications in treating depression, anxiety, and psychosis.[3][5]

  • Oncology: Some piperazine derivatives have shown promise as anticancer agents by inducing apoptosis through mechanisms such as the inhibition of BCL2.[6]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic biological evaluation is necessary.

Experimental Workflow cluster_invitro Biochemical Characterization cluster_cell_based Cellular Activity cluster_invivo Preclinical Models start Synthesized Compound invitro In Vitro Assays start->invitro cell_based Cell-Based Assays invitro->cell_based assay1 11β-HSD1 Enzymatic Assay (IC₅₀ Determination) invitro->assay1 assay2 Receptor Binding Assays (e.g., 5-HT, Dopamine) invitro->assay2 invivo In Vivo Studies cell_based->invivo cell_assay1 Cortisol Production Assay in Adipocytes or Hepatocytes cell_based->cell_assay1 cell_assay2 Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) cell_based->cell_assay2 animal_model1 Metabolic Disease Models (e.g., db/db mice) invivo->animal_model1 animal_model2 Pharmacokinetic Profiling (ADME) invivo->animal_model2

Caption: A general workflow for the biological evaluation of the target compound.

Detailed Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against human 11β-HSD1.

  • Reagents and Materials:

    • Human recombinant 11β-HSD1

    • Cortisone (substrate)

    • NADPH (cofactor)

    • Assay buffer (e.g., Tris-HCl with EDTA)

    • Test compound (dissolved in DMSO)

    • Scintillation proximity assay (SPA) beads or ELISA kit for cortisol detection

    • 96-well microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, human recombinant 11β-HSD1, and NADPH.

    • Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the substrate, cortisone.

    • Incubate at 37 °C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a potent inhibitor like carbenoxolone).

    • Quantify the amount of cortisol produced using a suitable detection method (e.g., SPA or ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the arylpiperazine class of compounds. Based on the analysis of structurally related molecules, it holds significant potential as an inhibitor of 11β-HSD1, making it a valuable candidate for further investigation in the context of metabolic diseases. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its synthesis and characterization. Future research should focus on confirming its biological activity through in vitro and in vivo studies, exploring its structure-activity relationship (SAR), and optimizing its pharmacokinetic properties to develop a potential clinical candidate.

References

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • PubMed. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Retrieved from [Link]

  • PubMed. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • PubMed. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Retrieved from [Link]

  • PubMed. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Retrieved from [Link]

  • National Institutes of Health. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Retrieved from [Link]

  • PubMed. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, field-proven methodology for the structural elucidation of this compound, a substituted phenylpiperazine derivative. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework that integrates multiple analytical techniques to achieve irrefutable structural confirmation.

The target molecule, with the chemical formula C₁₁H₁₅FN₂O₂S and a molecular weight of 258.31 g/mol , is identified by the CAS Number 849938-78-9.[1][2] The structural characterization of such molecules is a critical component of impurity profiling and quality control in pharmaceutical manufacturing.[3][4][5] Regulatory bodies mandate the identification of impurities at levels as low as 0.1%, making robust analytical strategies essential.

This guide eschews a rigid template, instead presenting a logical workflow that mirrors the process of scientific discovery. We will proceed from foundational spectroscopic analysis, which provides the molecular framework, to the definitive confirmation of three-dimensional architecture. Our approach is built on a tripartite system of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, demonstrating how these techniques are synergistically employed to build a self-validating case for the molecule's precise structure.

Physicochemical Properties Summary

A foundational step in any analytical endeavor is the compilation of known physical and chemical data. This information provides the initial parameters for experimental design.

PropertyValueSource
IUPAC Name 1-(4-fluoro-2-methylsulfonylphenyl)piperazine[1]
CAS Number 849938-78-9[1][2]
Molecular Formula C₁₁H₁₅FN₂O₂S[1][2]
Molecular Weight 258.31 g/mol [1][2]
Physical State Solid[1]
Melting Point 153 to 155°C[1]

Part 1: The Molecular Framework via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the preeminent technique for defining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map out the connectivity and chemical environment of nearly every atom. For a molecule like this compound, a suite of 1D and 2D NMR experiments is not merely a checklist; it is a systematic interrogation designed to piece together the aromatic, piperazine, and sulfonyl moieties.[6]

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz Spectrometer) cluster_interp Data Interpretation cluster_confirm Structural Confirmation Prep Dissolve ~10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) H1_NMR 1D ¹H NMR Prep->H1_NMR C13_NMR 1D ¹³C NMR Prep->C13_NMR HSQC_NMR 2D HSQC Prep->HSQC_NMR HMBC_NMR 2D HMBC Prep->HMBC_NMR Interp_H1 Analyze Integration, Multiplicity, & Chemical Shift H1_NMR->Interp_H1 Interp_C13 Identify Carbon Environments (Aromatic, Aliphatic, CH₃) C13_NMR->Interp_C13 Interp_HSQC Correlate Directly Bonded C-H Pairs HSQC_NMR->Interp_HSQC Interp_HMBC Map 2-3 Bond C-H Correlations (Connectivity) HMBC_NMR->Interp_HMBC Final_Structure Assembled Molecular Framework Interp_H1->Final_Structure Interp_C13->Final_Structure Interp_HSQC->Final_Structure Interp_HMBC->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocols & Expected Data

1. Proton (¹H) NMR Spectroscopy

  • Protocol: A sample of 5-10 mg is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher field spectrometer, with chemical shifts referenced to the residual solvent peak.

  • Rationale & Expected Data: The ¹H NMR spectrum provides the most immediate information. We expect to see distinct signals for the aromatic protons, the eight piperazine protons, and the three methyl protons of the sulfonyl group. The electron-withdrawing nature of the sulfonyl and fluoro groups will shift the aromatic protons downfield. The piperazine protons will likely appear as two broad multiplets due to their chemical environments and potential chair-chair interconversion.[7]

2. Carbon-13 (¹³C) NMR Spectroscopy

  • Protocol: Using the same sample, a ¹³C NMR spectrum is acquired. This typically requires a longer acquisition time than ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Rationale & Expected Data: This experiment reveals the number of unique carbon environments. We anticipate signals corresponding to the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine), the piperazine carbons, and the methyl carbon of the sulfonyl group.

3. 2D Heteronuclear Single Quantum Coherence (HSQC)

  • Protocol: A standard HSQC pulse sequence is run. This is a proton-detected experiment, making it relatively sensitive.[8]

  • Rationale & Expected Data: The HSQC spectrum is a correlation map that links each proton signal directly to the carbon atom it is attached to.[9][10] This is a powerful tool for assigning which proton signal corresponds to which carbon signal, resolving any ambiguity from the 1D spectra. For example, it will definitively link the methyl proton singlet to the methyl carbon.

4. 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Protocol: A standard HMBC pulse sequence is run, optimized to detect correlations over 2-3 bonds (typically corresponding to a J-coupling of 7-8 Hz).[8][9]

  • Rationale & Expected Data: This is the key experiment for assembling the molecular puzzle. It reveals long-range (2- and 3-bond) correlations between protons and carbons.[11] Key expected correlations that would confirm the structure include:

    • A correlation from the methyl protons to the sulfonyl-bearing aromatic carbon.

    • Correlations from the piperazine protons adjacent to the phenyl ring to the two nearest aromatic carbons.

    • Correlations between the aromatic protons and their neighboring carbons, confirming their relative positions.

Predicted NMR Data Summary
Group¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key HMBC Correlations
Methyl (SO₂CH₃) ~3.2 (s, 3H)~45C-SO₂
Piperazine (α to N-Aryl) ~3.1 (m, 4H)~50C1 (Aromatic)
Piperazine (β to N-Aryl) ~3.0 (m, 4H)~46None expected
Aromatic CH 7.2 - 7.8 (m, 3H)115 - 130Adjacent aromatic carbons
Aromatic C-F -~160 (d, ¹JCF ≈ 250 Hz)-
Aromatic C-SO₂ -~140Methyl protons
Aromatic C-N -~150Piperazine (α) protons

Part 2: Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry serves as a crucial validation checkpoint. It provides two vital pieces of information: the precise molecular weight of the compound, which confirms its elemental composition, and a characteristic fragmentation pattern that acts as a molecular fingerprint.[12] We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize premature fragmentation and ensure the observation of the intact protonated molecule, [M+H]⁺.

Logical Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS/MS) cluster_interp Data Interpretation cluster_confirm Structural Validation Prep Prepare dilute solution (e.g., 10 µg/mL in Acetonitrile/Water) MS1 Full Scan MS (MS1) Prep->MS1 MS2 MS/MS Fragmentation MS1->MS2 Isolate [M+H]⁺ Interp_MS1 Identify protonated parent ion [M+H]⁺ and confirm molecular weight MS1->Interp_MS1 Interp_MS2 Analyze fragment ions to deduce fragmentation pathways MS2->Interp_MS2 Final_Confirm Confirm Molecular Formula & Substructure Connectivity Interp_MS1->Final_Confirm Interp_MS2->Final_Confirm

Caption: Logical workflow for mass spectrometry analysis.

Experimental Protocol & Expected Data
  • Protocol: A dilute solution of the compound is prepared in a solvent compatible with ESI, such as acetonitrile or methanol. The solution is infused directly or via an HPLC into the ESI source of a mass spectrometer. Data is acquired in positive ion mode. For fragmentation analysis (MS/MS), the parent ion corresponding to [M+H]⁺ is isolated in the quadrupole and subjected to collision-induced dissociation (CID).

  • Rationale & Expected Data:

    • Parent Ion: The full scan mass spectrum (MS1) should show a prominent peak at m/z 259.09, corresponding to the protonated molecule [C₁₁H₁₅FN₂O₂S + H]⁺. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the elemental formula.

    • Fragmentation Pattern (MS/MS): The fragmentation of phenylpiperazines is well-characterized.[13][14] We anticipate specific cleavages that are diagnostic of the proposed structure:

      • Piperazine Ring Cleavage: The piperazine ring is prone to fragmentation, leading to characteristic neutral losses and charged fragments.

      • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da), often via rearrangement.[15]

      • Cleavage of the Aryl-N Bond: Scission of the bond between the phenyl ring and the piperazine nitrogen is also a possibility.

Predicted Mass Spectrometry Data
Ionm/z (Predicted)Identity
Parent Ion 259.09[M+H]⁺
Fragment 1 195.09[M+H - SO₂]⁺
Fragment 2 155.08[F-C₆H₃-SO₂-CH₃]⁺
Fragment 3 86.09[Piperazine+H]⁺ fragment

Part 3: Unambiguous 3D Structure by Single-Crystal X-ray Crystallography

Expertise & Causality: While NMR and MS provide powerful evidence for connectivity and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional map of the molecule.[16][17] It is the definitive method for structure determination, assuming a high-quality single crystal can be obtained.[18][19] This technique moves beyond connectivity to define precise bond lengths, bond angles, and conformational details.

Workflow for X-ray Crystallography

XRay_Workflow Prep Purity Check (>98% required) Screening Screen Solvents & Methods (Slow Evaporation, Vapor Diffusion) Prep->Screening Growth Crystal Growth Selection Select a High-Quality Single Crystal Growth->Selection Screening->Growth Data_Collection Mount Crystal & Collect Diffraction Data Selection->Data_Collection Structure_Solution Solve & Refine Structure Data_Collection->Structure_Solution Final_Model Generate Final 3D Atomic Model Structure_Solution->Final_Model

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol & Expected Outcome
  • Protocol:

    • Crystal Growth: This is the most critical and often challenging step.[20] The compound is dissolved in a suitable solvent or solvent system until near-saturation. Methods like slow evaporation, vapor diffusion, or solvent layering are employed to encourage the formation of a single, well-ordered crystal of at least 0.1 mm in each dimension.[19]

    • Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

    • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an electron density map, from which atomic positions are determined and refined to yield the final molecular model.

  • Expected Outcome: The successful completion of this process yields a definitive 3D model of this compound. This model will confirm the atom-to-atom connectivity deduced from NMR, the substitution pattern on the aromatic ring, and the conformation of the piperazine ring (likely a chair conformation). This result serves as the ultimate validation of the data obtained from spectroscopic methods.

Conclusion: An Integrated, Self-Validating Approach

The structural elucidation of this compound is not achieved by a single technique but by the logical integration of complementary analytical data. Each method provides a piece of the puzzle, and together they form a self-validating system that ensures the highest degree of scientific integrity.

Integrated_Conclusion NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Conclusion Unambiguous Structure of this compound NMR->Conclusion Provides C-H Framework & Connectivity MS Mass Spectrometry (ESI-MS/MS) MS->Conclusion Confirms Molecular Formula & Fragmentation XRay X-Ray Crystallography XRay->Conclusion Defines Absolute 3D Structure & Conformation

Caption: Integrated data approach for final structure confirmation.

References

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. Science Publishing Group. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-methylpiperazine. CAS Standard Information Network. [Link]

  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]

  • Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). ResearchGate. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • 1-(4-Fluorophenyl)piperazine. PubChem. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

  • Mass spectral fragmentations of sulfonates. Supporting Information. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. [Link]

Sources

Unmasking the Molecular Culprit: A Technical Guide to the Biological Target Identification of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Phenotype to Precision

In the landscape of modern drug discovery, the journey from a promising small molecule with a desirable phenotypic effect to a well-understood therapeutic candidate is fraught with complexity. The critical juncture in this journey is the unambiguous identification of its biological target(s). It is this knowledge that transforms a pharmacological curiosity into a tool for precision medicine. This guide is dedicated to elucidating a comprehensive, multi-pronged strategy for the target deconvolution of a novel phenylpiperazine derivative, 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. Phenylpiperazines are a well-established class of pharmacophores known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][2] This lineage provides a fertile ground for hypothesis generation, yet it is imperative to approach target identification with an unbiased and rigorous experimental framework.

This document is structured not as a rigid protocol, but as a dynamic, decision-driven guide for the discerning researcher. We will traverse the strategic planning, experimental execution, and data interpretation necessary to confidently identify the molecular target(s) of this compound, thereby paving the way for mechanism-of-action studies and future drug development endeavors.

I. Strategic Framework: A Triad of Target Identification

A robust target identification campaign does not rely on a single methodology. Instead, it employs a strategic convergence of orthogonal approaches to build a compelling and verifiable case. For this compound, we advocate a triad of techniques: two label-free methods, Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA), complemented by a classic, yet powerful, affinity-based chemical proteomics approach.

G cluster_0 Target Identification Strategy cluster_1 Label-Free Methods cluster_2 Affinity-Based Method Compound This compound Label_Free Label-Free Approaches Compound->Label_Free Affinity_Based Affinity-Based Approach Compound->Affinity_Based Validation Target Validation & Pathway Analysis Label_Free->Validation DARTS DARTS Label_Free->DARTS CETSA CETSA Label_Free->CETSA Affinity_Based->Validation Probe_Synthesis Affinity Probe Synthesis Affinity_Based->Probe_Synthesis Pull_Down Affinity Pull-Down Probe_Synthesis->Pull_Down G cluster_0 Affinity Probe Synthesis via Click Chemistry Compound_Alkyne Alkyne-modified This compound Click_Reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition Compound_Alkyne->Click_Reaction Biotin_Azide Azide-Biotin Biotin_Azide->Click_Reaction Final_Probe Biotinylated Affinity Probe Click_Reaction->Final_Probe

Figure 2: Synthesis of a biotinylated affinity probe using click chemistry.

A plausible synthetic route would involve the reaction of this compound with a short propargyl bromide linker to introduce a terminal alkyne. This alkyne-modified compound would then be "clicked" to an azide-functionalized biotin molecule.

B. Affinity Pull-Down and Protein Identification

The biotinylated affinity probe is used to "fish" for its binding partners in a cell lysate.

  • Probe Immobilization:

    • Incubate the biotinylated affinity probe with streptavidin-coated magnetic beads to immobilize the probe.

  • Cell Lysate Incubation:

    • Incubate the probe-immobilized beads with a cell lysate prepared as described for the DARTS protocol.

    • To control for non-specific binding, a parallel experiment should be conducted with beads that have been blocked with free biotin, or with a structurally similar but biologically inactive control compound that has also been biotinylated.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify them by LC-MS/MS as described previously.

IV. Data Analysis and Interpretation: From Raw Data to Candidate Targets

The mass spectrometry data generated from these experiments must be rigorously analyzed to identify high-confidence candidate targets.

A. Proteomics Data Analysis Workflow using MaxQuant

MaxQuant is a powerful software suite for analyzing high-resolution proteomics data. [3]For both label-free (DARTS, CETSA) and affinity-based experiments, the following general workflow can be applied:

Parameter GroupSettingRationale
Type Standard (for DARTS and Affinity-based) or TMT-based (for CETSA)Specifies the type of quantification experiment.
Label-free quantification (LFQ) Enabled (for DARTS and Affinity-based)Activates the MaxLFQ algorithm for accurate label-free quantification. [4]
LFQ min. ratio count 2Sets the minimum number of peptide ratios required for quantification.
Match between runs EnabledTransfers identifications between runs based on accurate mass and retention time, reducing missing values.
Fixed Modifications Carbamidomethyl (C)Accounts for the alkylation of cysteine residues during sample preparation.
Variable Modifications Oxidation (M), Acetyl (Protein N-term)Considers common biological and sample preparation-induced modifications.
FASTA file Human UniProt database (or relevant species)The protein sequence database against which the MS/MS spectra will be searched.
PSM and Protein FDR 0.01Sets the false discovery rate for peptide-spectrum matches and protein identifications to 1%.
B. Candidate Prioritization

The output from MaxQuant will be a list of proteins identified and quantified in each condition. Candidate targets are prioritized based on the following criteria:

  • DARTS: Proteins that are significantly more abundant in the compound-treated sample compared to the vehicle control.

  • CETSA: Proteins that exhibit a statistically significant and reproducible thermal shift upon compound treatment.

  • Affinity Pull-Down: Proteins that are significantly enriched on the affinity probe-coated beads compared to the control beads.

The convergence of candidates from these orthogonal methods provides the highest confidence in a true biological target.

V. Target Validation and Pathway Analysis: Confirming the Connection

The identification of a candidate target is not the endpoint. It is a hypothesis that must be rigorously validated through independent biochemical and cellular assays.

A. Orthogonal Validation Assays
  • Recombinant Protein Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to confirm a direct binding interaction between the compound and a purified recombinant version of the candidate protein and to determine binding affinity (KD).

  • Enzyme Inhibition/Activation Assays: If the candidate target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or activator.

  • Cellular Target Engagement Assays: Techniques like Western blot-based CETSA or cellular DARTS can be used to confirm that the compound engages the target protein in a cellular context.

  • Genetic Approaches: Knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the candidate target gene should abolish or reduce the phenotypic effect of the compound.

B. Signaling Pathway Analysis

Once a target is validated, it is crucial to understand its role in cellular signaling pathways. Based on the common targets of phenylpiperazine derivatives, two likely pathways to investigate are GPCR signaling and RTK signaling.

  • GPCR Signaling: If the target is a GPCR, such as a serotonin or adrenergic receptor, downstream signaling events should be investigated. [5]This could involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium, or assessing the phosphorylation status of downstream kinases like ERK or Akt. [6]

G cluster_0 GPCR Signaling Cascade Ligand Phenylpiperazine Compound GPCR GPCR (e.g., 5-HT or Adrenergic Receptor) Ligand->GPCR G_Protein G-Protein Activation (Gα, Gβγ) GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (PKA, PKC) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Figure 3: A generalized GPCR signaling pathway.
  • RTK Signaling: If the target is a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), key validation experiments would include assessing the autophosphorylation of the receptor and the phosphorylation of downstream signaling proteins like Shc, Grb2, and the activation of the Ras-MAPK and PI3K-Akt pathways. [7]

VI. Conclusion: A Roadmap to Mechanistic Insight

The identification of the biological target of this compound is a critical step in its development as a potential therapeutic agent. The integrated, multi-pronged approach outlined in this guide, combining the strengths of label-free and affinity-based proteomics, provides a robust framework for target deconvolution. By meticulously executing these experiments, rigorously analyzing the data, and validating the findings through orthogonal assays, researchers can move with confidence from a compound with an interesting phenotype to a well-characterized molecule with a clear mechanism of action. This journey from "what it does" to "how it works" is the cornerstone of modern, rational drug discovery.

References

  • MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis. (n.d.).
  • Efficient quantitative comparisons of plasma proteomes using label-free analysis with MaxQuant - PMC - NIH. (n.d.). Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Toxics, 9(12), 346.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC - NIH. (n.d.). Retrieved from [Link]

  • A robust CETSA data analysis automation workflow for routine screening. (n.d.). Retrieved from Genedata website: [Link]

  • Proteomics / Label-free data analysis using MaxQuant / Hands-on - Galaxy Training!. (2020, April 29). Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1711-1721.
  • Identification of GPCR-Interacting Cytosolic Proteins Using HDL Particles and Mass Spectrometry-Based Proteomic Approach | PLOS One. (2013). PLoS ONE, 8(12), e81356.
  • GPCR Binding Assay. (n.d.).
  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. (2019). Chemical Science, 10(10), 2941-2947.
  • Pharmazie - MaxQuant – Information and Tutorial. (n.d.). Retrieved from [Link]

  • GPCRomics: An approach to discover GPCR drug targets - PMC - NIH. (n.g.). Retrieved from [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design and synthesis of sulfonamides incorporating a biotin moiety. (2023). Bioorganic & Medicinal Chemistry, 94, 117467.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6560.
  • A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023). Journal of the American Society for Mass Spectrometry, 34(3), 486-496.
  • MaxQuant Software for Ion Mobility Enhanced Shotgun Proteomics - PMC - NIH. (n.d.). Retrieved from [Link]

  • Click chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Label-free data analysis using MaxQuant. (n.d.). Retrieved from TeSS (Training eSupport System) website: [Link]

  • Covalent Labeling of Matrix Metalloproteases with Affinity‐Based Probes Containing Tuned Reactive N‐Acyl‐N‐Alkyl Sulfonamide Cleavable Linkers. (2024).
  • Protocol for Azide-Alkyne Click Chemistry. (2022, January 18).
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[8][3][4]riazine-based VEGFR-2 kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.

  • Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 845-853.
  • Click Chemistry for Cyclic Peptide Drug Design. (2019). Methods in Molecular Biology, 2001, 133-145.
  • Copper-Free Click Chemistry. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
  • Design and synthesis of a photocleavable biotin-linker for the photoisolation of ligand-receptor complexes based on the photolysis of 8-quinolinyl sulfonates in aqueous solution. (2009). Bioorganic & Medicinal Chemistry, 17(9), 3351-3358.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • List of miscellaneous 5-HT2A receptor agonists. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacological profile of the novel chemical entity, 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. This molecule has emerged as a significant scaffold in medicinal chemistry, demonstrating potential for therapeutic applications through its incorporation into highly selective and potent drug candidates. This document will delve into its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic properties, and future research directions, offering valuable insights for professionals in the field of drug discovery and development.

Introduction: A Versatile Scaffold in Modern Drug Discovery

The this compound core is a key structural motif that has been successfully utilized in the development of targeted therapeutics. Its unique combination of a fluorinated phenyl ring, a methylsulfonyl group, and a piperazine moiety confers favorable physicochemical and pharmacological properties. The strategic placement of the fluorine atom and the electron-withdrawing methylsulfonyl group can significantly influence the molecule's binding affinity, selectivity, and metabolic stability. The piperazine ring, a common pharmacophore in centrally active agents, provides a versatile point for further chemical modification to optimize drug-like properties.

Notably, this core structure is an integral component of SKI2852, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. The successful development of SKI2852 underscores the therapeutic potential of the this compound scaffold.

Synthesis and Physicochemical Properties

General Synthetic Approach

A plausible synthetic route involves the reaction of 1-fluoro-4-nitro-2-(methylsulfonyl)benzene with piperazine. The nitro group can subsequently be reduced to an amine, which can then be further modified if desired. The electron-withdrawing nature of the methylsulfonyl group facilitates the initial nucleophilic substitution.

Below is a conceptual workflow for the synthesis:

Synthesis_Workflow A 1-Fluoro-4-nitro-2-(methylsulfonyl)benzene C Nucleophilic Aromatic Substitution A->C B Piperazine B->C D 1-[4-Nitro-2-(methylsulfonyl)phenyl]piperazine C->D E Reduction D->E F 1-[4-Amino-2-(methylsulfonyl)phenyl]piperazine E->F G Further Derivatization F->G H Target Derivatives (e.g., SKI2852) G->H

Caption: Conceptual synthetic workflow for this compound and its derivatives.

Physicochemical Properties

The physicochemical properties of this compound contribute to its potential as a drug scaffold.

PropertyValueSource
CAS Number 849938-78-9[Santa Cruz Biotechnology, n.d.[1]]
Molecular Formula C₁₁H₁₅FN₂O₂S[Santa Cruz Biotechnology, n.d.[1]]
Molecular Weight 258.31 g/mol [Santa Cruz Biotechnology, n.d.[1]]
Melting Point 153-155 °C[Fluorochem, n.d.[2]]
Appearance Solid[Fluorochem, n.d.[2]]

Pharmacological Profile: A Focus on 11β-HSD1 Inhibition

The most well-documented pharmacological activity of a compound containing the this compound core is the potent and selective inhibition of 11β-HSD1.

Mechanism of Action: Targeting Cortisol Metabolism

11β-HSD1 is a key enzyme in the glucocorticoid signaling pathway, responsible for the conversion of inactive cortisone to active cortisol in target tissues. Overexpression of 11β-HSD1 is associated with various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. By inhibiting this enzyme, compounds based on the this compound scaffold can reduce local cortisol levels, thereby ameliorating the symptoms of these conditions.

The derivative, SKI2852, which contains the core structure, has been shown to be a highly potent and selective inhibitor of 11β-HSD1.[3]

In Vitro and In Vivo Efficacy of SKI2852

SKI2852 demonstrated excellent inhibitory activity against human and mouse 11β-HSD1.[3] Furthermore, in vivo studies in ob/ob mice, a model of obesity and diabetes, showed that repeated oral administration of SKI2852 significantly reduced blood glucose and HbA1c levels, and improved lipid profiles.[3]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of arylpiperazine derivatives is crucial for their therapeutic efficacy. The metabolic fate of these compounds is primarily governed by cytochrome P450 (CYP) enzymes.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Arylpiperazines

Arylpiperazine derivatives generally undergo extensive metabolism, with CYP3A4 and CYP2D6 being the major enzymes involved.[4][5][6] Common metabolic pathways include N-dealkylation and aromatic hydroxylation.[4][6] The resulting metabolites can sometimes be pharmacologically active.[4]

The distribution of arylpiperazines is often wide, with many compounds capable of crossing the blood-brain barrier, a property that is critical for centrally acting drugs.[4]

Pharmacokinetic Profile of SKI2852

SKI2852, incorporating the this compound core, has demonstrated excellent pharmacokinetic profiles across different species, with good oral bioavailability.[3] This suggests that the core scaffold contributes to favorable drug-like properties. The compound also showed no significant liabilities with CYP enzymes or the pregnane X receptor (PXR), indicating a lower potential for drug-drug interactions.[3]

Structure-Activity Relationship (SAR) Insights

The structural features of the this compound scaffold are key to its biological activity. In the context of 11β-HSD1 inhibition by SKI2852, the introduction of a fluorine atom at the 2-position of the phenyl ring was a critical modification that led to a potent and selective inhibitor.[3] This highlights the importance of the substitution pattern on the phenyl ring for achieving high affinity and selectivity.

The piperazine moiety serves as a versatile linker, allowing for the attachment of various substituents to explore and optimize interactions with the target protein.

Potential Therapeutic Applications and Future Directions

The established role of the this compound core in a potent 11β-HSD1 inhibitor points towards its significant potential in the development of therapeutics for metabolic diseases such as:

  • Type 2 Diabetes

  • Obesity

  • Metabolic Syndrome

Given the prevalence of the arylpiperazine motif in central nervous system (CNS) active drugs, future research could explore the potential of this compound derivatives for neurological and psychiatric disorders. The physicochemical properties of this scaffold may allow for good brain penetration, making it an attractive starting point for the design of novel CNS-targeted therapies.

Further research is warranted to fully elucidate the pharmacological profile of the parent this compound molecule. A comprehensive screening against a broad panel of receptors and enzymes would provide a clearer understanding of its selectivity and potential off-target effects. Additionally, detailed in vitro ADME studies would be invaluable for predicting its pharmacokinetic behavior and guiding the design of future derivatives.

Experimental Protocols

While a specific, detailed protocol for the synthesis and biological evaluation of this compound is not publicly available, the following are generalized, representative protocols that would be employed in the characterization of such a compound.

General Procedure for Synthesis of Arylpiperazines

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate fluoro-methylsulfonyl-substituted aromatic precursor in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide).

  • Addition of Reagents: Add an excess of piperazine and a base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120°C and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve aromatic precursor in solvent B Add piperazine and base A->B C Heat and stir (80-120°C) B->C D Monitor reaction progress (TLC/LC-MS) C->D E Quench with water and extract D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: A generalized experimental workflow for the synthesis of arylpiperazines.

In Vitro 11β-HSD1 Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of a compound against 11β-HSD1.

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing a known concentration of recombinant human 11β-HSD1 and its substrate, cortisone, along with the cofactor NADPH.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., this compound derivative) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an organic solvent).

  • Detection: Quantify the amount of cortisol produced using a suitable detection method, such as high-performance liquid chromatography (HPLC) or a commercially available cortisol immunoassay kit.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics. Its successful incorporation into a potent and selective 11β-HSD1 inhibitor highlights its potential for addressing metabolic disorders. The favorable physicochemical and pharmacokinetic properties associated with this core structure make it an attractive starting point for further medicinal chemistry efforts, potentially extending to other therapeutic areas, including central nervous system disorders. Continued investigation into the detailed pharmacological profile of the parent compound and its derivatives is crucial for unlocking the full therapeutic potential of this versatile chemical entity.

References

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115-128.
  • ResearchGate. (2024, August 7). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF. Retrieved from [Link]

  • Ingenta Connect. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]

  • Ryu, J. H., Lee, J. A., Kim, S., Shin, Y. A., Yang, J., Han, H. Y., ... & Park, H. G. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176–10189.

Sources

An In-Depth Technical Guide to the Synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine, a key intermediate in the development of various pharmacologically active compounds. The synthesis primarily proceeds through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the formation of aryl-nitrogen bonds.[1][2] This document will delve into the strategic considerations, mechanistic underpinnings, and a detailed experimental protocol for this transformation.

Strategic Approach: The Power of Nucleophilic Aromatic Substitution

The synthesis of this compound is most efficiently achieved via the reaction of 1,4-difluoro-2-(methylsulfonyl)benzene with piperazine. This approach leverages the principles of nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring.[3][4] The success of this strategy hinges on the electronic nature of the aryl halide. The presence of a strong electron-withdrawing group, in this case, the methylsulfonyl (-SO₂CH₃) group, is crucial for activating the aromatic ring towards nucleophilic attack.[5]

The methylsulfonyl group, positioned ortho to one of the fluorine atoms and meta to the other, exerts a powerful -M (mesomeric) and -I (inductive) effect. This electron withdrawal significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles like the secondary amine of piperazine.

Regioselectivity: A Tale of Two Fluorines

A key consideration in the reaction of 1,4-difluoro-2-(methylsulfonyl)benzene with piperazine is regioselectivity. The aromatic ring possesses two potential leaving groups: the fluorine atom at the C1 position (ortho to the sulfonyl group) and the fluorine atom at the C4 position (para to the sulfonyl group). The substitution of the fluorine atom at the C4 position is overwhelmingly favored.

This preference can be explained by examining the stability of the Meisenheimer complex, the resonance-stabilized intermediate formed during the SNAr reaction.[4][5] When piperazine attacks the C4 position, the negative charge of the intermediate can be delocalized onto the electron-withdrawing sulfonyl group through resonance. This provides significant stabilization to the transition state, thereby lowering the activation energy for this pathway. In contrast, attack at the C1 position does not allow for direct resonance delocalization of the negative charge onto the sulfonyl group, resulting in a less stable intermediate and a higher activation energy.

Synthesis Pathway Overview

The overall synthetic strategy can be visualized as a two-step process:

  • Synthesis of the Key Precursor: Preparation of 1,4-difluoro-2-(methylsulfonyl)benzene.

  • Nucleophilic Aromatic Substitution: Reaction of the precursor with piperazine to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: SNAr Reaction 1,4-Difluorobenzene 1,4-Difluorobenzene Precursor 1,4-Difluoro-2-(methylsulfonyl)benzene 1,4-Difluorobenzene->Precursor Friedel-Crafts Acylation Methanesulfonyl_chloride Methanesulfonyl Chloride / AlCl3 Methanesulfonyl_chloride->Precursor Final_Product This compound Precursor->Final_Product Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Part 1: Synthesis of 1,4-Difluoro-2-(methylsulfonyl)benzene

This precursor can be synthesized via a Friedel-Crafts reaction of 1,4-difluorobenzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Materials:

  • 1,4-Difluorobenzene

  • Methanesulfonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1,4-difluorobenzene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride portion-wise at 0 °C.

  • Slowly add methanesulfonyl chloride to the reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it over a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1,4-difluoro-2-(methylsulfonyl)benzene as a white to off-white solid.

Part 2: Synthesis of this compound

Materials:

  • 1,4-Difluoro-2-(methylsulfonyl)benzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 1,4-difluoro-2-(methylsulfonyl)benzene (1.0 eq.), piperazine (2.0-3.0 eq.), and anhydrous potassium carbonate (2.0-3.0 eq.) in anhydrous dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to yield this compound as a solid.[6]

Data Summary

StepReactantsKey Reagents/SolventsTypical YieldPurityAnalytical Data
1 1,4-Difluorobenzene, Methanesulfonyl chlorideAlCl₃, DCM60-75%>95%¹H NMR, ¹³C NMR, GC-MS
2 1,4-Difluoro-2-(methylsulfonyl)benzene, PiperazineK₂CO₃, DMSO70-85%>98%¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS

Mechanistic Rationale and Experimental Choices

The choice of a polar aprotic solvent like DMSO or DMF is critical for the SNAr reaction. These solvents can solvate the potassium carbonate, enhancing its basicity, and also stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate. An excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the hydrofluoric acid (HF) formed as a byproduct. Potassium carbonate is also added as a base to ensure the piperazine remains in its nucleophilic free-base form.

The reaction temperature is maintained at 80-100 °C to provide sufficient energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or products.

The purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials, byproducts, and residual solvent.[7]

Visualization of the SNAr Mechanism

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is essential for optimizing the reaction conditions and achieving high yields of the desired product. The detailed protocol provided in this guide serves as a valuable resource for researchers and scientists engaged in the synthesis of this important pharmaceutical intermediate.

References

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Andreozzi, E., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 15(3), 332. [Link]
  • Onat, E. A., et al. (2021). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Letters in Drug Design & Discovery, 18(9), 896-909. [Link]
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • LibreTexts Chemistry. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. [Link]/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.06%3A_Nucleophilic_Aromatic_Substitution)
  • Chen, Y., et al. (2020). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 25(23), 5731. [Link]
  • Basile, L., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 11075. [Link]
  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Black, G. W., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 27(15), 4933. [Link]
  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
  • Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
  • Dalvit, C., et al. (2014). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 9(4), 834-849. [Link]
  • Basile, L., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 11075. [Link]
  • Pankaj, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic and Medicinal Chemistry International Journal, 3(4), 555620. [Link]
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
  • Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2016/0136133 A1. Retrieved from [Link]
  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • The Center for Forensic Science Research & Education. (2023, June). NPS Discovery — New Drug Monograph 4F-MBZP. [Link]
  • Kirk, K. L. (2006). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Journal of Heterocyclic Chemistry, 22(1), 57-60. [Link]
  • Google Patents. (n.d.). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • Takeuchi, K., et al. (2012). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biomolecular NMR, 53(2), 111-121. [Link]

Sources

An In-depth Technical Guide to the Purity and Characterization of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine, a key intermediate in pharmaceutical synthesis. The purity and complete characterization of such intermediates are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to establish the identity, purity, and impurity profile of the compound. The methodologies described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools for rigorous quality control.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound, with the molecular formula C₁₁H₁₅FN₂O₂S and a molecular weight of 258.31 g/mol , is a substituted phenylpiperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The quality of this intermediate directly impacts the impurity profile and overall integrity of the subsequent API. Therefore, a thorough understanding of its synthesis and potential byproducts is crucial for developing effective analytical control strategies.

The synthesis of substituted phenylpiperazines often involves nucleophilic aromatic substitution or cross-coupling reactions. Potential impurities can arise from starting materials, side reactions (e.g., incomplete reaction, over-alkylation), or degradation products. This guide provides the analytical tools to identify and quantify such impurities, ensuring the intermediate meets the stringent quality standards required in pharmaceutical development.[4][5]

Purity Determination: A Chromatographic Approach

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of this compound due to its high resolution and sensitivity.[6]

The "Why": Causality in Method Development

The choice of a reversed-phase HPLC method is dictated by the molecule's moderate polarity. The aromatic ring and sulfonyl group provide hydrophobicity, while the piperazine nitrogen atoms offer some polarity, making it well-suited for separation on a C18 stationary phase. The mobile phase, a gradient of aqueous buffer and an organic modifier like acetonitrile, is selected to ensure adequate retention of the main compound while allowing for the elution and separation of potentially more or less polar impurities. UV detection is appropriate due to the presence of the aromatic chromophore.

Experimental Protocol: HPLC-UV Purity Assay

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this class of compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the piperazine nitrogens, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Program 0-5 min: 20% B, 5-20 min: 20-80% B, 20-25 min: 80% B, 25.1-30 min: 20% BA gradient is employed to separate compounds with a range of polarities, from early-eluting polar impurities to late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 230 nmSelected based on the UV absorbance maximum of the aromatic ring. A DAD can be used to screen for impurities with different absorbance profiles.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Impurities can be quantified against a reference standard of the main compound, assuming a similar response factor for closely related structures.

Diagram: HPLC Purity Workflow```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Integrated workflow for structural characterization.

Setting Specifications for Quality Control

Establishing clear and justifiable specifications is a critical component of quality control for any pharmaceutical intermediate. [2][3][4][5]

Test Acceptance Criteria Method
Appearance White to off-white solid Visual Inspection
Identification The retention time of the major peak in the sample chromatogram corresponds to that of the reference standard. The ¹H NMR spectrum is consistent with the structure. HPLC, ¹H NMR
Purity (HPLC) ≥ 99.0% (area percent) HPLC-UV
Individual Impurity ≤ 0.15% (area percent) HPLC-UV
Total Impurities ≤ 0.5% (area percent) HPLC-UV
Loss on Drying ≤ 0.5% Thermogravimetric Analysis (TGA) or Vacuum Oven

| Residue on Ignition | ≤ 0.1% | Muffle Furnace |

Conclusion

The purity and characterization of this compound require a systematic and multi-technique approach. The integration of HPLC for purity assessment and a suite of spectroscopic methods (NMR and MS) for structural elucidation provides a robust framework for ensuring the quality of this critical pharmaceutical intermediate. The protocols and specifications outlined in this guide are designed to be a valuable resource for scientists and professionals in the pharmaceutical industry, enabling them to confidently assess the quality of their materials and make informed decisions in the drug development process.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]

  • FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. PubMed. [Link]

  • Separation Science in Drug Development, Part IV: Quality Control. LCGC International. [Link]

  • Process of Setting up Pharmaceutical Specifications. Veeprho. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. PharmaTutor. [Link]

  • Setting Drug Product Specifications: Ensuring Quality, Safety, and Efficacy. GLC Europe. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

Sources

An In-Depth Technical Guide on the Therapeutic Potential of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine, a key chemical scaffold with significant therapeutic potential, particularly in the realm of metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, synthesis, preclinical evaluation, and future prospects.

Introduction: The Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to enhance their pharmacokinetic properties.[1] Its presence can improve aqueous solubility, oral bioavailability, and metabolic stability, making it a valuable building block in the design of novel therapeutics. The specific substitution pattern on the piperazine ring and the attached phenyl group dictates the pharmacological activity. This guide focuses on the this compound core, a structure that has emerged as a promising foundation for the development of potent and selective enzyme inhibitors.

Core Therapeutic Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The primary therapeutic promise of this compound-based compounds lies in their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Mechanism of Action of 11β-HSD1

11β-HSD1 is a microsomal enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[2][3] It primarily catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue.[2][4] Elevated intracellular cortisol levels can lead to a range of metabolic dysregulations, including insulin resistance, hyperglycemia, and visceral obesity.[1][2] By inhibiting 11β-HSD1, the local production of cortisol is reduced, thereby mitigating its detrimental metabolic effects.

11b-HSD1_Mechanism Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) Metabolic_Effects Detrimental Metabolic Effects (e.g., Insulin Resistance, Hyperglycemia) Cortisol->Metabolic_Effects  Promotes HSD1->Cortisol  Conversion Inhibitor This compound -based Inhibitor Inhibitor->HSD1  Inhibits Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 1,4-Difluoro-2-(methylsulfonyl)benzene C Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination A->C B Piperazine B->C D This compound C->D

Caption: Generalized synthesis of the core compound.

Further derivatization at the N4 position of the piperazine ring allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. A notable example is the synthesis of SKI2852, a potent 11β-HSD1 inhibitor. [5]

Preclinical Evaluation and Therapeutic Applications

The primary therapeutic application of this compound derivatives is in the treatment of type 2 diabetes and other metabolic disorders. [1][5]Preclinical studies have demonstrated the potential of these compounds to improve glycemic control and lipid profiles.

In Vitro Efficacy

The inhibitory activity of compounds based on this scaffold is typically evaluated using in vitro enzyme inhibition assays. A key derivative, SKI2852, has shown high potency against both human and mouse 11β-HSD1.

CompoundTargetIC50 (nM)
SKI2852 Human 11β-HSD12.9 [6]
SKI2852 Mouse 11β-HSD11.6 [6]
In Vivo Preclinical Studies

Animal models, particularly diet-induced obese (DIO) mice, are instrumental in assessing the in vivo efficacy of 11β-HSD1 inhibitors. [7]

SKI2852, a derivative of this compound, has demonstrated significant therapeutic effects in preclinical models. [5]Repeated oral administration to ob/ob mice, a genetic model of obesity and diabetes, resulted in a significant reduction in blood glucose and HbA1c levels, along with an improvement in the lipid profile. [5][6] Pharmacokinetic Profile of SKI2852 in Mice: [6]

Parameter Value
Oral Bioavailability (F%) 96%
CYP3A4 Inhibition (IC50) > 10 µM

| CYP2C19 Inhibition (IC50) | > 10 µM |

These data highlight the excellent oral bioavailability and favorable safety profile of this class of compounds.

Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a common method for determining the in vitro potency (IC50) of test compounds against 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)

  • Test compound (e.g., dissolved in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit

Procedure:

  • Prepare a reaction mixture containing assay buffer, cortisone, NADPH, and the NADPH regenerating system.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding recombinant 11β-HSD1.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing a potent inhibitor like carbenoxolone).

  • Quantify the amount of cortisol produced using an HTRF cortisol assay according to the manufacturer's instructions.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis. [7]

In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a test compound in a model of metabolic disease. [7][8] Animal Model:

  • Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and hyperglycemia.

Procedure:

  • Acclimatize the DIO mice and randomize them into vehicle and treatment groups.

  • Administer the test compound or vehicle orally (e.g., by gavage) once daily for a specified duration (e.g., 2-4 weeks).

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the treatment period, collect blood samples for the measurement of fasting glucose, insulin, and lipid levels.

  • Perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.

  • At the termination of the study, collect tissues (e.g., liver, adipose tissue) for ex vivo analysis of 11β-HSD1 activity and other relevant biomarkers.

In_Vivo_Workflow Start Start: Diet-Induced Obese Mice Randomization Randomization Start->Randomization Treatment Daily Oral Administration (Vehicle or Test Compound) Randomization->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring During Treatment Blood_Sampling Blood Sampling (Glucose, Insulin, Lipids) Treatment->Blood_Sampling End of Study OGTT Oral Glucose Tolerance Test (OGTT) Blood_Sampling->OGTT Tissue_Collection Tissue Collection (Liver, Adipose) OGTT->Tissue_Collection Analysis Data Analysis Tissue_Collection->Analysis

Caption: Workflow for in vivo efficacy studies in DIO mice.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly for metabolic diseases. The demonstrated efficacy of its derivatives as potent and selective 11β-HSD1 inhibitors in preclinical models provides a strong rationale for further investigation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, conducting long-term safety studies, and ultimately advancing lead candidates into clinical trials. The continued exploration of this chemical space holds the potential to deliver a new class of effective treatments for type 2 diabetes and related metabolic disorders.

References

  • MDPI. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Available at: [Link]

  • American Diabetes Association. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both?. Available at: [Link]

  • Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176–10189. Available at: [Link]

  • Morton, N. M., et al. (2010). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 151(3), 1033-1043. Available at: [Link]

  • Tomlinson, J. W. (2017). Trials and tribulations of targeting 11β-HSD1. Endocrine Abstracts. Available at: [Link]

  • Hermanowski-Vosatka, A., et al. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine, 202(4), 517-527. Available at: [Link]

  • Rosenstock, J., et al. (2010). 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus. Diabetic Medicine, 27(11), 1221-1229. Available at: [Link]

  • Webster, S. P., et al. (2017). Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice. Journal of Steroid Biochemistry and Molecular Biology, 171, 234-241. Available at: [Link]

Sources

An In-Depth Technical Guide to the Preclinical Evaluation of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Framework for a Novel Phenylpiperazine Candidate

Authored by: A Senior Application Scientist

Disclaimer: This document presents a hypothetical, yet scientifically rigorous, framework for the in vitro and in vivo investigation of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. As of the date of this publication, detailed preclinical data for this specific molecule are not extensively available in the public domain. The experimental designs and potential outcomes discussed herein are extrapolated from studies on structurally related compounds and general principles of drug discovery for phenylpiperazine derivatives.

Executive Summary

This compound is a small molecule featuring a phenylpiperazine scaffold, a common motif in centrally active and systemically targeted therapeutic agents. The presence of a methylsulfonyl group and a fluorine atom on the phenyl ring suggests potential for unique pharmacological properties, including metabolic stability and specific target engagement. This guide outlines a comprehensive strategy for the systematic in vitro and in vivo evaluation of this compound, drawing parallels from the development of structurally analogous molecules, most notably 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. The proposed studies are designed to elucidate the mechanism of action, pharmacokinetic profile, and potential therapeutic efficacy of this compound.

Introduction and Rationale

The phenylpiperazine moiety is a versatile pharmacophore found in a wide array of approved drugs and clinical candidates, exhibiting activities ranging from anticancer to antimicrobial and central nervous system (CNS) modulation.[1] The specific substitution pattern of this compound, particularly the 2-methylsulfonyl and 4-fluoro groups, bears a resemblance to that of more complex molecules like SKI2852, a potent and selective inhibitor of 11β-HSD1.[2] Inhibition of 11β-HSD1 has been pursued as a therapeutic strategy for metabolic disorders, including type 2 diabetes and obesity.[2]

This structural similarity provides a strong rationale for investigating this compound as a potential modulator of 11β-HSD1 or other related targets. This guide will therefore focus on a preclinical development path to explore this hypothesis, while also remaining open to the discovery of novel mechanisms of action.

Proposed In Vitro Characterization

The initial phase of investigation will focus on a series of in vitro assays to determine the compound's primary biological activity, selectivity, and drug-like properties.

Primary Target Engagement and Selectivity Profiling

Given the structural alerts, the primary hypothesis to be tested is the inhibition of 11β-HSD1.

Experimental Protocol: 11β-HSD1 Inhibition Assay

  • Objective: To determine the in vitro potency (IC50) of this compound against human and rodent 11β-HSD1.

  • Methodology: A cell-free enzymatic assay will be employed, utilizing recombinant human and rat 11β-HSD1. The conversion of cortisone to cortisol will be monitored in the presence of NADPH as a cofactor.

  • Procedure:

    • A dilution series of the test compound will be prepared in DMSO.

    • The compound will be incubated with the enzyme, substrate (cortisone), and cofactor (NADPH) in a suitable buffer system.

    • The reaction will be terminated, and the amount of cortisol produced will be quantified using a validated method, such as homogeneous time-resolved fluorescence (HTRF) or LC-MS/MS.

    • IC50 values will be calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Causality: This assay directly measures the compound's ability to inhibit the target enzyme, providing a quantitative measure of its potency. The use of both human and rodent enzymes is crucial for translating findings to in vivo animal models.

Proposed Selectivity Screening:

To ensure the compound's specificity and to identify potential off-target effects, it will be screened against a panel of related enzymes and common off-targets.

  • 11β-HSD2: To assess selectivity against the isoform responsible for inactivating cortisol.

  • A broad panel of receptors, ion channels, and enzymes: To identify potential liabilities and alternative mechanisms of action.

Cellular Activity

Demonstrating activity in a cellular context is a critical step to validate the enzymatic findings.

Experimental Protocol: Cellular 11β-HSD1 Inhibition Assay

  • Objective: To confirm the compound's ability to inhibit 11β-HSD1 in a cellular environment.

  • Methodology: A whole-cell assay using a cell line stably expressing human 11β-HSD1 (e.g., HEK293 or CHO cells) will be performed.

  • Procedure:

    • Cells will be incubated with the test compound at various concentrations.

    • Cortisone will be added to the culture medium.

    • After an incubation period, the medium will be collected, and the concentration of cortisol will be determined.

    • Cell viability will be assessed in parallel to rule out cytotoxicity-mediated effects.

  • Trustworthiness: This assay provides a more physiologically relevant measure of target engagement by accounting for cell permeability and intracellular compound concentrations.

In Vitro ADME and Drug-like Properties

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is essential for predicting the compound's in vivo behavior.

Table 1: Proposed In Vitro ADME Profiling of this compound

AssayMethodologyPurpose
Metabolic Stability Incubation with liver microsomes (human, rat, mouse) and hepatocytes.[3][4]To predict hepatic clearance and identify potential species differences in metabolism.
CYP450 Inhibition Incubation with recombinant human CYP isoforms (e.g., 3A4, 2D6, 2C9).To assess the risk of drug-drug interactions.
Plasma Protein Binding Equilibrium dialysis or ultrafiltration with plasma from different species.To determine the fraction of unbound, pharmacologically active compound.
Aqueous Solubility Kinetic or thermodynamic solubility assessment at different pH values.To evaluate the potential for oral absorption.
Cell Permeability Caco-2 or PAMPA assays.[5]To predict intestinal absorption and potential for blood-brain barrier penetration.

Proposed In Vivo Evaluation

Following promising in vitro data, the investigation will proceed to in vivo studies in relevant animal models.

Pharmacokinetic (PK) Studies

Understanding the in vivo disposition of the compound is a prerequisite for designing meaningful efficacy studies.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of this compound in rats and/or mice.

  • Methodology:

    • The compound will be administered via intravenous (IV) and oral (PO) routes to different groups of animals.

    • Blood samples will be collected at various time points post-dosing.

    • Plasma concentrations of the compound will be quantified using a validated LC-MS/MS method.[6][7]

    • PK parameters will be calculated using non-compartmental analysis.

  • Expertise: The inclusion of both IV and PO arms allows for the determination of absolute oral bioavailability, a critical parameter for assessing the compound's suitability for oral administration.

In Vivo Target Engagement and Pharmacodynamics (PD)

Linking the pharmacokinetic profile to a measurable biological response is crucial.

Diagram 1: Proposed Workflow for In Vivo Target Engagement and PD Assessment

G cluster_0 PK/PD Study Design cluster_1 Biomarker Analysis PK_Dosing Oral Dosing of Compound in Mice Blood_Sampling Serial Blood Sampling (PK Analysis) PK_Dosing->Blood_Sampling Time Points Tissue_Harvest Tissue Harvest (e.g., Liver, Adipose) PK_Dosing->Tissue_Harvest Terminal Cortisone_Challenge Ex Vivo Cortisone Challenge Tissue_Harvest->Cortisone_Challenge Hormone_Measurement Measurement of Corticosterone/ Cortisol Levels Cortisone_Challenge->Hormone_Measurement LC-MS/MS

Caption: Workflow for assessing in vivo 11β-HSD1 inhibition.

Efficacy in a Disease-Relevant Model

Based on the hypothesized mechanism of action, a relevant disease model should be selected to evaluate the compound's therapeutic potential.

Experimental Protocol: Efficacy Study in a Mouse Model of Diet-Induced Obesity and Insulin Resistance

  • Objective: To assess the effect of chronic administration of this compound on metabolic parameters in a relevant disease model.

  • Methodology:

    • C57BL/6J mice will be fed a high-fat diet for a specified period to induce obesity and insulin resistance.

    • Mice will be randomized into vehicle and treatment groups.

    • The compound will be administered daily via oral gavage for several weeks.

    • Body weight, food intake, and body composition will be monitored.

    • Glucose tolerance and insulin sensitivity will be assessed via oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT).

    • At the end of the study, blood and tissues will be collected for biomarker analysis (e.g., plasma lipids, insulin, glucose, and tissue corticosterone levels).

  • Authoritative Grounding: This model is widely used and accepted for the preclinical evaluation of anti-diabetic and anti-obesity agents.[2]

Table 2: Proposed Endpoints for In Vivo Efficacy Study

ParameterMeasurementRationale
Body Weight and Composition Weekly body weight, EchoMRI at baseline and endTo assess effects on adiposity.
Glucose Homeostasis OGTT, ITT, fasting glucose and insulinTo evaluate improvements in glucose tolerance and insulin sensitivity.
Lipid Profile Plasma triglycerides and cholesterolTo assess effects on dyslipidemia.
Target Engagement Tissue corticosterone levelsTo confirm sustained inhibition of 11β-HSD1 in relevant tissues (liver, adipose).

Potential Signaling Pathways and Mechanism of Action

Should this compound prove to be a potent 11β-HSD1 inhibitor, its mechanism of action would involve the modulation of glucocorticoid signaling in key metabolic tissues.

Diagram 2: Hypothesized Mechanism of Action via 11β-HSD1 Inhibition

G Compound 1-[4-Fluoro-2-(methylsulfonyl) phenyl]piperazine HSD1 11β-HSD1 Compound->HSD1 Inhibits Cortisol Cortisol (Active) HSD1->Cortisol Conversion Cortisone Cortisone (Inactive) Cortisone->HSD1 Substrate GR Glucocorticoid Receptor (GR) Cortisol->GR Activates Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance, Lipogenesis) GR->Metabolic_Effects Promotes

Caption: Inhibition of 11β-HSD1 reduces local cortisol levels.

By inhibiting 11β-HSD1, the compound would decrease the intracellular conversion of inactive cortisone to active cortisol, thereby reducing the activation of the glucocorticoid receptor. This would lead to a dampening of glucocorticoid-mediated adverse metabolic effects, such as increased gluconeogenesis, insulin resistance, and adipogenesis.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the preclinical evaluation of this compound. The proposed studies, from in vitro target validation to in vivo efficacy testing, are designed to systematically elucidate the compound's pharmacological profile and therapeutic potential. While the primary hypothesis focuses on 11β-HSD1 inhibition, the broad screening and careful observation throughout the proposed studies will allow for the discovery of novel mechanisms and applications. The successful execution of this investigational plan would provide the necessary data to support the advancement of this compound into further preclinical and potentially clinical development.

References

  • Thirunavukarasu J, Shajahan A. R. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomed Pharmacol J 2025;18(2). [Link]

  • Ryu JH, Lee JA, Kim S, et al. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). J Med Chem. 2016;59(22):10176-10189. [Link]

  • Newman, J.J., Y-S.L. Lin, and C.L. Locuson. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Medicinal Chemistry Letters. 2024. [Link]

  • Twarog, M., S.A. Stewart, and K.A. Horská. Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. 2017;34(4):852-862. [Link]

  • Twarog, M., Stewart, S., & Horská, K. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical research, 34(4), 852–862. [Link]

  • Frąckowiak, A., G. Kciuk, and M. Kaczorowska. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. 2020;25(18):4318. [Link]

  • Newman, J. J., Lin, Y. S. L., Locuson, C. L., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of medicinal chemistry, 67(2), 1269–1290. [Link]

  • Al-Ostath, A., K. El-Gamal, and M. El-Daly. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of the Iranian Chemical Society. 2024. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Ryu, J. H., Lee, J. A., Kim, S., Shin, Y. A., Yang, J., Han, H. Y., Son, H. J., Kim, Y. H., Sa, J. H., Kim, J. S., Lee, J., Lee, J., & Park, H. G. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of medicinal chemistry, 59(22), 10176–10189. [Link]

  • Chem-Impex. 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine. [Link]

  • ChemSrc. 1-[2-fluoro-4-(methylsulfonyl)phenyl]piperazine. [Link]

  • Matsui, T., et al. (2004). 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics. Journal of medicinal chemistry, 47(3), 720–725. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Al-Dhfyan, A., Al-Abdullah, N., & Al-Obaid, A. (2020). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules (Basel, Switzerland), 25(21), 5092. [Link]

  • Tang, M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in pharmacology, 13, 828628. [Link]

  • Levin, J. I., et al. (2003). Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. Bioorganic & medicinal chemistry letters, 13(19), 3243–3246. [Link]

  • da Silva, A. C., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1285. [Link]

  • Global Substance Registration System. 4-FLUORO-PHENYLPIPERAZINE. [Link]

  • Al-Hussain, S. A., & Al-Fahemi, J. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland), 28(20), 7076. [Link]

  • El-Nezhawy, A. O. H., et al. (2023). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS omega, 8(12), 11091–11116. [Link]

  • Kumar, A., et al. (2016). Synthesis and antitubercular activity of 1,2,4-trisubstitued piperazines. Bioorganic & medicinal chemistry letters, 26(10), 2459–2462. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. [Link]

  • Oishi, N., et al. (2002). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & medicinal chemistry letters, 13(1), 105–108. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine, a key intermediate in pharmaceutical research and development. The primary synthetic strategy detailed herein is the Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and scalable method for the formation of the critical C-N bond. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step protocol, and includes essential safety and handling information. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Significance

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its presence often imparts favorable pharmacokinetic properties. The substituted phenyl ring, featuring a fluorine atom and a methylsulfonyl group, provides specific electronic and steric characteristics that are often essential for potent and selective biological activity.

The synthesis of N-arylpiperazines can be achieved through various methods, including the Buchwald-Hartwig amination and the Ullmann condensation.[2][3][4] However, for substrates activated by strong electron-withdrawing groups, such as the methylsulfonyl group in our target molecule, Nucleophilic Aromatic Substitution (SNAr) presents a more direct and cost-effective approach that avoids the need for transition metal catalysts.[5][6]

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The core of this protocol lies in the SNAr reaction between a suitable difluoro- or chloro-fluoro-aromatic precursor and piperazine. The methylsulfonyl group at the ortho position and the fluorine atom at the para position to the leaving group strongly activate the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under reasonably mild conditions.[7][8]

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[8][9] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with less stabilized anions or good leaving groups.[7][9] For the purpose of this protocol, a fundamental understanding of the activating role of the electron-withdrawing groups is sufficient.

The choice of starting material, solvent, and base are critical parameters that influence the reaction's efficiency and selectivity. This protocol utilizes 1,2-difluoro-3-(methylsulfonyl)benzene as the electrophilic partner and an excess of piperazine, which also serves as the base to neutralize the hydrofluoric acid generated during the reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1,2-Difluoro-3-(methylsulfonyl)benzene≥98%Commercially AvailableN/AKey starting material.
Piperazine, anhydrous≥99%Commercially Available110-85-0Used in excess.[10]
TolueneAnhydrousCommercially Available108-88-3Reaction solvent.
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2For workup and chromatography.
Ethyl acetate (EtOAc)ACS GradeCommercially Available141-78-6For workup and chromatography.
HexanesACS GradeCommercially Available110-54-3For chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)N/APrepared in-houseN/AFor aqueous workup.
Brine (Saturated aq. NaCl)N/APrepared in-houseN/AFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6For drying organic layers.
Silica Gel230-400 meshCommercially Available7631-86-9For column chromatography.
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Heating mantle or oil bath.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Flash chromatography system.

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Charge flask with 1,2-difluoro-3-(methylsulfonyl)benzene and toluene B Add excess anhydrous piperazine A->B C Establish inert atmosphere (N₂ or Ar) B->C D Heat reaction mixture to reflux (e.g., 110 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F Upon completion G Filter to remove piperazine hydrofluoride F->G H Concentrate filtrate under reduced pressure G->H I Partition between DCM and water H->I J Wash organic layer with NaHCO₃ and brine I->J K Dry over Na₂SO₄ and concentrate J->K L Purify crude product by flash column chromatography K->L M Elute with a gradient of EtOAc in Hexanes L->M N Combine pure fractions and concentrate M->N O Dry under high vacuum to yield the final product N->O

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-difluoro-3-(methylsulfonyl)benzene (1.0 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Add anhydrous piperazine (3.0-5.0 eq). The excess piperazine acts as both the nucleophile and the acid scavenger.

  • Flush the reaction vessel with an inert atmosphere (nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated piperazine hydrofluoride salt. Wash the filter cake with a small amount of toluene or dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Dry the purified product under high vacuum to afford this compound as a solid.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[11]

Reagent-Specific Hazards:

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[10][12][13] It is also a respiratory and skin sensitizer and is suspected of damaging fertility or the unborn child.[12][14] Handle in a well-ventilated area or a fume hood and avoid creating dust.[10][13]

  • 1,2-Difluoro-3-(methylsulfonyl)benzene: May cause skin and eye irritation.[15] Handle with care and avoid inhalation of vapors.

  • Toluene: Highly flammable liquid and vapor.[16] May be fatal if swallowed and enters airways. Causes skin and eye irritation. Suspected of causing genetic defects and cancer.[16] Handle in a well-ventilated area, away from heat and open flames.[17]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction is heated to reflux and allow for a longer reaction time. Check the purity of the starting materials.
Inactive piperazine due to moisture.Use anhydrous piperazine and ensure the reaction is set up under anhydrous conditions.
Low Yield Product loss during workup.Be careful during the aqueous extraction steps. Back-extract the aqueous layers with DCM to recover any dissolved product.
Inefficient purification.Optimize the solvent system for column chromatography based on TLC analysis.
Formation of Byproducts Di-substitution on piperazine.This is generally minimized by using an excess of piperazine.
Side reactions due to impurities.Ensure the use of high-purity starting materials and solvents.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a reliable and efficient method suitable for laboratory-scale production. By carefully controlling the reaction conditions and adhering to the safety precautions outlined in this guide, researchers can consistently obtain this valuable intermediate in high yield and purity.

References

  • ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]

  • ChemBK. (2024). 1-(2-aminophenyl)piperazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed. (2016). Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

Application Note: A Robust and Validated HPLC Method for the Analysis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a key chemical intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] The purity and accurate quantification of this building block are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodology is built upon established chromatographic principles and validated according to stringent industry standards to ensure trustworthy and reliable results.

Scientific Principles and Method Rationale

The successful development of a robust HPLC method is contingent on the judicious selection of the stationary phase, mobile phase, and detection parameters. The primary objective is to achieve optimal separation of the target analyte from potential impurities and degradation products, characterized by a symmetrical peak shape and a suitable retention time.

Stationary Phase: The Foundation of Separation

A C18 (octadecylsilyl) silica-based column is the recommended stationary phase for this analysis. This reversed-phase chromatography setup, where the stationary phase is nonpolar, is ideal for retaining the moderately nonpolar this compound molecule through hydrophobic interactions. The use of a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides a good balance between resolution, analysis time, and backpressure.

Mobile Phase: Driving the Separation

The mobile phase, a combination of an aqueous buffer and an organic modifier, is critical for controlling the retention and elution of the analyte.

  • Aqueous Buffer: A phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) is employed to maintain a constant pH. The piperazine moiety of the analyte is basic, and controlling the pH is essential for consistent ionization and, therefore, reproducible retention times. An acidic pH (e.g., pH 3.0, adjusted with phosphoric acid) ensures the piperazine nitrogens are protonated, leading to a single, stable ionic form that chromatographs with better peak shape.

  • Organic Modifier: Acetonitrile is the organic modifier of choice due to its low viscosity, which minimizes system backpressure, and its excellent UV transparency at lower wavelengths. The ratio of acetonitrile to the aqueous buffer is optimized to achieve a desirable retention time, typically within a 3 to 10-minute window. An isocratic elution with a constant mobile phase composition (e.g., 60:40 aqueous:acetonitrile) is often sufficient for purity assays of this intermediate.

Detection Wavelength: Maximizing Sensitivity

The analyte possesses a substituted phenyl ring, a chromophore that absorbs UV light. To maximize detection sensitivity, the wavelength should be set at the absorbance maximum (λmax) of this compound. While a wavelength of 254 nm is a common starting point for aromatic compounds, it is highly recommended to determine the empirical λmax by scanning a standard solution with a UV-Vis spectrophotometer or a diode-array detector (DAD).

Detailed Experimental Protocol

This section outlines the complete, step-by-step methodology for the HPLC analysis.

Required Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (H₃PO₄, analytical grade)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System An HPLC system equipped with a pump, autosampler, column oven, and UV or DAD detector.
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or determined λmax)
Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard. Transfer it to a 100 mL volumetric flask and dissolve and dilute to the mark with the mobile phase.

  • Sample Solution: Prepare the sample to be analyzed at a concentration similar to the standard solution, using the mobile phase as the diluent.

Analytical Procedure
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

  • Blank Injection: Inject the mobile phase (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • System Suitability Test (SST): Inject the standard solution five or six consecutive times to verify the performance of the chromatographic system.

  • Sample Analysis: Inject the prepared sample solution(s).

  • Column Wash and Storage: Upon completion of the analysis, flush the column with a mobile phase having a high organic content (e.g., 80% acetonitrile in water) to remove any strongly retained compounds. For long-term storage, follow the column manufacturer's recommendations.

Data Analysis and System Suitability

Proper data analysis and adherence to system suitability criteria are essential for generating valid and reliable results.

System Suitability Testing (SST)

Before proceeding with sample analysis, the system suitability must be confirmed. This is a regulatory requirement that ensures the analytical system is performing as expected.[3][4][5] The key parameters and their typical acceptance criteria are outlined below, based on United States Pharmacopeia (USP) guidelines.[6]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value greater than 2 may indicate undesirable interactions between the analyte and the stationary phase.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the injections and the system's performance.[5][6]
Quantification

The concentration of this compound in the sample is determined using the external standard method. This involves comparing the peak area of the analyte in the sample chromatogram to the average peak area from the standard injections.

Calculation Formula:

Visualized Workflow and Logical Progression

The following diagram provides a clear visual representation of the entire analytical workflow, from initial preparation to the final report generation.

HPLC_Analysis_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: HPLC Analysis cluster_processing Phase 3: Data Processing & Reporting Reagent_Prep Reagent & Mobile Phase Preparation Standard_Prep Standard Solution Preparation Reagent_Prep->Standard_Prep Sample_Prep Sample Solution Preparation Reagent_Prep->Sample_Prep System_Equilibration System Equilibration Reagent_Prep->System_Equilibration SST System Suitability Testing (SST) Standard_Prep->SST Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration->SST SST->Sample_Injection Data_Acquisition Chromatogram Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Final_Report Generate Final Report Peak_Integration->Final_Report

Caption: A logical workflow diagram for the HPLC analysis of this compound.

Troubleshooting Common Issues

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No Peaks Detected Injection failure, detector lamp off, incorrect mobile phase composition.Verify the injection sequence and volume, ensure the detector lamp is on, and confirm the mobile phase was prepared correctly.
Peak Splitting or Tailing Column contamination, column void, sample solvent stronger than mobile phase.Flush or replace the column. Always dissolve the sample in the mobile phase.
Broad Peaks Low column efficiency, high system dead volume, column temperature too low.Replace the column, check all fittings for dead volume, and ensure the column oven is at the set temperature.
Drifting Retention Times Inconsistent mobile phase preparation, temperature fluctuations, pump malfunction.Prepare fresh mobile phase daily, use a column oven for stable temperature control, and check the pump for leaks and consistent flow.

Conclusion

This application note presents a robust, reliable, and scientifically sound HPLC method for the quantitative analysis of this compound. By providing a detailed protocol and explaining the rationale behind the chosen parameters, this guide empowers researchers and analysts to confidently implement and execute this method. Adherence to the described system suitability criteria is paramount for ensuring the integrity and validity of the generated analytical data, which is a cornerstone of quality control in pharmaceutical development.

References

  • Vertex AI Search. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
  • Isaac Scientific Publishing. (2019, January 29).
  • MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • United Nations Office on Drugs and Crime.
  • LCGC. (2014, August 22). System Suitability.
  • Santa Cruz Biotechnology. This compound | CAS 849938-78-9.
  • Journal of Chemical and Pharmaceutical Research.
  • ChemicalBook. 1-[2-FLUORO-4-(METHYLSULFONYL)PHENYL]PIPERAZINE.
  • National Institutes of Health. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • ResearchGate. (2025, August 7).
  • European Compliance Academy. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned.

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] The structural complexity of this molecule, arising from a highly substituted aromatic ring and a flexible piperazine moiety, necessitates a multi-faceted NMR approach for unambiguous structural verification. We present a series of robust, step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from solvent selection to the application of specific 2D techniques, is explained to provide researchers with a framework for confident and accurate analysis. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural confirmation and purity assessment of this compound and its derivatives.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₁H₁₅FN₂O₂S, Molecular Weight: 258.31 g/mol ) is a substituted phenylpiperazine derivative.[2][3] Compounds within this class are prevalent scaffolds in the development of novel therapeutic agents.[4] Accurate and complete structural characterization is a non-negotiable cornerstone of the drug development process, ensuring compound identity and purity.

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. However, for a molecule like this compound, a simple one-dimensional ¹H NMR spectrum is insufficient for complete assignment due to potential signal overlap and the need to establish connectivity across non-protonated carbons.

This guide employs a logical, multi-step strategy:

  • 1D ¹H and ¹³C NMR: To identify all unique proton and carbon environments and provide initial chemical shift information.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, primarily for identifying adjacent protons on the aromatic and piperazine rings.[5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon, providing a powerful and rapid assignment tool.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the distinct molecular fragments (phenyl, sulfonyl, and piperazine) and confirming the substitution pattern.[6]

This comprehensive approach creates a self-validating dataset, ensuring high confidence in the final structural assignment.

Chemical Structure and Atom Numbering:

For clarity in spectral assignments, the following numbering scheme will be used throughout this note:

Chemical structure of this compound with atom numbering for NMR assignment.

Structure of this compound with IUPAC numbering for NMR correlation.

Experimental Design and Rationale

The quality of NMR data is fundamentally linked to the careful design of the experiment. Here, we justify the key choices for analyzing the target molecule.

Solvent Selection

The choice of a deuterated solvent is the first critical decision and is based on sample solubility and the solvent's potential for spectral interference.[7]

  • Chloroform-d (CDCl₃): A common, non-polar solvent that dissolves a wide range of organic molecules.[7] Its residual proton signal appears at ~7.26 ppm, which may overlap with the aromatic region of the analyte.[8] It is an excellent first choice for general screening.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, excellent for compounds with lower solubility in CDCl₃.[7] Its residual proton signal is at ~2.50 ppm, well away from the aromatic region.[8] Crucially, it is less prone to proton exchange with the N-H of the piperazine ring, often allowing for sharper observation of this signal compared to in CDCl₃.

Recommendation: For a comprehensive analysis, acquiring spectra in both solvents can be beneficial. However, for the protocols below, we will proceed with DMSO-d₆ due to its ability to provide a clear window for all expected signals, particularly the N10-H proton.

Reference Standard

The universal primary reference standard for ¹H and ¹³C NMR is Tetramethylsilane (TMS).[9] Its signal is defined as 0.00 ppm. Modern spectrometers typically reference the spectrum to the residual solvent signal, whose chemical shift relative to TMS is well-established.[10][11] This method is compliant with IUPAC recommendations for reporting NMR data.[12]

Detailed Experimental Protocols

These protocols are designed for a standard 400-600 MHz NMR spectrometer.

Protocol: Sample Preparation

A well-prepared sample is essential for acquiring high-quality, high-resolution spectra.[13]

  • Weigh the Sample: Accurately weigh 10-15 mg of this compound for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum.[14]

  • Select Solvent: Add approximately 0.6 mL of DMSO-d₆ (≥99.8% deuteration) to the vial containing the sample.

  • Ensure Dissolution: Vortex the vial for 30-60 seconds until the solid is completely dissolved. If necessary, gentle warming or sonication can be used. The solution must be clear and free of particulate matter.[15]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be within the detection region of the NMR probe.[6]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol: Spectrometer Setup and 1D NMR Acquisition
  • Insert Sample: Place the NMR tube in a spinner turbine and insert it into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquire ¹H Spectrum:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative accuracy if needed.

    • Number of Scans (ns): 8-16 scans.

    • Spectral Width: 0-12 ppm.

  • Acquire ¹³C{¹H} Spectrum:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on sample concentration. Acquisition may take 30-90 minutes.

    • Spectral Width: 0-200 ppm.

Protocol: 2D NMR Acquisition

Use the same sample and shimming from the 1D experiments.

  • ¹H-¹H COSY:

    • Purpose: Identifies protons that are spin-spin coupled (typically 2-3 bonds apart).

    • Key Parameters: Use standard gradient-selected COSY (e.g., 'cosygpqf'). Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

  • ¹H-¹³C HSQC:

    • Purpose: Correlates protons to their directly attached carbons (¹J_CH).

    • Key Parameters: Use a multiplicity-edited, gradient-selected HSQC (e.g., 'hsqcedetgpsisp2.2'). This will phase CH/CH₃ signals differently from CH₂ signals (e.g., blue vs. red), providing additional structural information.[6] Set the one-bond coupling constant (¹J_CH) to ~145 Hz.

  • ¹H-¹³C HMBC:

    • Purpose: Detects long-range correlations (²J_CH and ³J_CH) between protons and carbons.

    • Key Parameters: Use a gradient-selected HMBC (e.g., 'hmbcgplpndqf'). Set the long-range coupling constant to an average value of 8 Hz to capture a wide range of correlations.[6] This experiment may require a longer acquisition time than the HSQC.

Data Analysis and Spectral Interpretation Workflow

The following section describes the logical process for assigning the NMR signals based on the expected chemical shifts and correlation data.

// Workflow Edges H1 -> COSY [label="Provides F2 Axis", color="#4285F4"]; COSY -> Assign_Fragments [label="Correlate H3-H5-H6", color="#4285F4"];

H1 -> HSQC [label="Provides F2 Axis", color="#EA4335"]; C13 -> HSQC [label="Provides F1 Axis", color="#EA4335"]; HSQC -> Assign_Fragments [label="Assign C3, C5, C6, C8, C9, C11", color="#EA4335"];

Assign_Fragments -> Connect_Fragments;

H1 -> HMBC [label="Provides F2 Axis", color="#FBBC05"]; C13 -> HMBC [label="Provides F1 Axis", color="#FBBC05"]; HMBC -> Connect_Fragments [label="Correlate H8 to C1/C2/C7\nCorrelate H11 to C2", color="#FBBC05"];

Connect_Fragments -> Final_Structure [color="#34A853"]; }

Caption: NMR Data Interpretation Workflow.

Predicted ¹H NMR Spectrum (in DMSO-d₆)
  • Aromatic Region (δ 7.0 - 8.0 ppm): Three distinct signals are expected for H3, H5, and H6.

    • The strong electron-withdrawing sulfonyl group will significantly deshield the ortho proton, H3, pushing it furthest downfield.[16]

    • The signals will exhibit complex splitting patterns due to both H-H and H-F couplings. For example, H5 will be coupled to H3, H6, and the fluorine at C4.

  • Piperazine Region (δ 3.0 - 3.5 ppm):

    • H8/H8': The four protons on C8 and C12 are chemically equivalent and will appear as a triplet or multiplet around δ 3.2-3.4 ppm.

    • H9/H9': The four protons on C9 and C11 are also equivalent and will appear as another triplet or multiplet, likely slightly upfield from H8, around δ 3.0-3.2 ppm.

  • Methylsulfonyl Proton (H11): A sharp singlet is expected for the three equivalent methyl protons. In aqueous solution, its chemical shift is reported to be stable around 3.14 ppm.[17]

  • Amine Proton (H10): A broad singlet is expected for the N-H proton. Its chemical shift can be variable and it will disappear upon addition of a drop of D₂O to the sample, which is a definitive test.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)
  • Aromatic Region (δ 110 - 165 ppm): Six signals are expected.

    • C4 (C-F): This signal will be a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz). Its chemical shift will be significantly influenced by the fluorine atom.

    • C1, C2, C3, C5, C6: These carbons will also show smaller C-F couplings (²J_CF, ³J_CF). The carbons ortho and meta to the fluorine will be most affected.[18] C1 (attached to piperazine) and C2 (attached to the sulfonyl group) will be quaternary and thus have lower intensity.

  • Piperazine Region (δ 45 - 55 ppm): Two distinct signals are expected for the non-equivalent carbons: C8/C12 and C9/C11.

  • Methylsulfonyl Carbon (C11): One signal is expected around δ 40-45 ppm.

Unambiguous Assignment using 2D NMR
  • COSY: Will show a clear correlation path between H3, H5, and H6, confirming their positions on the aromatic ring. It will also show a correlation between the two sets of piperazine protons (H8/H8' and H9/H9').

  • HSQC: Will definitively link each proton signal to its carbon. For example, the downfield aromatic proton signal will correlate to the C3 carbon signal. The two piperazine proton signals will correlate to the two piperazine carbon signals.

  • HMBC: This is the key experiment for final confirmation. Critical correlations to look for are:

    • From the piperazine protons H8 to the aromatic carbons C1 and C6 , confirming the attachment point of the piperazine ring.

    • From the methyl protons H11 to the sulfonyl-bearing carbon C2 , confirming the position of the methylsulfonyl group.

    • From the aromatic proton H3 to carbons C1 , C2 , and C5 .

Summary of Expected Data

The following table summarizes the predicted NMR data for this compound in DMSO-d₆. Chemical shifts (δ) are estimates based on substituent effects and literature values for similar fragments. Coupling constants (J) are typical values.

Atom No.TypePredicted δ (ppm)MultiplicityExpected J (Hz)Assignment Rationale & Key 2D Correlations
H3 ¹H7.8 - 8.0dd³J_HH ≈ 8-9, ⁴J_HF ≈ 5-6Most deshielded aromatic proton due to ortho-SO₂Me. COSY to H5. HMBC to C1, C2, C5.
H5 ¹H7.3 - 7.5ddd³J_HH ≈ 8-9, ³J_HF ≈ 8-9, ⁴J_HH ≈ 2-3Coupled to H3, H6, and F. COSY to H3, H6. HMBC to C1, C3, C4.
H6 ¹H7.1 - 7.3t or td³J_HH ≈ 8-9, ⁵J_HF ≈ 2-3Coupled to H5 and F. COSY to H5. HMBC to C1, C2, C4.
H8/H12 ¹H3.2 - 3.4t or m³J_HH ≈ 5Piperazine protons adjacent to the aromatic ring. COSY to H9/H11. HMBC to C1, C6.
H9/H11 ¹H3.0 - 3.2t or m³J_HH ≈ 5Piperazine protons adjacent to NH. COSY to H8/H12.
H10 (NH) ¹H~3.0 (broad)br s-Exchangeable with D₂O. May be broad or not observed.
H-Me ¹H3.1 - 3.3s-Sharp singlet for the methyl group. HMBC to C2.
C1 ¹³C145 - 150d⁴J_CF ≈ 2-4Quaternary carbon attached to piperazine. HMBC from H8, H6.
C2 ¹³C138 - 142d³J_CF ≈ 6-8Quaternary carbon attached to sulfonyl group. HMBC from H3, H11.
C3 ¹³C128 - 132d⁴J_CF ≈ 2-4HSQC to H3.
C4 ¹³C160 - 165d¹J_CF ≈ 245Carbon directly attached to fluorine, large coupling.
C5 ¹³C118 - 122d²J_CF ≈ 20-25HSQC to H5.
C6 ¹³C115 - 119d³J_CF ≈ 6-8HSQC to H6.
C8/C12 ¹³C50 - 54t-Piperazine carbons adjacent to the aromatic ring. HSQC to H8/H12.
C9/C11 ¹³C45 - 49t-Piperazine carbons adjacent to NH. HSQC to H9/H11.
C-Me ¹³C42 - 45q-Methyl carbon of the sulfonyl group. HSQC to H-Me.

Conclusion

The structural confirmation of this compound requires a systematic and comprehensive NMR analysis. By following the detailed protocols for sample preparation and data acquisition (1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC), researchers can generate a complete and self-validating dataset. The provided workflow for spectral interpretation, combined with the table of predicted chemical shifts and correlations, serves as a robust guide for the unambiguous assignment of all proton and carbon signals. This methodology ensures the high level of structural fidelity required for compounds used in research and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][10]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link][14]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link][6]

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818. [Link][12]

  • Harris, R. K., & Becker, E. D. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link][11]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][9]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link][5]

  • Lin, A., et al. (2019). Methylsulfonylmethane (MSM): A chemical shift reference for 1H MRS of human brain. Magnetic Resonance in Medicine, 81(5), 2844-2853. [Link][17]

  • Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link][15]

  • Yilmaz, F., & Ceylan, S. (2020). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 65(1), 59-66. [Link][4]

Sources

Application Note: Mass Spectrometric Characterization of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the structural elucidation and characterization of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a compound of interest in pharmaceutical research and development, possessing both a piperazine moiety and an aromatic sulfonyl group, its unambiguous identification is critical. This application note details optimized protocols for sample preparation, instrument setup for full scan mass spectrometry, and subsequent fragmentation analysis via collision-induced dissociation (CID). A proposed fragmentation pathway, supported by established chemical principles, is presented to aid researchers in interpreting the resulting mass spectra.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and the addition of a methylsulfonylphenyl group imparts specific physicochemical properties that are relevant in drug design. Mass spectrometry is an indispensable analytical technique for the rapid and accurate determination of molecular weight and for providing detailed structural information through controlled fragmentation.[1]

This guide is designed for researchers, scientists, and drug development professionals. It offers a robust framework for analyzing this specific molecule, which can be adapted for other similar aromatic sulfonyl and piperazine-containing compounds. We will employ positive mode electrospray ionization (ESI), a soft ionization technique ideal for polar, medium-sized molecules, to generate the protonated molecular ion.[2] Subsequent tandem mass spectrometry (MS/MS) will be used to induce and analyze characteristic fragment ions, providing a high-confidence structural fingerprint of the molecule.

Analyte Properties

Prior to analysis, understanding the fundamental properties of the target compound is essential.

  • Compound Name: this compound

  • CAS Number: 849938-78-9[3]

  • Molecular Formula: C₁₁H₁₅FN₂O₂S[4]

  • Average Molecular Weight: 258.31 g/mol [3][4]

  • Monoisotopic Mass: 258.0838 g/mol

  • Structure:

    
    
    

Based on its structure, the molecule contains basic nitrogen atoms within the piperazine ring, making it highly amenable to protonation for positive mode ESI analysis. The expected protonated molecule, [M+H]⁺, will have a monoisotopic mass of 259.0916 m/z .

Experimental Protocols

The following protocols are optimized for a high-resolution quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer coupled with an ESI source. Direct infusion is described for simplicity, though these methods are directly transferable to a Liquid Chromatography-Mass Spectrometry (LC-MS) setup.[5]

Protocol 1: Sample Preparation

Causality: Proper sample preparation is critical to achieve a stable electrospray and avoid signal suppression or source contamination. A low concentration in a suitable solvent ensures efficient ionization. The addition of a weak acid like formic acid promotes protonation, enhancing the signal in positive ion mode.[6]

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 acetonitrile:water to create a 10 µg/mL intermediate solution.

  • Final Infusion Solution (100 ng/mL): Transfer 10 µL of the 10 µg/mL intermediate solution into 990 µL of a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid. This yields a final concentration suitable for direct infusion.

Protocol 2: Full Scan Mass Spectrometry (MS1)

Causality: The goal of the full scan experiment is to confirm the presence and determine the accurate mass of the protonated molecular ion ([M+H]⁺). The parameters are chosen to ensure gentle ionization, minimizing in-source fragmentation.[7]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens on the piperazine ring are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage to establish a stable Taylor cone and efficient spray.
Nebulizer Gas (N₂) 1.0 - 2.0 BarAssists in droplet formation.
Drying Gas (N₂) Flow 5 - 8 L/minFacilitates solvent evaporation from droplets.
Drying Gas Temp. 250 - 350 °CAids in desolvation without causing thermal degradation.
Mass Scan Range m/z 50 - 500Broad enough to detect the precursor ion and potential low-mass fragments.
Fragmentor/Cone Voltage Low (e.g., 80-120 V)Kept low to prevent unwanted in-source fragmentation.
Protocol 3: Tandem Mass Spectrometry (MS/MS via CID)

Causality: This protocol isolates the precursor ion of interest ([M+H]⁺) and fragments it through collision with an inert gas (e.g., argon or nitrogen). The resulting product ions are mass analyzed, providing a structural fingerprint. Collision energy is a critical parameter that must be optimized to achieve a rich and informative fragmentation spectrum.[8]

  • Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the target ion at m/z 259.1 . An isolation window of 1-2 Da is typical.

  • Collision-Induced Dissociation (CID): Introduce collision gas (Argon or Nitrogen) into the collision cell (Q2).

  • Collision Energy (CE): Apply a collision energy ramp (e.g., 10-40 eV). This allows for the observation of fragments formed through both low- and high-energy dissociation pathways. For a single optimal value, start with ~20 eV and adjust based on the resulting spectrum.

  • Product Ion Scan: Scan the third quadrupole (Q3) or TOF analyzer over a mass range of m/z 40 - 260 to detect all resulting fragment ions.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Stock Stock Solution (1 mg/mL) Working Infusion Solution (100 ng/mL) Stock->Working Dilution Infusion Direct Infusion (ESI+ Source) Working->Infusion MS1 Full Scan MS (Detect [M+H]⁺) Infusion->MS1 Isolation Isolate m/z 259.1 MS1->Isolation MS2 MS/MS (CID) (Generate Fragments) Isolation->MS2 Detection Product Ion Spectrum MS2->Detection

Caption: General workflow for MS analysis.

Results and Discussion: Predicted Fragmentation

The structural features of this compound suggest several predictable fragmentation pathways under CID conditions. The protonation is expected to occur on one of the piperazine nitrogens.

Key Fragmentation Pathways
  • Piperazine Ring Fragmentation: The saturated piperazine ring is a common site of fragmentation. Cleavage across the ring can lead to the formation of characteristic ions and neutral losses.

  • Loss of SO₂: A well-documented fragmentation pathway for aromatic sulfonamides involves a rearrangement and subsequent neutral loss of sulfur dioxide (SO₂, 64 Da).[9][10] This often results in a stable fragment ion.

  • Cleavage of the Phenyl-Nitrogen Bond: Scission of the bond connecting the phenyl ring to the piperazine nitrogen can occur, leading to ions representing both the substituted phenyl and the piperazine moieties.

Proposed Fragmentation Diagram

Caption: Proposed fragmentation of [M+H]⁺.

Table of Expected Ions

The following table summarizes the major ions predicted to be observed in the MS/MS spectrum.

m/z (Monoisotopic)Proposed FormulaDescription of Loss/Fragment
259.0916[C₁₁H₁₆FN₂O₂S]⁺Precursor Ion [M+H]⁺
231.0608[C₉H₁₂FN₂O₂S]⁺Neutral loss of ethylene (-C₂H₄) from piperazine ring
195.0992[C₁₁H₁₆FN₂S]⁺Neutral loss of sulfur dioxide (-SO₂)[9]
174.0151[C₇H₇FO₂S]⁺4-Fluoro-2-(methylsulfonyl)phenyl cation
85.0766[C₄H₉N₂]⁺Piperazine fragment cation

Conclusion

The protocols and theoretical data presented in this application note provide a robust methodology for the mass spectrometric analysis of this compound. By using high-resolution ESI-MS and MS/MS, researchers can confirm the molecular weight with high accuracy and elucidate key structural features through characteristic fragmentation patterns. The predicted loss of SO₂ and the cleavage of the piperazine ring are key diagnostic markers for this class of compounds. This guide serves as a foundational tool for quality control, structural verification, and metabolite identification in a drug development pipeline.

References

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • ResearchGate. Quantitative collision induced mass spectrometry of substituted piperazines – A correlative analysis between theory and experiment. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Taylor & Francis Online. Electrospray ionization – Knowledge and References. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]

  • Sharma, P. R., et al. (1997). Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Journal of Mass Spectrometry. [Link]

  • Supporting Information. Mass spectral fragmentations of sulfonates. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • Liu, K., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. National Center for Biotechnology Information. [Link]

  • Deimler, R. E., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry. [Link]

  • Öztürk, S., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Characterization of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Novel Inhibitor Characterization

The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and chemical biology. The compound 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine represents a scaffold of interest, incorporating a piperazine ring, a common pharmacophore, with fluoro and methylsulfonyl substitutions that can significantly influence molecular interactions and physicochemical properties.[1][2] While the specific enzymatic targets of this particular molecule are not yet fully elucidated in public literature, its structural motifs are present in compounds known to target a range of enzymes, including kinases, dehydrogenases, and various synthases.[3][4][5]

This guide provides a comprehensive framework for researchers to systematically evaluate the inhibitory potential of this compound against any enzyme of interest. The protocols herein are designed to be robust and self-validating, moving from initial potency determination to a deeper mechanistic understanding of the inhibitor's mode of action. We will emphasize the causality behind experimental choices, ensuring that researchers can not only execute the protocols but also interpret the results with confidence.

Part 1: Physicochemical Properties and Compound Handling

Key Physicochemical Descriptors (Predicted)

PropertyPredicted ValueSignificance in Assays
Molecular Formula C₁₁H₁₅FN₂O₂SEssential for calculating molar concentrations.[6]
Molecular Weight 258.31 g/mol Used for accurate stock solution preparation.[6]
Solubility Predicted to be low in aqueous buffersCritical for avoiding compound precipitation in assays. The use of a co-solvent like DMSO is standard practice.[2][7]
Stability Generally stable, but pH-dependent hydrolysis should be considered.Assays should be performed within a pH range where the compound is stable.
pKa Piperazine nitrogens are basicCan influence solubility and interaction with the enzyme's active site.
Protocol 1.1: Preparation of Stock Solutions

Rationale: Accurate and consistent stock solutions are the foundation of reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most enzymatic assays at low final concentrations (<1%).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.58 mg) using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 1 mL for a 10 mM stock).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part 2: Initial Potency Assessment - IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[8] This initial screening is crucial for determining if the compound has activity against the target enzyme and for ranking its potency relative to other compounds.

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Prepare Serial Dilutions (e.g., 10-point, 3-fold) A->B Dilute in DMSO D Add Compound Dilutions (including vehicle control) B->D Transfer to Assay Plate C Dispense Enzyme, Buffer, and Substrate to Plate C->D E Incubate at Optimal Temp D->E F Measure Reaction Rate (e.g., Absorbance, Fluorescence) E->F G Normalize Data (0% and 100% Inhibition) F->G H Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) G->H I Calculate IC50 (Non-linear Regression) H->I

Caption: Workflow for determining the IC50 value of an inhibitor.

Protocol 2.1: IC50 Determination via Spectrophotometric Assay

Rationale: This protocol describes a generalized method adaptable to any enzyme that produces a change in absorbance upon reaction. The key is to ensure the reaction velocity is linear with time and enzyme concentration in the initial phase. A dose-response curve is generated by measuring the enzyme's activity across a range of inhibitor concentrations.[9]

Materials:

  • Target Enzyme

  • Substrate (specific to the enzyme)

  • Assay Buffer (optimal pH and ionic strength for the enzyme)

  • This compound stock solution (from Protocol 1.1)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Create a dilution series of the inhibitor. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Remember to include a DMSO-only control (vehicle control), which will represent 0% inhibition.

  • Assay Setup:

    • In each well of a 96-well plate, add the assay buffer.

    • Add the enzyme to each well (except for a "no enzyme" control).

    • Add 1-2 µL of each inhibitor dilution to the corresponding wells. Also, add the vehicle control.

    • Pre-incubate the plate for 10-15 minutes at the optimal reaction temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the reaction. The substrate concentration should ideally be at or near its Michaelis constant (Km) for sensitive IC50 determination.[9]

  • Measure Activity: Immediately place the plate in a microplate reader and measure the product formation over time (kinetic mode) at the appropriate wavelength. The initial linear rate of the reaction is the velocity.

  • Data Analysis:

    • Calculate the reaction velocity for each inhibitor concentration.

    • Normalize the data: The velocity of the vehicle control is set to 100% activity (0% inhibition), and the velocity of a no-enzyme or fully inhibited control is 0% activity (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[10][11]

Part 3: Elucidating the Mechanism of Inhibition (MOI)

Once the IC50 is established, the next critical step is to understand how the compound inhibits the enzyme. This is achieved through kinetic studies that vary the concentrations of both the substrate and the inhibitor.[12] The resulting data can distinguish between competitive, non-competitive, uncompetitive, or mixed-type inhibition.

Michaelis-Menten Kinetics Overview

The Michaelis-Menten model describes the kinetics of many enzymes.[13] The rate of the reaction (v) is related to the substrate concentration [S] by the equation: v = (Vmax * [S]) / (Km + [S]) Where:

  • Vmax is the maximum reaction rate.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.[13]

Enzyme inhibitors alter the apparent Vmax and/or Km of the reaction. By measuring these parameters at different inhibitor concentrations, we can deduce the mechanism of inhibition.

Protocol 3.1: Determining Mechanism of Inhibition using Michaelis-Menten Kinetics

Rationale: This protocol involves generating multiple Michaelis-Menten plots, each at a different, fixed concentration of the inhibitor. The changes in Km and Vmax are then analyzed, often using a Lineweaver-Burk plot (a double reciprocal plot), to diagnose the inhibition type.[14]

Procedure:

  • Experimental Setup: Prepare a matrix of reactions in a 96-well plate. You will have several rows, each corresponding to a fixed concentration of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). Within each row, you will have a series of wells with varying substrate concentrations (e.g., 0.25x to 10x the known Km of the substrate).

  • Run Assays: For each inhibitor concentration, perform the enzyme assay as described in Protocol 2.1, measuring the initial reaction velocity for each substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and apparent Km.[15]

    • Lineweaver-Burk Plot: For a clearer visual diagnosis, transform the data by plotting 1/v versus 1/[S]. This linearization allows for easier interpretation:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected).[14]

Interpreting Kinetic Data

MOA_Interpretation cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive start Kinetic Data (Apparent Km, Vmax) comp comp start->comp Lines intersect on Y-axis noncomp noncomp start->noncomp Lines intersect on X-axis uncomp uncomp start->uncomp Lines are parallel comp_mech Inhibitor binds to free enzyme only comp->comp_mech noncomp_mech Inhibitor binds to free enzyme and ES complex with equal affinity noncomp->noncomp_mech uncomp_mech Inhibitor binds to ES complex only uncomp->uncomp_mech

Caption: Decision tree for interpreting enzyme kinetic inhibition data.

Conclusion and Further Steps

These application notes provide a fundamental, yet powerful, strategy for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its IC50 and elucidating its mechanism of inhibition, researchers can build a solid foundation for further investigation. Subsequent studies could include selectivity profiling against a panel of related enzymes, structural studies (e.g., X-ray crystallography) to visualize the binding mode, and cellular assays to confirm on-target effects in a physiological context.

References

  • Enzyme kinetics - Michaelis Menten. How to proceed? - ResearchGate. (2016). Retrieved from [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies - ResearchGate. (2022). Retrieved from [Link]

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). (n.d.). PubMed. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation - PubMed. (n.d.). Retrieved from [Link]

  • 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem. (n.d.). Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation - ResearchGate. (n.d.). Retrieved from [Link]

  • N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - NIH. (n.d.). Retrieved from [Link]

  • Michaelis-Menten Kinetics - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (n.d.). Retrieved from [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC - NIH. (2022). Retrieved from [Link]

  • 1-(4-(Methylsulfonyl)phenyl)piperazine | C11H16N2O2S | CID 735904 - PubChem. (n.d.). Retrieved from [Link]

  • Enzymatic activity - Michaelis-Menten model - iGEM. (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024). Retrieved from [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • 5- methylpyrrolo[2,1-f][10][14][15]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed. (n.d.). Retrieved from [Link]

  • Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Michaelis–Menten kinetics - Wikipedia. (n.d.). Retrieved from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (n.d.). Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]

  • The Michaelis–Menten Model - Microbe Notes. (2022). Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel Phenylpiperazine Analogs

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs targeting a wide array of biological entities, most notably G-protein coupled receptors (GPCRs) and kinases. The compound 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a synthetic molecule whose specific biological targets and cellular effects are not extensively documented in publicly available literature. Therefore, this guide provides a comprehensive framework for the initial characterization of this and similar novel compounds using a suite of robust, validated cell-based assays.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the "why" behind experimental choices, ensuring a self-validating and logical workflow. We will proceed with a tiered approach, beginning with foundational assays to assess general cellular health and progressing to more specific mechanistic studies that could be pursued based on initial findings.

Part 1: Foundational Cellular Assays - Assessing Impact on Cell Viability and Apoptosis

The initial step in characterizing any novel compound is to determine its effect on cell viability and to ascertain if cell death occurs via a programmed pathway like apoptosis. These assays are crucial for establishing a therapeutic window and understanding the compound's general cytotoxic potential.

Cell Viability Assessment using Tetrazolium Reduction (MTS Assay)

Expertise & Experience: Tetrazolium reduction assays, such as the MTS assay, are a mainstay for assessing cell viability.[1][2] They measure the metabolic activity of a cell population, which in most healthy, proliferating cultures, correlates directly with the number of viable cells.[3][4] The MTS reagent is converted by mitochondrial dehydrogenases in living cells to a colored formazan product that can be quantified spectrophotometrically.[3] This assay is preferred for its simplicity, high-throughput compatibility, and the fact that the formazan product is soluble, eliminating a solubilization step required for older methods like the MTT assay.[3]

Trustworthiness: The reliability of this assay is enhanced by including proper controls. A "no-cell" control (media only) is used to subtract background absorbance.[1] A vehicle control (e.g., DMSO-treated cells) establishes the baseline for 100% viability. A positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine) validates that the assay can detect a decrease in viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth overnight (typically 18-24 hours).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include vehicle-only and positive control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Addition: Add 20 µL of the MTS reagent solution to each 100 µL well.[1]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized for the cell line being used.

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Subtract the background absorbance from all wells. Express the data as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration).

Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Expertise & Experience: Should the viability assay indicate a cytotoxic effect, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway to investigate. The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[5][6] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescence-based method that measures the activity of these two key enzymes.[5][7] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a "glow-type" luminescent signal proportional to caspase activity.[5][8]

Trustworthiness: This "add-mix-measure" assay is designed for high-throughput screening and its simplicity reduces the potential for experimental error.[5][6] The inclusion of a known apoptosis inducer (e.g., staurosporine or bortezomib) as a positive control is essential to validate the assay's performance.[8] A vehicle-treated control provides the baseline for basal caspase activity.

  • Cell Plating and Treatment: Plate and treat cells with this compound in a white-walled 96-well plate as described for the viability assay. The plate should be opaque to prevent well-to-well crosstalk of the luminescent signal.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[7] Allow the reagent to equilibrate to room temperature before use.[6]

  • Reagent Addition: After the desired compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.[6] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5][8]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[8] Incubate at room temperature for at least 30 minutes to 3 hours.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Subtract the average luminescence of the "no-cell" control wells from all other readings. Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Workflow for Foundational Cellular Assays

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Seed cells in 96-well plate (Clear for Viability, White for Apoptosis) prep_compound Prepare serial dilutions of This compound treat Treat cells with compound (Include Vehicle & Positive Controls) prep_compound->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate mts_assay MTS Assay (Add MTS Reagent, Incubate 1-4h) incubate->mts_assay caspase_assay Caspase-Glo® 3/7 Assay (Add Reagent, Incubate 0.5-3h) incubate->caspase_assay read_mts Read Absorbance @ 490nm mts_assay->read_mts read_caspase Read Luminescence caspase_assay->read_caspase analyze_mts Calculate % Viability Determine EC50 read_mts->analyze_mts analyze_caspase Calculate Fold-Change in Caspase Activity read_caspase->analyze_caspase

Caption: Workflow for initial compound characterization.

Part 2: Mechanistic Elucidation - Investigating a Potential Kinase Target

Expertise & Experience: The methylsulfonylphenylpiperazine moiety is present in inhibitors of various protein kinases. If the foundational assays suggest a specific cellular phenotype (e.g., anti-proliferative effects at non-cytotoxic concentrations), a logical next step is to investigate whether the compound inhibits protein kinase activity. A common approach is to assess the phosphorylation status of a key downstream substrate of a suspected pathway. Western blotting is the gold-standard technique for this purpose.[9][10]

Trustworthiness: A robust Western blot experiment for phosphoproteins requires careful execution and specific controls.[9][11] It is critical to use phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins.[11] Blocking the membrane with Bovine Serum Albumin (BSA) instead of milk is recommended, as milk contains phosphoproteins (like casein) that can cause high background.[11][12] The most crucial control is to run parallel blots for the total protein and the phosphorylated form of the protein to determine the specific effect on phosphorylation, normalized to total protein levels.[10]

Phospho-Protein Western Blot Analysis

This protocol provides a general framework. The specific target protein and activating stimulus would be chosen based on a hypothesis derived from phenotypic screening or computational predictions.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for a predetermined time. It may be necessary to stimulate a signaling pathway with an appropriate agonist (e.g., a growth factor) to induce phosphorylation of the target protein.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[11] Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with an equal volume of 2x Laemmli sample buffer.[9][11] Denature the samples by heating at 95°C for 5 minutes.[9][11]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11] Confirm transfer efficiency by staining with Ponceau S.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[9][11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein, diluted in 5% BSA/TBST. A parallel membrane should be incubated with an antibody for the total protein.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Perform detection using an enhanced chemiluminescence (ECL) reagent and image the blot.[9]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band for each sample.

Signaling Pathway Investigation

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor (Stimulus) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Activates Substrate Downstream Substrate Kinase2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Compound This compound Compound->Kinase2 Inhibits?

Sources

Application Notes and Protocols for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a key research chemical that serves as a versatile building block in the design and synthesis of novel therapeutic agents. Its structure incorporates three critical pharmacophoric elements: a piperazine ring, a fluorine atom, and a methylsulfonyl group. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to improve aqueous solubility and oral bioavailability.[1] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[2] Furthermore, the methylsulfonyl group, a known bioisostere for other functionalities, can modulate the physicochemical properties of a molecule, such as its polarity and hydrogen bonding capacity, which can lead to improved pharmacokinetic profiles.[3]

These attributes make this compound a valuable intermediate for researchers engaged in lead optimization and the development of new chemical entities targeting a wide range of diseases. This guide provides detailed protocols for the synthesis and application of this compound, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 849938-78-9[4]
Molecular Formula C₁₁H₁₅FN₂O₂S[4]
Molecular Weight 258.31 g/mol [4]
Appearance Solid[4]
Melting Point 153-155 °C[4]

Synthetic Protocol: Preparation of this compound

The following protocol describes a representative method for the synthesis of this compound via a nucleophilic aromatic substitution (SNA) reaction. This method is based on well-established procedures for the synthesis of N-arylpiperazines.[1][5]

Reaction Scheme

G reactant1 1,4-Difluoro-2-(methylsulfonyl)benzene product This compound reactant1->product Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reactant2 Piperazine reactant2->product

Caption: Synthetic scheme for this compound.

Materials and Reagents
  • 1,4-Difluoro-2-(methylsulfonyl)benzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,4-difluoro-2-(methylsulfonyl)benzene (1.0 eq), anhydrous piperazine (2.0-3.0 eq), and anhydrous potassium carbonate (2.0 eq).

    • Causality: An excess of piperazine is used to favor the monosubstitution product and to act as a scavenger for the in-situ generated hydrofluoric acid. Potassium carbonate serves as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

    • Causality: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more reactive, and it can withstand the elevated temperatures required for the reaction.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

    • Causality: Washing with water removes the DMSO and any remaining inorganic salts. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environments in the molecule.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Application Note: Use as an Intermediate in the Synthesis of an 11β-HSD1 Inhibitor

This compound and its derivatives are valuable intermediates in the synthesis of potent and selective enzyme inhibitors. A notable example is its use in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity.

The 4-fluoro-2-(methylsulfonyl)phenyl moiety is strategically incorporated to enhance the pharmacokinetic properties of the final drug candidate. The fluorine atom can block potential sites of metabolism, thereby increasing the compound's half-life, while the methylsulfonyl group can improve solubility and interactions with the target protein.

Workflow for the Synthesis of an 11β-HSD1 Inhibitor Precursor

The following workflow illustrates the general steps involved in utilizing a derivative of this compound in the synthesis of a more complex bioactive molecule. This is based on the synthesis of SKI2852, a potent 11β-HSD1 inhibitor.

G cluster_0 Synthesis of Chiral Piperazine Intermediate cluster_1 Coupling to the Core Scaffold A Starting Material (e.g., a protected amino acid) B Cyclization to form chiral piperazinone A->B C Reduction of the amide B->C D N-Arylation with 1,4-Difluoro-2-(methylsulfonyl)benzene C->D E (R)-1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-methylpiperazine D->E G Amide Coupling E->G F Activated Pyrimidine Carboxylic Acid F->G H Final 11β-HSD1 Inhibitor Precursor G->H

Caption: General workflow for the application of a this compound derivative.

Exemplary Protocol: Amide Coupling Reaction

This protocol outlines a general procedure for the coupling of the piperazine intermediate with a carboxylic acid, a common step in the synthesis of many drug candidates.

  • Activation of the Carboxylic Acid: In a dry reaction vessel, dissolve the carboxylic acid component (e.g., a substituted pyrimidine carboxylic acid) (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: To the activated carboxylic acid solution, add a solution of the this compound derivative (1.0 eq) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up and Purification: Upon completion, quench the reaction with water and perform a standard aqueous work-up. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide product.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a valuable tool for modulating the properties of drug candidates. The protocols and application notes provided herein offer a framework for the synthesis and utilization of this compound in drug discovery and development programs. The unique combination of a piperazine scaffold with fluorine and methylsulfonyl substituents provides a powerful platform for the creation of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles.

References

  • G. G. C. M. de A. T. da Silva, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. 2023. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • Google P
  • PubMed. Synthesis and receptor binding studies of 3-substituted piperazine derivatives. [Link]

  • PubMed. Do Sulfonamides Interact with Aromatic Rings? [Link]

  • Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. 2018. [Link]

  • SpectraBase. 1-(4-Fluorophenyl)-4-(methylsulfonyl)piperazine. [Link]

  • Google Patents.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • Organic Syntheses. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. [Link]

  • Google Patents. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. 2021. [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. 2021. [Link]

  • PubMed. Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem. 2019. [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Antioxidants. 2022. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. This molecule is a valuable building block in pharmaceutical research and development, and its efficient synthesis is critical for advancing drug discovery programs. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. We will explore the primary synthetic strategies, delve into causality-driven troubleshooting, and provide validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low when synthesizing this compound via Nucleophilic Aromatic Substitution (SNAr). What are the most likely causes and how can I improve the outcome?

This is a common challenge. The Nucleophilic Aromatic Substitution (SNAr) route is popular due to its straightforward nature, but its success hinges on several interdependent parameters. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as a high-energy intermediate.[1] The stability of this complex is paramount for a successful reaction.

Core Causality: The potent electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) para to the fluorine atom activates the aromatic ring for nucleophilic attack by piperazine. Fluorine's high electronegativity makes it an excellent leaving group in activated SNAr reactions.[2] Low yields typically stem from suboptimal reaction conditions that fail to adequately promote the formation and subsequent collapse of the Meisenheimer intermediate.

Troubleshooting Protocol:

  • Evaluate Your Base: The base's role is to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the HF formed.

    • Weak Base Issues: Common bases like K₂CO₃ may not be strong enough, leading to slow or incomplete reactions.

    • Solution: Consider switching to a stronger, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents. Alternatively, an organic base like N,N-Diisopropylethylamine (DIPEA) can be effective. Double substitution can be favored by strong bases and longer reaction times.[3]

  • Assess the Solvent System: The solvent must stabilize the charged Meisenheimer complex.

    • Incorrect Polarity: Non-polar solvents (e.g., Toluene, Hexane) will hinder the reaction.

    • Solution: Employ polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents excel at solvating cations, leaving the nucleophile more reactive, and stabilizing the charged intermediate.

  • Optimize Reaction Temperature:

    • Insufficient Energy: SNAr reactions on electron-deficient rings often require significant thermal energy to overcome the activation barrier. Room temperature is rarely sufficient.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments, from a starting point of ~80 °C up to 120 °C or higher, while monitoring the reaction progress by TLC or LC-MS. Be aware that excessively high temperatures (>140-150 °C) can lead to solvent decomposition (especially with DMF) and side-product formation.

  • Verify Reagent Quality:

    • Piperazine Hydration: Piperazine is hygroscopic. The presence of water can reduce the effectiveness of the base and interfere with the reaction.

    • Solution: Use anhydrous piperazine or dry it thoroughly before use. Ensure your solvent is also anhydrous.

Q2: I am attempting a Buchwald-Hartwig amination to form the C-N bond, but the reaction is stalling or yielding mainly hydrodehalogenated arene. What is going wrong?

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5] Its complexity, however, means it is sensitive to several factors. Stalling or side reactions like hydrodehalogenation are classic symptoms of a suboptimal catalyst system or poor reaction setup.

Core Causality: The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] A flaw at any stage can halt the cycle. Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupling with the amine.[4]

Troubleshooting Workflow:

G start Low Yield / Stalled Buchwald-Hartwig Reaction check_atmosphere Is the reaction under a strictly inert atmosphere (Ar/N2)? start->check_atmosphere check_solvent Are the solvent and reagents anhydrous and degassed? check_atmosphere->check_solvent Yes re_run Purge system, use fresh anhydrous/degassed solvent. check_atmosphere->re_run No check_catalyst Is the catalyst system optimal? (Pd Source + Ligand) check_base Is the base appropriate for the ligand and substrate? check_catalyst->check_base Yes optimize_ligand Screen different ligands. (e.g., XPhos, RuPhos, BINAP) check_catalyst->optimize_ligand No / Unsure optimize_base Test alternative bases. (e.g., NaOtBu, K3PO4, Cs2CO3) check_base->optimize_base No / Unsure success Yield Improved check_base->success Yes check_solvent->check_catalyst Yes check_solvent->re_run No re_run->start optimize_ligand->success optimize_base->success G cluster_0 S_NAr Mechanism A Aryl Halide + Piperazine B Meisenheimer Complex (Addition Intermediate) A->B Nucleophilic Attack C Product + Halide Ion (Elimination) B->C Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Product Ar-NR₂ AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + HNR₂ AmineCoord->Pd0 Reductive Elimination Base Base ArX Ar-X Amine HNR₂

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable - PubMed. Journal of Medicinal Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Nature Chemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH. Nature. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing). Royal Society of Chemistry. [Link]

  • Aromatic nucleophilic substitution in perfluoro-1,3,5,7-tetrahydrobenzo [1,2-c:4,5-c′] difuran. Journal of Fluorine Chemistry. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Current Organic Synthesis. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Molecules. [Link]

  • Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. The Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - European Patent Office.

Sources

Technical Support Center: Purification of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges encountered during the purification of this important pharmaceutical intermediate.

I. Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its purification can be challenging due to the presence of structurally similar impurities arising from its synthesis, its physicochemical properties, and its potential for degradation. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide

This section is dedicated to solving specific problems you may encounter during the purification of this compound.

Crystallization Issues

Q1: My recrystallization of this compound resulted in an oil, not crystals. What went wrong and how can I fix it?

A1: Oiling out during recrystallization is a common problem, especially with compounds that have a relatively low melting point or when the cooling rate is too fast. It occurs when the solute comes out of solution at a temperature above its melting point in the solvent system.

Causality and Solution:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures. A rule of thumb is that solvents with functional groups similar to the solute are often strong solubilizers.[1] For a sulfonylphenylpiperazine derivative, highly polar solvents might be too effective.

  • Rapid Cooling: Crash cooling by placing the flask directly in an ice bath can induce rapid supersaturation, leading to oiling out instead of orderly crystal lattice formation.[2]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • If you are using a single solvent, try a binary solvent system. Good options for sulfonyl-containing aromatic compounds often include a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is sparingly soluble.[1][3]

    • Start by dissolving your compound in a minimal amount of a hot polar solvent like isopropanol, ethanol, or acetone.

    • Gradually add a hot, less polar solvent like hexanes or toluene until you observe persistent turbidity.

    • Add a few drops of the polar solvent back until the solution is clear again.

  • Controlled Cooling:

    • Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.

    • Once at room temperature, you can then move it to a refrigerator, and finally to a freezer, to maximize yield.

  • Seeding:

    • If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Scratching:

    • Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: After recrystallization, my product purity is still low. What are the likely persistent impurities and how can I remove them?

A2: Low purity after recrystallization suggests the presence of impurities with similar solubility profiles to your target compound. For this compound, these are likely to be starting materials, regioisomers, or over-alkylated byproducts.

Potential Impurities and Mitigation Strategies:

Impurity NamePotential SourceRecommended Removal Strategy
PiperazineUnreacted starting materialAcid wash during workup (piperazine is more basic) or chromatography.
1,4-Difluoro-2-(methylsulfonyl)benzeneUnreacted starting materialChromatography.
1-[2-Fluoro-5-(methylsulfonyl)phenyl]piperazineIsomeric starting material or side reactionFractional crystallization or preparative HPLC.
1,4-Bis[4-fluoro-2-(methylsulfonyl)phenyl]piperazineOver-alkylation of piperazineChromatography; this impurity is significantly less polar.

Protocol for Enhanced Purity:

  • Iterative Recrystallization: A second recrystallization from a different solvent system can sometimes effectively remove stubborn impurities.

  • Charcoal Treatment: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can remove colored impurities. Use with caution as it can also adsorb your product.

  • Chromatographic Purification: If recrystallization fails to achieve the desired purity, column chromatography is the next logical step. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.

Chromatography Challenges

Q3: I'm seeing significant tailing of my product peak during silica gel column chromatography. What is causing this and how can I improve the peak shape?

A3: Peak tailing on silica gel is often due to the basic nature of the piperazine moiety interacting strongly with the acidic silanol groups on the silica surface.

Causality and Solution:

  • Acid-Base Interactions: The free amine groups on your compound can bind to the silica, leading to a slow and uneven elution.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica gel.

    • A common choice is to add 0.1-1% triethylamine or ammonia solution to your eluent system.

  • Use of Deactivated Silica:

    • Consider using a deactivated silica gel, such as silica treated with a silanizing agent.

  • Alternative Stationary Phases:

    • If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or a reversed-phase C18 column if your compound has sufficient lipophilicity.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the expected byproducts?

A1: The most probable synthetic route is a nucleophilic aromatic substitution (SNAr) reaction.[4][5] In this reaction, piperazine acts as the nucleophile, displacing a fluoride atom from an activated aromatic ring.

Likely Synthetic Pathway:

Synthetic_Pathway SM1 1,4-Difluoro-2- (methylsulfonyl)benzene Product 1-[4-Fluoro-2-(methylsulfonyl) -phenyl]piperazine SM1->Product Nucleophilic Aromatic Substitution (SNAr) SM2 Piperazine SM2->Product Side_Product HF

Caption: Likely synthetic route for this compound.

Expected Byproducts and Side Reactions:

  • Regioisomers: If the starting material is not purely 1,4-difluoro-2-(methylsulfonyl)benzene, you may form isomeric products.

  • Disubstitution: Piperazine has two secondary amine groups. It is possible for a second molecule of the aryl fluoride to react with the other nitrogen of the piperazine product, leading to a bis-substituted impurity. This is more likely if an excess of the aryl fluoride is used.

  • Starting Materials: Incomplete reaction will leave unreacted piperazine and 1,4-difluoro-2-(methylsulfonyl)benzene in your crude product.

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Recommended Analytical Workflow:

Analytical_Workflow Crude_Product Crude Product TLC Thin-Layer Chromatography (TLC) Crude_Product->TLC Initial Assessment GC Gas Chromatography (GC) Crude_Product->GC Residual Solvents HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Quantitative Analysis LCMS LC-Mass Spectrometry HPLC->LCMS Impurity Identification NMR NMR Spectroscopy HPLC->NMR Structural Confirmation Final_Purity Final Purity Assessment HPLC->Final_Purity GC->Final_Purity LCMS->Final_Purity NMR->Final_Purity

Caption: Recommended analytical workflow for purity assessment.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. For related compounds, a mobile phase of acetonitrile and a phosphate buffer at a low pH has been used.[4]

    • Detection: UV detection, likely in the range of 254-280 nm, should be effective due to the aromatic ring.

  • Gas Chromatography (GC): Useful for detecting and quantifying residual solvents from the synthesis and purification steps.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are resolved from the main compound.

Q3: How should I store this compound to ensure its stability?

A3: Based on its structure, which contains amine and sulfone functionalities, the compound should be stable under normal laboratory conditions. However, to minimize the potential for degradation, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is generally recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, especially if it will be stored for an extended period.

  • Light: Protect from light by storing in an amber vial or in a dark location.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • In a separate beaker, heat a suitable solvent (e.g., isopropanol) to boiling.

  • Add the hot solvent to the flask containing the crude product portion-wise, with swirling, until the solid just dissolves.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? r/chemistry. 2024. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. 2025. Available from: [Link]

  • PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. 2022. Available from: [Link]

  • University of York, Chemistry Teaching Labs. Single-solvent recrystallisation. Available from: [Link]

  • AIFA. Impurities in Drug Substances and Products. Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. 2022. Available from: [Link]

  • PharmaGuru. Impurities And Related Substances in Pharmaceuticals: Key Differences. 2025. Available from: [Link]

  • USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available from: [Link]

  • ResearchGate. Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Available from: [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]

  • RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]

  • Therapeutic Goods Administration (TGA). Guidance 18: Impurities in drug substances and drug products. 2013. Available from: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. By understanding the physicochemical properties of this molecule, we can anticipate and overcome hurdles in your experimental workflows.

Understanding the Molecule: An Inferred Solubility Profile

Direct, experimentally determined solubility data for this compound is not extensively available in public literature. However, by dissecting its structure, we can infer a likely solubility profile that will guide our troubleshooting strategies.

  • The Piperazine Ring: The piperazine moiety contains two nitrogen atoms, which can act as hydrogen bond donors and acceptors. This generally confers some degree of aqueous solubility. The basic nature of the piperazine nitrogens also means that the compound's solubility will be highly dependent on pH.[1][2][3]

  • The Phenyl Group: The phenyl ring is a large, non-polar component that contributes to the lipophilicity of the molecule. This feature can decrease aqueous solubility.

  • The Sulfonyl Group: The methylsulfonyl group (-SO₂CH₃) is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor.[4] While it adds polarity, its overall impact on aqueous solubility can be complex and is influenced by the rest of the molecular structure.

  • The Fluoro Group: The fluorine atom is highly electronegative and increases the lipophilicity of the molecule.[5][6][7] This can enhance membrane permeability but may concurrently reduce aqueous solubility.

Inference: Based on these structural components, this compound is likely to be a poorly water-soluble compound at neutral pH, with its solubility increasing in acidic conditions due to the protonation of the piperazine nitrogens. It is expected to have better solubility in polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of this compound precipitating when I dilute it in my aqueous buffer?

A1: This is a common issue for compounds with low aqueous solubility. Your initial stock solution, likely prepared in a polar organic solvent like DMSO, can hold a higher concentration of the compound than the final aqueous buffer can. When you dilute the stock, the solvent environment becomes predominantly aqueous, and the compound crashes out of the solution. The final concentration of the organic solvent in your aqueous buffer may be too low to maintain solubility.

Q2: What is the expected pH-dependent solubility of this compound?

A2: The piperazine ring has two nitrogen atoms with different pKa values, making its ionization and, therefore, its solubility, sensitive to pH.[2][3] At acidic pH, the piperazine nitrogens will be protonated, forming a more soluble salt. As the pH increases towards neutral and alkaline conditions, the compound will be in its less soluble free base form. Therefore, you should expect significantly higher solubility in acidic buffers (e.g., pH 4-6) compared to neutral or alkaline buffers (e.g., pH 7.4 and above).

Q3: In which organic solvents should I expect this compound to be most soluble?

A3: Based on the principle of "like dissolves like," polar aprotic solvents are likely to be good candidates for dissolving this compound. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Limited solubility may be observed in polar protic solvents like ethanol and methanol. It is expected to have very low solubility in non-polar solvents such as hexane and toluene.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

If you are encountering solubility problems with this compound, the following troubleshooting guide provides systematic approaches to address these challenges.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

This is a frequent challenge when moving from a concentrated organic stock solution to a final aqueous experimental condition.

Workflow for Optimizing Aqueous Solubility

Caption: Troubleshooting workflow for precipitation issues.

Step-by-Step Protocol:

  • pH Adjustment (Salt Formation):

    • Prepare a series of buffers with decreasing pH (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0).

    • Attempt to dissolve this compound directly in these buffers.

    • Alternatively, dilute your organic stock solution into these buffers and observe for precipitation.

    • Rationale: Lowering the pH will protonate the piperazine nitrogens, forming a more soluble salt in situ.[8][9]

  • Co-Solvent Systems:

    • If your experimental system can tolerate it, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution.

    • Determine the maximum allowable co-solvent concentration that does not interfere with your assay (typically 0.5-1% for cell-based assays).

    • Rationale: A higher concentration of a suitable organic solvent can help maintain the solubility of the compound in the aqueous medium.

Issue 2: Poor Dissolution of the Solid Compound

If you are struggling to dissolve the solid material directly, consider the following formulation strategies.

Formulation Strategies for Enhanced Dissolution

G cluster_strategies Solubility Enhancement Strategies cluster_process Experimental Process start Start: Poor Solid Dissolution solid_dispersion Solid Dispersion start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin sedds Self-Emulsifying Drug Delivery System (SEDDS) start->sedds prepare_sd Prepare Solid Dispersion with a Hydrophilic Polymer (e.g., PVP, HPMC) solid_dispersion->prepare_sd prepare_cd Form Inclusion Complex with Cyclodextrin (e.g., HP-β-CD) cyclodextrin->prepare_cd prepare_sedds Dissolve in Oil/Surfactant Mixture sedds->prepare_sedds dissolution_test Perform Dissolution Testing prepare_sd->dissolution_test prepare_cd->dissolution_test prepare_sedds->dissolution_test end Proceed with Solubilized Compound dissolution_test->end

Caption: Formulation strategies for poor solid dissolution.

Detailed Protocols:

  • Solid Dispersions:

    • Concept: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can enhance its dissolution rate.[10][11]

    • Protocol (Solvent Evaporation Method):

      • Select a hydrophilic carrier (e.g., PVP K30, HPMC).

      • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or dichloromethane).

      • Evaporate the solvent under reduced pressure using a rotary evaporator.

      • Dry the resulting solid film in a vacuum oven.

      • The resulting powder is the solid dispersion, which should exhibit improved dissolution in aqueous media.

  • Cyclodextrin Complexation:

    • Concept: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, forming soluble inclusion complexes.

    • Protocol (Kneading Method):

      • Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

      • Mix the compound and the cyclodextrin in a mortar.

      • Add a small amount of a solvent (e.g., water/ethanol mixture) to form a paste.

      • Knead the paste for an extended period (e.g., 60 minutes).

      • Dry the resulting product to obtain the complex.

Quantitative Data Summary

While specific data for the target compound is unavailable, the following table provides a general guide for expected solubility based on solvent polarity.

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Aprotic DMSO, DMF, DCMHighGood balance of polarity to interact with the sulfonyl and piperazine groups, and non-polar character to interact with the phenyl ring.
Polar Protic Water (acidic pH), Ethanol, MethanolModerate to LowThe piperazine nitrogen protonation at low pH enhances aqueous solubility. Solubility in alcohols is likely limited by the hydrophobic phenyl group.
Water (neutral pH) PBS (pH 7.4)Very LowThe compound is in its less soluble free base form.
Non-Polar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.

References

  • Gong, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(9), 2634-2644. [Link]

  • Gong, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(19), 7117-7141. [Link]

  • Computational Pharmaceutics Group, University of Leeds. (n.d.). Tools for solubility prediction in organic solvents. Retrieved from [Link]

  • Bohrium. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved from [Link]

  • Li, L., Totton, T., & Frenkel, D. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214110. [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • Purwanti, L., et al. (2024). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. Journal of Pharmacy & Pharmacognosy Research, 12(1), 175-183. [Link]

  • Patel, D. R., & Patel, M. M. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 2(4), 174–181. [Link]

  • Kumar, V., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3868. [Link]

  • Fei, X., et al. (2016). Application of Sulfonyl in Drug Design. In Topics in Medicinal Chemistry. IntechOpen.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Wang, Y., et al. (2006). Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). Journal of Applied Polymer Science, 102(3), 2549-2555.
  • Whitehead, D. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 967–978. [Link]

  • Science.gov. (n.d.). piperazines: Topics by Science.gov. Retrieved from [Link]

  • Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(10), 4387–4402. [Link]

  • Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(10), 4387–4402. [Link]

  • Kim, J., et al. (2017). Synthesis and acaricidal activity of phenylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3471.
  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 43(14), 2714–2723. [Link]

  • Gong, N., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • Żesławska, E., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-13. [Link]

  • Kim, J., et al. (2017). Synthesis and acaricidal activity of phenylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3471. [Link]

Sources

Technical Support Center: Stability of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we address common questions and concerns regarding its stability, drawing upon established principles of pharmaceutical chemistry and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in a solution is not static; it is influenced by a combination of environmental and chemical factors. The most critical factors to consider are temperature, pH, light, and the presence of oxidizing agents.[1][2][3] High temperatures can accelerate degradation reactions such as hydrolysis and oxidation.[3] The pH of the solution is also crucial, as many drug molecules exhibit optimal stability within a specific pH range, typically between 4 and 8.[1] Exposure to light, particularly UV light, can induce photolytic degradation. Furthermore, the presence of oxidizing agents can lead to the formation of degradation products.

Q2: My solution of this compound has turned a slight yellow. What could be the cause?

A change in the color of your solution is often an early indicator of chemical degradation. This could be due to several factors, including:

  • Oxidation: The piperazine moiety can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), trace metal ions, or peroxides that may be present in your solvent.

  • Photodegradation: Exposure to ambient or UV light can initiate photochemical reactions, resulting in the formation of degradants that absorb in the visible spectrum.

  • pH-related degradation: If the pH of your solution has shifted outside the optimal stability range for the compound, it could trigger degradation pathways that produce colored impurities.

To troubleshoot this issue, it is recommended to prepare fresh solutions and protect them from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). It is also advisable to verify the pH of your solution.

Q3: I am observing precipitation in my aqueous solution of this compound. What should I do?

Precipitation from a solution can be due to either physical instability (solubility issues) or chemical instability (formation of an insoluble degradation product).

  • Solubility: First, confirm that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent and at the storage temperature. Solubility can be significantly affected by temperature and the ionic strength of the solution.

  • Chemical Degradation: If the precipitate is not the parent compound, it is likely a degradant. Degradation products can have different solubility profiles than the parent molecule.

To address this, you can try gently warming the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If not, it is more likely a degradation product. In either case, analyzing the precipitate and the supernatant by a suitable analytical technique like HPLC or LC-MS/MS can help identify the cause.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency over time Chemical degradation (hydrolysis, oxidation)Store solutions at lower temperatures, protect from light, and consider using antioxidants.
Appearance of new peaks in HPLC chromatogram Formation of degradation productsConduct a forced degradation study to identify potential degradants and establish a stability-indicating analytical method.
Inconsistent experimental results Solution instabilityPrepare fresh solutions for each experiment and establish a clear protocol for solution preparation and storage.

In-Depth Technical Guidance: Assessing Solution Stability

To rigorously assess the stability of this compound in your specific experimental conditions, a forced degradation study is highly recommended.[4][5][6] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation pathways.[4]

Key Factors Influencing Stability

Caption: Key environmental and chemical factors impacting the stability of this compound in solution.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug substance.[6] The following is a general protocol that can be adapted to your specific needs.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • HPLC or LC-MS/MS system

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions Start->Stress Hydrolysis_Acid Hydrolysis_Acid Stress->Hydrolysis_Acid Acidic (e.g., 0.1 N HCl) Hydrolysis_Base Hydrolysis_Base Stress->Hydrolysis_Base Basic (e.g., 0.1 N NaOH) Oxidation Oxidation Stress->Oxidation Oxidative (e.g., 3% H₂O₂) Thermal Thermal Stress->Thermal Thermal (e.g., 60°C) Photolytic Photolytic Stress->Photolytic Photolytic (UV/Vis light) Analysis Analyze Samples by HPLC/LC-MS/MS Evaluation Evaluate Degradation Profile Analysis->Evaluation Hydrolysis_Acid->Analysis Hydrolysis_Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: A typical workflow for conducting a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

Stress Condition Typical Reagent and Concentration Duration and Temperature
Acid Hydrolysis 0.1 N HClRoom temperature or elevated (e.g., 60°C) for several hours
Base Hydrolysis 0.1 N NaOHRoom temperature for several hours
Oxidation 3% H₂O₂Room temperature for several hours
Thermal Degradation Stored in a temperature-controlled oven60-80°C for up to 24 hours
Photolytic Degradation Exposed to a light source (UV and visible)As per ICH Q1B guidelines
  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are observed.[5]

Analytical Method Considerations

A robust analytical method is paramount for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable.[7][8]

When developing a stability-indicating method, it is crucial to demonstrate that the peaks for the parent compound and all potential degradation products are well-resolved.

References

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). Google Scholar.
  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. (2025, August 6). Google Scholar.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Google Scholar.
  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. (2023, June 14). Google Scholar.
  • Analytical Methods - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). Google Scholar.
  • Stability Indicating Forced Degradation Studies - RJPT. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Pharmaguideline.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). BJSTR.
  • This compound | CAS 849938-78-9 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Factors affecting stability of drugs | PPTX - Slideshare. (n.d.). Slideshare.
  • 1-[2-FLUORO-4-(METHYLSULFONYL)PHENYL]PIPERAZINE - ChemicalBook. (n.d.). ChemicalBook.
  • Factors That Affect the Stability of Compounded Medications | The PCCA Blog. (2022, March 16). PCCA.
  • Draft proposal for inclusion in The International Pharmacopoeia (June 2022) DRAFT FOR COMMENTS. (n.d.).
  • 1-[(4-CHLOROPHENYL)SULFONYL]-4-[2-FLUORO-4-(METHYLSULFONYL)PHENYL]PIPERAZINE - ChemicalBook. (n.d.). ChemicalBook.
  • 1000339-70-7_1-[4-Fluoro-2-(methylsulfonyl)phenyl]-4-methylpiperazine标准品. (n.d.).
  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). Google Scholar.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed. (2025, May 23). PubMed.
  • Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients - Pharma Excipients. (2020, April 29). Pharma Excipients.
  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC - NIH. (2022, March 26).
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC - NIH. (2025, May 23).
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Google Scholar.
  • 1-(4-Fluoro-benzenesulfonyl)-piperazine - Oakwood Chemical. (n.d.). Oakwood Chemical.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies - PubMed. (2023, November 3). PubMed.

Sources

Troubleshooting 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine (FMPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to facilitate the success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, storage, and properties of this compound.

Q1: What are the basic chemical properties of this compound?

A1: Key properties are summarized in the table below. Understanding these is crucial for accurate experimental design, including molarity calculations and solvent selection.

PropertyValueReference
CAS Number 849938-78-9[1][2]
Molecular Formula C₁₁H₁₅FN₂O₂S[1][2]
Molecular Weight 258.31 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 153 to 155°C[2]
Purity Typically ≥95%[2]

Q2: How should I properly store and handle this compound?

A2: Proper storage and handling are critical for maintaining the compound's integrity and ensuring lab safety.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1] Protect from environmental extremes and keep away from incompatible materials.[1] For long-term storage, consider refrigeration at 2-8°C and protection from light.

  • Handling: Avoid all personal contact, including inhalation of dust.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][3] If there is a risk of dust generation, a respirator may be necessary. Wash hands thoroughly after handling.[1][3]

Q3: What are the known biological activities or targets of this compound?

A3: While specific data for this compound is limited in publicly available literature, the phenylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have shown a wide range of biological activities, including:

  • Enzyme Inhibition: A structurally related compound has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[4][5] Other piperazine-based molecules have been investigated as inhibitors of Matrix Metalloproteinase-13 (MMP-13) and TNF-alpha Converting Enzyme (TACE).[6]

  • Anticancer Activity: The piperazine moiety is present in numerous anticancer agents, and novel phenylsulfonyl piperazines have been synthesized and evaluated for their antiproliferative effects.[7][8]

  • Antimicrobial Properties: Fluoroquinolone antibiotics often incorporate a piperazine ring, which is crucial for their broad-spectrum activity against bacteria.[9][10]

These diverse activities suggest that this compound is likely being investigated in similar therapeutic areas. Understanding the potential target class can help in designing appropriate biological assays and anticipating potential off-target effects.

II. Troubleshooting Guide: Experimental Workflows

This section provides solutions to specific problems that may arise during common experimental procedures involving this compound.

A. Solubility and Stock Solution Preparation

Poor solubility is a frequent cause of experimental variability and failure.

Problem: My compound is not fully dissolving, or it precipitates out of solution.

Potential Cause Recommended Solution & Rationale
Inappropriate Solvent The methylsulfonyl and fluoro- substituents increase polarity, but the overall molecule retains significant non-polar character. Based on solubility data for the highly similar compound 1-fluoro-4-(methylsulfonyl)benzene, solubility is highest in chloroform, followed by acetone, ethyl acetate, toluene, and ethanol.[11] For biological assays, start with DMSO or DMF to prepare a high-concentration stock. For subsequent dilutions into aqueous buffers, ensure the final organic solvent concentration is low (typically <0.5%) to prevent precipitation.
Concentration Too High Even in a suitable solvent, you may be exceeding the solubility limit. Try preparing a more dilute stock solution. It is better to have a clear, fully dissolved stock at a lower concentration than a saturated, partially precipitated one at a higher, inaccurate concentration.
Low Temperature Solubility often decreases at lower temperatures.[11] Gently warm the solution (e.g., in a 37°C water bath) and use sonication to aid dissolution. However, be cautious about potential degradation with excessive heat (see Stability section). Once dissolved, store at room temperature if stable, or prepare fresh from solid for each experiment if it precipitates upon cooling.
Incorrect pH (for aqueous solutions) The piperazine moiety is basic (predicted pKa ≈ 8.65).[3] In acidic aqueous solutions (pH < pKa), the piperazine nitrogen will be protonated, which generally increases aqueous solubility. If your final buffer is neutral or basic, the compound may be less soluble. Consider adjusting the pH of your buffer if the experimental conditions allow.
B. Analytical Characterization (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for verifying purity and quantifying the compound.

Problem: I am seeing poor peak shape (tailing, fronting, or broad peaks) in my HPLC analysis.

Potential Cause Recommended Solution & Rationale
Secondary Interactions with Column The basic piperazine nitrogen can interact with residual acidic silanols on standard silica-based C18 columns, leading to peak tailing. Solution 1: Add a competitive base like triethylamine (TEA) (0.1% v/v) to the mobile phase to mask the silanols. Solution 2: Use a low-pH mobile phase (e.g., pH 2.5-4.5 with formic acid or phosphate buffer) to protonate the piperazine.[12] This protonated form is less likely to interact with silanols. Solution 3: Use a modern, end-capped, high-purity silica column or a hybrid-particle column designed to minimize these interactions.
Column Overload Injecting too much sample can saturate the column, leading to broad or fronting peaks. Reduce the injection volume or the concentration of the sample. The linear range for a similar N-phenylpiperazine derivative was found to be 0.25-8.0 µg/mL.[12]
Inappropriate Mobile Phase If the peak is too broad, it may indicate slow kinetics on the column. If the compound elutes too quickly (low retention), increase the aqueous component of the mobile phase. If it elutes too late (high retention), increase the organic component (e.g., acetonitrile or methanol). A good starting point based on similar compounds would be a gradient of water/acetonitrile with 0.1% formic acid.
Sample Solvent Mismatch Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 35% methanol) can cause peak distortion.[12] If possible, dissolve the sample in the mobile phase itself or a weaker solvent.

Problem: My results show multiple peaks, suggesting the sample is impure or degrading.

G Impure_Peaks Impure Peaks in HPLC Synthetic_Impurity Synthetic Impurity Impure_Peaks->Synthetic_Impurity  Possible Cause 1 Degradation Degradation Product Impure_Peaks->Degradation  Possible Cause 2 Check_CoA Review Certificate of Analysis (CoA) for initial purity Synthetic_Impurity->Check_CoA Stress_Test Conduct Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) Degradation->Stress_Test LCMS_Analysis Perform LC-MS Analysis to identify masses of peaks Check_CoA->LCMS_Analysis Compare_Mass Compare peak masses to known impurities or degradants LCMS_Analysis->Compare_Mass Stress_Test->LCMS_Analysis Modify_Purification Modify Synthesis/ Purification Protocol Compare_Mass->Modify_Purification If impurity Optimize_Conditions Optimize Storage/ Experimental Conditions Compare_Mass->Optimize_Conditions If degradant

Caption: Troubleshooting workflow for unexpected HPLC peaks.

  • Verify Initial Purity: Always check the Certificate of Analysis (CoA) from the supplier. The reported purity is often >95%, meaning up to 5% of other components can be present.[2]

  • Identify the Unknowns: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the unexpected peaks. This is the most crucial step. Potential impurities could arise from starting materials or side-reactions during synthesis.

  • Investigate Degradation: Piperazine rings can be susceptible to oxidation. The imide groups in some related structures are known to be unstable in both acidic and alkaline conditions.[13] Perform forced degradation studies by exposing the compound to acid, base, heat, light, and an oxidizing agent (e.g., H₂O₂) to see if any of the impurity peaks are generated, confirming degradation.

  • Optimize Conditions: If degradation is confirmed, modify your experimental conditions. Use fresh solutions, protect from light, control the pH, and avoid excessive heat. If the compound is unstable in your assay buffer, you may need to add it immediately before measurement.

C. In Vitro Biological Assays

Assay interference can lead to false positive or false negative results.

Problem: I am observing inconsistent or non-reproducible results in my cell-based/biochemical assay.

Potential Cause Recommended Solution & Rationale
Compound Precipitation in Media As discussed in the solubility section, the compound may be precipitating in the aqueous assay buffer or cell culture media, effectively lowering its concentration at the target. Solution: Visually inspect the wells (a microscope can reveal microprecipitates). Lower the final concentration of the compound. Ensure the concentration of the organic stock solvent (e.g., DMSO) is kept constant and low across all wells, including controls.
Time-Dependent Instability The compound may be degrading over the course of a long incubation period. Solution: Perform a time-course experiment to see if the compound's effect diminishes over time. If so, shorten the incubation time or consider a different assay format. You can also analyze the media post-incubation by HPLC to check for the parent compound's presence.
Non-Specific Binding The compound may be binding to plastics (e.g., pipette tips, assay plates) or proteins in the serum of cell culture media, reducing its free concentration. Solution: Use low-binding plates and tips. If possible, run the assay in serum-free media for a short duration or in a simplified buffer for biochemical assays. If serum is required, be aware that the effective concentration may be lower than the nominal concentration.
Assay Interference The compound itself might interfere with the assay technology. For example, the fluorine atom allows for ¹⁹F-NMR studies, but the compound might also be fluorescent, interfering with fluorescence-based readouts.[5] Solution: Run proper controls. Test the compound in the assay system without the biological target (e.g., no enzyme or no cells) to check for background signal generation or quenching.

III. Protocols for Key Experiments

The following are example protocols based on methodologies for structurally related compounds. They should be optimized for your specific experimental setup.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions for use in biological assays.

  • Weighing: Accurately weigh out a precise amount of this compound solid (e.g., 2.58 mg) using an analytical balance.

  • Stock Solution Preparation: Dissolve the solid in a minimal amount of high-purity DMSO to make a concentrated stock solution (e.g., 2.58 mg in 1 mL of DMSO yields a 10 mM stock).

  • Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication. The solution should be perfectly clear.

  • Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions in DMSO or directly in the final assay buffer.

    • Causality Note: Serial dilution in the final aqueous buffer is often problematic due to solubility limits. It is generally more robust to prepare intermediate dilutions in DMSO and then perform the final dilution into the aqueous buffer, ensuring rapid mixing to minimize precipitation.

Protocol 2: Purity Analysis by Reverse-Phase HPLC (Example Method)

This method is adapted from a validated protocol for a similar N-phenylpiperazine derivative and serves as an excellent starting point.[12]

  • Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: The acidic mobile phase will protonate the piperazine nitrogen, improving peak shape and retention on the C18 column.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength, but a good starting point is ~254 nm or a wavelength near the UV max of the phenylsulfone chromophore.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Sample Preparation: Dilute a small amount of your stock solution in the initial mobile phase (10% Acetonitrile/90% Water with 0.1% Formic Acid) to a final concentration of ~10 µg/mL.

  • Analysis: Inject the sample and integrate the peak(s). Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis Solid Weigh Solid Compound Stock Dissolve in DMSO (e.g., 10 mM) Solid->Stock Working Dilute in Mobile Phase A/B (~10 µg/mL) Stock->Working Injector Inject 10 µL Working->Injector Mobile_Phase Prepare Mobile Phase A: H₂O + 0.1% FA B: ACN + 0.1% FA Column C18 Column Mobile_Phase->Column Injector->Column Detector UV Detector (~254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity_Calc Calculate Area % Purity Integration->Purity_Calc

Caption: Experimental workflow for HPLC purity analysis.

IV. References

  • Apollo Scientific. (2023, May 30). 1-[4-Fluoro-2-(methylsulphonyl)phenyl]piperazine Safety Data Sheet.

  • Anwar, M. U., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Molecular Diversity.

  • Chemical Shifts. (n.d.). 1-(4-Fluorophenyl)-4-(methylsulfonyl)piperazine. Retrieved January 17, 2026, from [Link]

  • Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176–10189. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • Kamal El-sagheir, A. M., et al. (2022). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Omega, 7(1), 1137–1151. [Link]

  • de Vicente, J., et al. (2003). Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(19), 3243–3246. [Link]

  • Gerig, J. T. (2001). Fluorine NMR.

  • Onur, E. A., et al. (2020). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Letters in Drug Design & Discovery, 17(10).

  • Neves, G. B., et al. (2007). Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 995–999. [Link]

  • Wang, L., et al. (2018). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Journal of Chemical & Engineering Data, 63(4), 1122–1127.

  • Chigurupati, S., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5).

  • Tang, S. C. W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13. [Link]

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 125. [Link]

  • Beilstein-Institut. (n.d.). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions.

  • Pawlowski, M., et al. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 57(3), 199–206.

Sources

Technical Support Center: Optimizing Assays for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of your experiments. As Senior Application Scientists, we have compiled this information to be a practical resource for your assay development and optimization needs.

Introduction

This compound is a versatile chemical intermediate, often utilized in the synthesis of biologically active molecules, such as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[1]. When characterizing this compound or using it in screening assays, a number of challenges can arise. This guide will walk you through common issues and their resolutions, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: It is a solid with a molecular weight of 258.31 g/mol and a molecular formula of C₁₁H₁₅FN₂O₂S[2]. Its melting point is between 153 to 155°C[3]. For research purposes, it is crucial to refer to the Certificate of Analysis for lot-specific data[2].

Q2: What is the primary use of this compound?

A2: This compound is primarily used as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications[1]. It is also used in the development of novel compounds for various biological targets[4][5].

Q3: In which solvents is this compound soluble?

Q4: How should I store this compound?

A4: For long-term storage, it is advisable to keep the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For solutions in organic solvents, storage at -20°C or -80°C is recommended to minimize degradation. Stability in aqueous solutions should be experimentally determined, as it can be limited[6].

Troubleshooting Guide

Section 1: Sample Preparation and Handling

Issue 1.1: Compound Precipitation in Aqueous Buffer

  • Observation: Your compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into your aqueous assay buffer.

  • Cause: The limited aqueous solubility of the compound. The high concentration of the organic stock solution leads to the compound crashing out when the solvent environment changes drastically.

  • Solution:

    • Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 1% (v/v) in your assay.

    • Use a co-solvent: In some cases, adding a small percentage of a less polar solvent like ethanol or methanol to the aqueous buffer can improve solubility.

    • Test different buffers and pH: The solubility of piperazine-containing compounds can be pH-dependent. Evaluate a range of pH values to find the optimal condition for your compound's solubility.

    • Incorporate surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.1%) can help to maintain compound solubility.

Issue 1.2: Inconsistent Results Between Experiments

  • Observation: You observe high variability in your assay results when using the same nominal concentration of the compound.

  • Cause: This could be due to compound instability in your chosen solvent or buffer, leading to degradation over time.

  • Solution:

    • Prepare fresh dilutions: Always prepare fresh dilutions of your compound from a frozen stock solution for each experiment.

    • Assess compound stability: Perform a time-course experiment where you incubate the compound in your assay buffer for different durations before initiating the assay. This will help determine the window of stability.

    • Use a stability-indicating analytical method: Techniques like HPLC or LC-MS can be used to directly measure the concentration and purity of the compound in your assay buffer over time[6].

Section 2: Assay-Specific Troubleshooting

Issue 2.1: High Background Signal in Fluorescence-Based Assays

  • Observation: You are observing a high background fluorescence signal in your assay wells containing the compound, even in the absence of the biological target.

  • Cause: Phenylpiperazine scaffolds can exhibit autofluorescence, interfering with the assay readout[7].

  • Solution:

    • Measure compound autofluorescence: Run a control plate with the compound in the assay buffer to quantify its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Subtract the background: If the autofluorescence is consistent, you can subtract this value from your experimental wells.

    • Switch to a red-shifted fluorophore: Compounds are less likely to autofluoresce at longer wavelengths. If possible, use a fluorescent probe that excites and emits in the red or far-red spectrum[7][8].

    • Change the assay format: Consider using a non-fluorescent readout, such as a luminescence or absorbance-based assay.

Issue 2.2: Apparent Inhibition in an Enzyme Assay is Not Dose-Dependent

  • Observation: The compound shows inhibitory activity at a single concentration, but you cannot obtain a clear dose-response curve.

  • Cause: This can be due to several factors, including compound aggregation at higher concentrations, non-specific inhibition, or interference with the detection method.

  • Solution:

    • Visually inspect for precipitation: At higher concentrations, the compound may be precipitating in the assay well.

    • Include a detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to prevent compound aggregation.

    • Perform counter-screens: Test the compound in an assay with an unrelated enzyme to check for non-specific inhibition.

    • Vary enzyme and substrate concentrations: True inhibitors will show a consistent IC50 value under different assay conditions, while non-specific inhibitors may not.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a clear microplate, add increasing volumes of the stock solution to your aqueous assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells.

  • Include a buffer-only control.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well by reading the absorbance at 600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that does not show an increase in absorbance is considered the limit of solubility under these conditions.

Protocol 2: Assessment of Compound Autofluorescence
  • Prepare a dilution series of your compound in the assay buffer, covering the concentration range used in your primary assay.

  • Dispense the dilutions into the wells of a microplate.

  • Include wells with buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Plot the fluorescence intensity against the compound concentration to determine the extent of autofluorescence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting stock 10 mM Stock in DMSO dilution Serial Dilution in Assay Buffer stock->dilution Constant DMSO % plate Dispense to Plate dilution->plate incubate Incubate plate->incubate read Read Plate incubate->read subtract_bg Subtract Background read->subtract_bg autofluorescence Autofluorescence? read->autofluorescence dose_response Dose-Response Curve subtract_bg->dose_response precipitation Precipitation? dose_response->precipitation

Caption: A generalized workflow for assaying small molecules, including key troubleshooting checkpoints.

Data Presentation

Parameter Recommended Condition Rationale
Solvent for Stock Solution 100% DMSOHigh solubility for many organic molecules.
Final DMSO Concentration < 1% (v/v)Minimizes solvent effects on biological targets and reduces the risk of precipitation.
pH of Aqueous Buffer 6.5 - 8.0 (to be optimized)Piperazine moieties have pKa values in this range; solubility and charge state can be pH-dependent.
Inclusion of Detergent 0.01 - 0.1% (e.g., Tween-20)Can prevent compound aggregation and non-specific binding.

References

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. National Institutes of Health. [Link]

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). PubMed. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]

  • 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. [Link]

  • Stability of busulfan solutions in polypropylene syringes and infusion bags as determined with an original assay. PubMed. [Link]

Sources

Technical Support Center: 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability and degradation of this compound. Our approach is rooted in established scientific principles to ensure the integrity and success of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and analysis of this compound.

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on its structure, this compound is susceptible to several degradation pathways, primarily hydrolysis and oxidation.[1][2] The piperazine ring can undergo cleavage, particularly under harsh pH and thermal conditions.[3][4] The sulfonyl group and the fluoro-substituted phenyl ring are relatively stable but can be involved in photolytic degradation or react under strong oxidative stress.

Q2: I am observing a loss of purity in my sample during storage. What are the likely causes?

A2: Loss of purity during storage can be attributed to the intrinsic stability of the molecule and the storage conditions.[2] Phenylpiperazine derivatives can be susceptible to slow hydrolysis if exposed to moisture, oxidation from atmospheric oxygen, and photodegradation if exposed to light.[1][5] It is crucial to store the compound in a well-sealed container, protected from light, and in a controlled, cool environment.

Q3: Which analytical techniques are best suited for identifying and quantifying degradation products of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the primary tool for separating the parent compound from its degradation products.[6][7] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for providing molecular weight and fragmentation data.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful if volatile degradants are expected.[8]

Q4: Why is a forced degradation study necessary for this compound?

A4: Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH and are scientifically critical.[2][10] These studies help to determine the intrinsic stability of the molecule, elucidate potential degradation pathways, and identify likely degradation products.[5][11] The data generated is essential for developing and validating a stability-indicating analytical method, which is a method that can accurately measure the active ingredient without interference from its degradants.[10]

Part 2: Troubleshooting Guides for Experimental Issues

This section provides structured guidance for resolving specific problems encountered during the analysis of this compound.

Issue: Unexpected Peaks Observed in HPLC/LC-MS Chromatogram

The appearance of unknown peaks in your chromatogram is a common sign of sample degradation. The key to resolving this is to systematically identify the source of the degradation.

Caption: Workflow for investigating unknown chromatographic peaks.

  • Scientific Rationale: Phenylpiperazine compounds can undergo hydrolysis, often accelerated by acidic or basic conditions.[1] This process can lead to the cleavage of the piperazine ring, resulting in new chemical entities that will appear as separate peaks in an HPLC analysis.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Perform a controlled stress test. Prepare solutions of your compound in 0.1 M HCl and 0.1 M NaOH. Heat them gently (e.g., 60°C for 24-48 hours) and analyze alongside a neutral, unstressed control sample.

    • Analyze Results: If the unexpected peak appears or increases significantly in the acidic or basic samples, hydrolysis is the likely cause.

    • Mitigation: Ensure all solvents and reagents used in your experiments are anhydrous where appropriate. For formulation development, investigate pH-modifying excipients to maintain a neutral pH environment.

  • Scientific Rationale: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products. While the sulfonyl group is already in a high oxidation state, the aromatic ring can also be a target for strong oxidizing agents.

  • Troubleshooting Steps:

    • Confirm Oxidation: Prepare a solution of your compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3-6% H₂O₂). Allow it to react at room temperature and analyze the sample.

    • Analyze Results: Compare the chromatogram to your control sample. A match between your unknown peak and a peak generated in the peroxide-stressed sample points to oxidative degradation.

    • Mitigation: Protect the sample from atmospheric oxygen where possible by purging containers with an inert gas (e.g., nitrogen or argon). If the compound is part of a formulation, consider the inclusion of antioxidants.

  • Scientific Rationale: Aromatic systems and compounds with heteroatoms can be sensitive to UV or visible light, leading to photodegradation. ICH guidelines mandate photostability testing for this reason.[2]

  • Troubleshooting Steps:

    • Confirm Photostability: Expose a solution of your compound and a solid sample to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines).

    • Analyze Results: Analyze the exposed samples against a control sample stored in the dark. The appearance of the unknown peak in the light-exposed samples indicates photosensitivity.

    • Mitigation: Always store and handle the material in amber vials or light-protectant containers.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for investigating the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[5][10] An appropriate level of degradation is generally considered to be 5-20%.[5]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (6% H2O2, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light Box) A->F G Neutralize (if needed) Dilute to Target Conc. B->G C->G D->G E->G F->G H Analyze via HPLC-UV/PDA G->H I Analyze via LC-MS for Peak ID H->I

Caption: Workflow for a comprehensive forced degradation study.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80°C.

    • Solid: Place a few milligrams of the solid compound in an open vial in an oven at 80°C. Analyze at 24 and 48 hours.

  • Photolytic Degradation: Expose solid material and the stock solution to a calibrated light source according to ICH Q1B guidelines. Keep a parallel set of samples wrapped in aluminum foil as dark controls.

  • Analysis: Dilute all samples to a final concentration of ~100 µg/mL and analyze using a suitable HPLC method (see Protocol 2).

Stress ConditionReagent/SettingTime PointsExpected Degradation Products
Acid Hydrolysis 0.1 M HCl @ 60°C2, 8, 24 hrProducts of piperazine ring opening
Base Hydrolysis 0.1 M NaOH @ 60°C2, 8, 24 hrProducts of piperazine ring opening
Oxidation 6% H₂O₂ @ RT2, 8, 24 hrN-oxides, ring-hydroxylated species
Thermal (Dry) 80°C Oven24, 48 hrVaries; potential for complex products
Photolytic ICH Q1B Light BoxPer GuidelineVaries; potential for radical-based products
Protocol 2: Baseline Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) or Photodiode Array (PDA) detector, monitoring at 254 nm and collecting spectra from 200-400 nm.

  • Rationale: A C18 column is a versatile choice for moderately polar compounds. The gradient elution ensures that both early-eluting (more polar) and late-eluting (less polar) degradation products are separated and detected.[6] The use of a PDA/DAD detector is critical as it allows for peak purity analysis, helping to ensure that a chromatographic peak corresponds to a single compound.

Part 4: References
  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Available at: [Link]

  • MedCrave. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • BioPharm International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Fatoorehchi, H., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Freeman, S. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Coriolis Pharma. Forced Degradation Studies. Available at: [Link]

  • Wikipedia. 1-Phenylpiperazine. Available at: [Link]

  • Jouyban, A. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. Available at: [Link]

  • Sloczynska, K., et al. (2019). Piperazine derivatives as dangerous abused compounds. ResearchGate. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Whitehead, K., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. Available at: [Link]

  • El-Gindy, A., et al. (2014). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Available at: [Link]

  • ResearchGate. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Available at: [Link]

  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. Available at: [Link]

  • Rochelle, G., et al. (2016). Blends of amines with piperazine for CO2 capture. Google Patents. Available at:

  • Ashfaq, M., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. Available at: [Link]

  • MDPI. (2024). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. Available at: [Link]

  • The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 4F-MBZP. Available at: [Link]

  • Einbu, A., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC - NIH. Available at: [Link]

  • Pinguet, P., et al. (2002). Normal-phase and stability-indicating reversed-phase high-performance liquid chromatographic methods for the determination of the novel antitumor agent: 1-methylpropyl-2-imidazolyldisulfide. PubMed. Available at: [Link]

  • Szabo, C., et al. Analysis and characterization of heparin impurities. PMC - NIH. Available at: [Link]

Sources

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine dose-response curve issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine in their experiments. This guide is designed to provide expert advice and practical troubleshooting strategies to address common challenges encountered during dose-response studies with this and structurally related compounds. Our goal is to empower you with the knowledge to generate robust, reproducible, and reliable data.

Introduction: Understanding the Molecule

This compound is a synthetic organic compound featuring a piperazine ring, a common moiety in many biologically active molecules and approved drugs.[1] The presence of a methylsulfonyl group and a fluorinated phenyl ring suggests that careful consideration of its physicochemical properties, such as solubility and potential for off-target effects, is crucial for successful experimentation. This guide will walk you through potential issues and their solutions, grounded in established scientific principles.

Troubleshooting Guide: Dose-Response Curve Issues

This section addresses specific problems you might encounter when generating dose-response curves for this compound.

Question 1: Why is my dose-response curve flat, showing no significant effect even at high concentrations?

A flat dose-response curve, or a curve with a very low maximum effect, can be disheartening. The root cause often lies in one of several key areas:

  • Compound Inactivity: The most straightforward explanation is that the compound is not active in your specific assay system or against your biological target.

  • Solubility Issues: The compound may be precipitating out of solution at higher concentrations, meaning the effective concentration is much lower than the nominal concentration. Piperazine derivatives can have variable aqueous solubility.[2]

  • Compound Instability: The compound may be degrading in your assay medium over the course of the experiment. The piperazine moiety can be susceptible to oxidative degradation.[3]

  • Incorrect Assay Conditions: The assay may not be sensitive enough to detect the compound's activity, or critical co-factors may be missing.

Caption: Troubleshooting a flat dose-response curve.

  • Visual Inspection: Prepare the highest concentration of your compound in the final assay buffer. Let it sit at the assay temperature for the duration of a typical experiment. Visually inspect for any precipitate or cloudiness.

  • Solubility Measurement: If you have access to the necessary equipment, perform a formal solubility test using techniques like nephelometry or by centrifuging the solution and measuring the concentration in the supernatant via HPLC.

  • Solvent Optimization: If solubility is an issue, consider using a different co-solvent (e.g., DMSO, ethanol) but be mindful of its final concentration in the assay, as it can have its own biological effects.

ParameterRecommendationRationale
Primary Solvent DMSOHigh dissolving power for many organic molecules.
Final Solvent Conc. < 0.5%To minimize solvent-induced toxicity or off-target effects.
Stock Solution High concentration (e.g., 10-50 mM)Allows for smaller volumes to be added to the assay medium.
Question 2: My dose-response curve has a strange, non-sigmoidal shape (e.g., U-shaped or bell-shaped). What's going on?

A non-sigmoidal curve often points to more complex biological or chemical phenomena at play.

  • Cytotoxicity at High Concentrations: The compound may be toxic to the cells at higher doses, leading to a decrease in the measured response that is independent of the target effect. This is a common cause of bell-shaped curves in cell-based assays.

  • Off-Target Effects: The compound might be hitting secondary targets at higher concentrations, which could have opposing effects to the primary target.

  • Assay Interference: The compound could be directly interfering with the assay technology. For example, compounds with a sulfonyl group can sometimes be reactive.[4] Additionally, colored or fluorescent compounds can interfere with optical-based readouts.[5]

Caption: Investigating a non-sigmoidal dose-response curve.

  • Cell-Free Controls: If possible, run your assay in a cell-free format. For example, if you are measuring the activity of a purified enzyme, run the assay with the enzyme and your compound. If you still see a strange curve, it's likely direct interference.

  • Spectrophotometric Scan: Scan the absorbance and fluorescence spectra of your compound to see if it overlaps with the excitation or emission wavelengths of your assay reagents.[6]

  • Counter-Screen: If you suspect your compound is inhibiting a reporter enzyme (e.g., luciferase), run a counter-screen against the purified reporter enzyme.[6]

Question 3: I'm seeing high variability between my replicate wells. How can I improve my precision?

High variability can obscure a real biological effect and make it difficult to determine an accurate EC50/IC50.

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, is a major source of variability.[5]

  • Compound Precipitation: Inconsistent precipitation of the compound across the plate can lead to variable results.

  • Edge Effects: Wells on the edge of the plate can be more susceptible to evaporation and temperature fluctuations, leading to different results than the interior wells.

  • Cell Seeding Inconsistency: Uneven cell seeding density across the plate will lead to variable responses.

PracticeRationale
Calibrate Pipettes Regularly Ensures accurate and precise liquid handling.
Use a Multi-Channel Pipette for Replicates Minimizes well-to-well variability from single-channel pipetting.
Avoid Edge Wells Fill edge wells with sterile buffer or media to create a humidity barrier.
Mix Thoroughly Ensure homogenous mixing of cells and reagents before and after plating.
Automate Liquid Handling If available, use automated liquid handlers for maximum precision.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of this compound?

Given its chemical structure, it is best to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO. Store this stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[3][4] When preparing working solutions, dilute the stock in your assay medium immediately before use.

Q2: Could the piperazine ring in my compound be causing unexpected results?

Yes, the piperazine ring is a basic moiety and can have several implications. It can affect the compound's solubility at different pH values.[3] Additionally, piperazine-containing compounds can sometimes interact with multiple targets, particularly G-protein coupled receptors (GPCRs) and ion channels.[8] If you are working in a complex biological system, consider the possibility of polypharmacology.

Q3: Are there any known liabilities with the methylsulfonyl group?

The methylsulfonyl group is generally considered to be metabolically stable. However, in some contexts, molecules containing sulfonyl groups can be reactive and may act as "pan-assay interference compounds" (PAINS).[4] This is less common than with other reactive groups, but it is a possibility to keep in mind if you observe unusual assay behavior that cannot be explained by other factors.

Q4: How should I choose the concentration range for my dose-response experiment?

A good starting point is to use a wide concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[9] This will help you to capture the full sigmoidal curve, including the bottom and top plateaus.[9] If you have any prior information on the compound's potency, you can center your concentration range around the expected EC50/IC50.

Q5: What statistical model should I use to fit my dose-response curve?

The most common model is the four-parameter logistic (4PL) equation, which is a sigmoidal model that fits the bottom plateau, top plateau, EC50/IC50, and the Hill slope.[9] Most data analysis software, such as GraphPad Prism, has built-in functions for this type of non-linear regression.[9] It is important to visually inspect the curve fit to ensure that the model is appropriate for your data.[10]

References

  • Jackson, S. H., et al. (1985). The analysis of dose-response curves--a practical approach. Journal of Pharmacological Methods, 14(4), 323–329. [Link]

  • The inTelligence And Machine lEarning (TAME) Toolkit. (n.d.). 2.1 Dose-Response Modeling. GitHub Pages. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • D-Scholarship@Pitt. (2013). Dose-response Curve Analysis; Modified EM Algorithm. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). The Ecstasy and Agony of Assay Interference Compounds. PMC. [Link]

  • ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. PMC. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]

  • ACS Publications. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2011). Substituted imidazole of 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Wikipedia. (2025). 1-(4-(Trifluoromethyl)phenyl)piperazine. [Link]

  • ResearchGate. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • PubMed. (1982). Dose-response studies with nitroso-1,2,3,6-tetrahydropyridine and dinitrosohomopiperazine in F344 rats. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine and Established 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comparative overview of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine, a key structural motif found in potent enzyme inhibitors, against a panel of well-established inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme represents a critical therapeutic target for a range of metabolic and inflammatory disorders.

While this compound itself is primarily recognized as a synthetic intermediate, its incorporation into larger molecules has yielded highly potent and selective inhibitors of 11β-HSD1. This guide, therefore, evaluates this structural class in the context of known 11β-HSD1 inhibitors, providing essential data and experimental protocols for researchers investigating this important enzyme.

The Significance of 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that plays a crucial role in regulating the intracellular concentration of active glucocorticoids, such as cortisol.[1][2] It primarily functions as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within specific tissues like the liver, adipose tissue, and the brain.[1][3] Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of numerous conditions, including metabolic syndrome, type 2 diabetes, obesity, and age-related cognitive decline.[3][4] Consequently, the development of potent and selective 11β-HSD1 inhibitors has become a significant focus of therapeutic research.[4][5]

Comparative Analysis of 11β-HSD1 Inhibitors

The following table provides a comparative summary of this compound-containing inhibitors and other well-characterized 11β-HSD1 inhibitors. The data presented here is crucial for understanding the structure-activity relationships and for selecting appropriate tool compounds for further research.

Compound Class/NameStructureTargetIC50/KiKey Features & Remarks
This compound Scaffold Chemical structure of this compound11β-HSD1VariesA key building block for potent and selective 11β-HSD1 inhibitors. The compound SKI2852, which contains this moiety, exhibits an IC50 of 2.9 nM against human 11β-HSD1.[6]
Carbenoxolone Chemical structure of Carbenoxolone11β-HSD1 & 11β-HSD2~300 nM (in vitro)A non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[7][8] Its lack of selectivity can lead to off-target effects, such as mineralocorticoid excess.[9]
PF-915275 Chemical structure of PF-91527511β-HSD1Ki = 2.3 nM, EC50 = 15 nM (HEK293 cells)A potent and selective inhibitor of human 11β-HSD1 with good oral bioavailability.[10][11][12] It shows minimal activity against 11β-HSD2.[11]
INCB13739 Chemical structure of INCB1373911β-HSD1IC50 = 3.2 nM (enzymatic), 1.1 nM (PBMC)A potent and selective 11β-HSD1 inhibitor with tissue-specific activity.[13][14] It has demonstrated efficacy in preclinical models of type 2 diabetes.[14]
AZD4017 Chemical structure of AZD401711β-HSD1IC50 = 7 nMA selective 11β-HSD1 inhibitor that has been evaluated in clinical trials for conditions such as nonalcoholic fatty liver disease and idiopathic intracranial hypertension.[15][16]

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

To enable researchers to conduct their own comparative studies, a detailed protocol for a robust in vitro 11β-HSD1 inhibition assay is provided below. This assay measures the conversion of cortisone to cortisol, the primary enzymatic reaction catalyzed by 11β-HSD1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human 11β-HSD1.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Test compounds (e.g., this compound derivatives, known inhibitors)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates

  • Incubator (37°C)

  • Detection system (e.g., HPLC-UV, LC-MS/MS, or a commercial cortisol detection kit)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound to be tested.

  • Assay Reaction Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations (or vehicle control)

    • Recombinant human 11β-HSD1 enzyme

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of cortisone and NADPH to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a strong acid or an organic solvent).

  • Detection of Cortisol: Quantify the amount of cortisol produced in each well using a validated detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Self-Validation and Causality:

  • Positive Control: Include a known 11β-HSD1 inhibitor (e.g., PF-915275) as a positive control to validate the assay performance.

  • Negative Control: Wells containing all components except the enzyme should be included to account for any non-enzymatic conversion.

  • Linearity: The reaction time and enzyme concentration should be optimized to ensure that the assay is performed within the linear range of product formation. This is critical for accurate IC50 determination.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

G cluster_0 Intracellular Glucocorticoid Activation Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 NADPH Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADP+ GRE Glucocorticoid Response Elements GR->GRE Gene Target Gene Transcription GRE->Gene

Caption: Role of 11β-HSD1 in glucocorticoid signaling.

G cluster_1 In Vitro 11β-HSD1 Inhibition Assay Workflow A 1. Compound Preparation (Serial Dilution) B 2. Assay Plate Setup (Buffer, Compound, Enzyme) A->B C 3. Pre-incubation (37°C, 15 min) B->C D 4. Reaction Initiation (Add Cortisone & NADPH) C->D E 5. Incubation (37°C, 30-60 min) D->E F 6. Reaction Termination E->F G 7. Cortisol Detection (e.g., LC-MS/MS) F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Experimental workflow for 11β-HSD1 inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel 11β-HSD1 inhibitors. By understanding the potency and selectivity of existing inhibitors and employing robust in vitro assays, researchers can effectively advance the discovery of new therapeutic agents for metabolic and inflammatory diseases. This guide provides the foundational knowledge and practical protocols to support these critical research endeavors.

References

  • Seckl, J. R., & Walker, B. R. (2001). 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action. Endocrine Reviews, 22(5), 684–709. [Link]

  • Tomlinson, J. W., & Stewart, P. M. (2001). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews, 22(1), 75–96. [Link]

  • Odermatt, A., & Nashev, L. G. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 689, 121–165. [Link]

  • An, T., & Kim, H. J. (2014). The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors. Journal of endocrinological investigation, 37(12), 1147–1155. [Link]

  • Chapman, K. E., Coutinho, A. E., Gray, M. A., Gilmour, J. S., Savill, J. S., & Seckl, J. R. (2009). 11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. The Journal of Clinical Endocrinology & Metabolism, 94(1), 22–29. [Link]

  • Almeida, B., Silva, T., & Remião, F. (2021). Results of clinical trials (phase I-II studies) with selective 11β-HSD1 inhibitors. Expert Opinion on Investigational Drugs, 30(1), 55-68. [Link]

  • Sumińska, M., Bogusławska, J., & Franik, G. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. International Journal of Molecular Sciences, 22(2), 573. [Link]

  • Morgan, S. A., McCabe, E. L., Gathercole, L. L., Hassan-Smith, Z. K., Larner, D. P., Bujalska, I. J., ... & Stewart, P. M. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 155(6), 2139–2147. [Link]

  • Gathercole, L. L., Lavery, G. G., Morgan, S. A., Cooper, M. S., Sinclair, A. J., Tomlinson, J. W., & Stewart, P. M. (2013). 11β-Hydroxysteroid Dehydrogenase Type 1: Translational and Therapeutic Aspects. Endocrine Reviews, 34(4), 525–555. [Link]

  • AdooQ Bioscience. (n.d.). PF-915275. Retrieved from [Link]

  • Gounden, V., & Jialal, I. (2022). The ACSPIRE trial: 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibition for autonomous cortisol secretion and adrenal cushing's syndrome. Endocrine Abstracts, 81, EP1. [Link]

  • Hardy, R. S., & Cooper, M. S. (2018). Recycling glucocorticoids: therapeutic implications of the 11β-HSD1 enzyme system in. Journal of Endocrinology, 236(2), R81–R94. [Link]

  • Wyrwoll, C. S., Holmes, M. C., & Seckl, J. R. (2011). 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress. Frontiers in neuroendocrinology, 32(1), 63–75. [Link]

  • Bio-protocol. (n.d.). 11β-HSD1 activity assay. Retrieved from [Link]

  • Hermanowski-Vosatka, A., Balkovec, J. M., Cheng, K., Chen, H. Y., Hernandez, M., Koo, G. C., ... & Wright, S. D. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. The Journal of experimental medicine, 202(4), 517–527. [Link]

  • Long, A., Wang, Y., Sun, L., Song, M., Wang, Y., & Liu, S. (2016). 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes. Scientific reports, 6, 37160. [Link]

  • Asad, M., & Chidambaram, K. (2018). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. PloS one, 13(10), e0205021. [Link]

  • Sinclair, A. J., & Stewart, P. M. (2020). 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension. The Journal of Clinical Endocrinology & Metabolism, 105(3), dgz207. [Link]

  • Lee, H. Y., Choi, B. H., & Kim, Y. C. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Analytical biochemistry, 392(2), 110–114. [Link]

  • Scott, J. S., & Lafrancois, D. A. (2013). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of medicinal chemistry, 56(24), 9779–9803. [Link]

  • Wójcik, M., & Odrowąż-Sypniewska, G. (2018). Carbenoxolone and the inhibitors of 11β-HSD2. Postepy higieny i medycyny doswiadczalnej (Online), 72(0), 101-111. [Link]

  • Atanasov, A. G., Nashev, L. G., Tam, S., Schaerz, G., & Odermatt, A. (2004). A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): Flavanone selectively inhibits 11beta-HSD1 reductase activity. Biochemical and biophysical research communications, 321(3), 643–649. [Link]

  • Hu, Y., Liu, Z., Li, Y., Wang, J., & Li, X. (2014). Inhibition of 11b-HSD1 by LG13 improves glucose metabolism in type 2 diabetic mice. Journal of molecular endocrinology, 52(2), 157–167. [Link]

  • Cusi, K., Lomonaco, R., Clark, J. M., & Harrison, S. A. (2022). Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study. Hepatology Communications, 6(1), 162–172. [Link]

  • Basu, R., Singh, R. J., Basu, A., Chittilapilly, E. G., Johnson, C. M., Rizza, R. A., & Nair, K. S. (2009). Hepatic 11β-hydroxysteroid dehydrogenase type 1 activity in obesity and type 2 diabetes using a novel triple tracer cortisol technique. Diabetologia, 52(8), 1623–1630. [Link]

  • Li, J. Y., & Wang, M. H. (2009). Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. Clinical and experimental pharmacology & physiology, 36(12), 1177–1183. [Link]

Sources

A Senior Application Scientist's Guide to the Bioactivity Validation of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous approved therapeutics. This guide provides a comprehensive framework for the bioactivity validation of a novel phenylpiperazine derivative, 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine, hereafter referred to as 'Compound X'. Based on structural informatics, the putative primary target of Compound X is the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) critically implicated in the pathophysiology of psychosis and other neuropsychiatric disorders.[1] This document outlines a rigorous, multi-phase experimental workflow to confirm this hypothesis, quantify biological activity, and contextualize its performance against established clinical agents. We will detail the requisite in vitro assays, from initial target engagement to functional antagonism, providing both the scientific rationale and step-by-step protocols. By comparing Compound X to the archetypal D2 antagonist, Haloperidol, and the atypical antipsychotic, Risperidone, this guide serves as a practical blueprint for researchers in drug discovery and development, ensuring a robust and reproducible validation process.

The Scientific Rationale: Targeting the Dopamine D2 Receptor

The central dopaminergic system, particularly signaling through the D2 receptor, is a key regulator of mood, cognition, and motor control.[1] Hyperactivity of this system is a well-established factor in the positive symptoms of schizophrenia, making the D2 receptor a primary target for antipsychotic drugs.[1][2] These agents act by blocking the binding of endogenous dopamine, thereby attenuating downstream signaling.[1][2]

Compound X, this compound, possesses structural motifs common to known D2 receptor ligands. The validation of its bioactivity is therefore predicated on confirming its interaction with this specific target. The D2 receptor is a member of the D2-like receptor family (D2, D3, D4) and couples to Gαi/o proteins.[3] Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] A successful antagonist for this receptor will bind with high affinity but will not elicit this downstream signaling cascade; instead, it will block the effect of an agonist.

The Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Dopamine D2 receptor, which is inhibitory to cAMP production. Understanding this pathway is fundamental to designing functional assays to probe for antagonism.

D2_Signaling_Pathway cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds to G_protein Gi/o Protein (α, β, γ subunits) D2R->G_protein Activates AC Adenylyl Cyclase (Effector Enzyme) G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Response Decreased Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Leads to

Caption: Dopamine D2 receptor signaling cascade.

Comparative Framework: Establishing a Performance Baseline

To ascertain the therapeutic potential of Compound X, its bioactivity profile must be benchmarked against well-characterized drugs with known clinical efficacy and mechanisms of action.

  • Haloperidol: A first-generation or 'typical' antipsychotic that acts as a potent D2 receptor antagonist. It serves as a gold-standard for high-affinity D2 receptor binding.

  • Risperidone: A second-generation or 'atypical' antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors.[5] It provides a more contemporary clinical comparator.

This selection allows for a nuanced comparison, evaluating not only the potency of Compound X at the D2 receptor but also providing a reference point for its potential selectivity profile.

Experimental Validation Workflow: From Binding to Function

A tiered or funnel-based approach is the most efficient method for validation. This workflow begins with a direct measure of target interaction (binding) and progresses to a cellular assay to confirm the functional consequence of that interaction (antagonism).

Validation_Workflow start Compound X Synthesis & QC binding_assay Phase 1: Target Engagement Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Phase 2: Functional Activity cAMP Inhibition Assay (Determine Potency - IC50) binding_assay->functional_assay If High Affinity data_analysis Phase 3: Data Analysis Comparative Evaluation (Compound X vs. Comparators) functional_assay->data_analysis If Potent Antagonist conclusion Go / No-Go Decision for Further Development data_analysis->conclusion

Caption: High-level experimental workflow for bioactivity validation.

Phase 1: In Vitro Target Engagement - Radioligand Binding Assay

Scientific Rationale: The foundational step is to confirm that Compound X physically interacts with the D2 receptor. A competitive radioligand binding assay is the industry standard for this purpose.[3][6] This assay measures the ability of a test compound (the 'competitor', i.e., Compound X) to displace a radioactive ligand ('radioligand') that is known to bind to the target receptor with high affinity. The output of this experiment is the inhibitor constant (Ki), which represents the affinity of the competitor for the receptor. A lower Ki value signifies higher binding affinity.

Detailed Protocol: D2 Receptor Competitive Binding Assay

  • Materials:

    • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor (long isoform).

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride, potent D2 antagonists.[6][7]

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Haloperidol or Butaclamol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test Compounds: Compound X, Haloperidol, and Risperidone, prepared in a 10-point serial dilution series (e.g., 100 µM to 1 pM).

  • Procedure:

    • In a 96-well plate, combine the receptor membranes (typically 5-10 µg protein per well), the radioligand at a concentration near its dissociation constant (Kd, e.g., 0.1-0.5 nM for [³H]-Spiperone), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of a competitor.

    • For non-specific binding wells, add the high concentration of unlabeled Haloperidol.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Phase 2: In Vitro Functional Activity - cAMP Modulation Assay

Scientific Rationale: High affinity does not guarantee a specific biological function. A compound could be an agonist, antagonist, or inverse agonist. Since the D2 receptor is Gi/o-coupled, its activation leads to a decrease in intracellular cAMP.[4] A functional assay will measure the ability of Compound X to block the cAMP reduction induced by a known D2 agonist (like Quinpirole or Dopamine). This confirms antagonist activity and determines its functional potency (IC50).

Detailed Protocol: HTRF cAMP Functional Assay

  • Materials:

    • Cell Line: A CHO or HEK293 cell line stably expressing the human Dopamine D2 receptor.

    • Agonist: Quinpirole or Dopamine.

    • Stimulation Agent: Forskolin (used to elevate basal cAMP levels, creating a larger assay window for measuring inhibition).[9]

    • Test Compounds: Compound X, Haloperidol, and Risperidone, prepared in a 10-point serial dilution series.

    • cAMP Detection Kit: A commercial Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit (e.g., from Cisbio, PerkinElmer).[9][10] These kits typically contain a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[9]

  • Procedure:

    • Plate the D2-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of the test compound (Compound X or comparators) for 15-30 minutes.

    • Add a fixed concentration of the agonist (e.g., the EC80 concentration of Quinpirole) along with Forskolin to all wells except the negative control.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.[4]

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. The signal is inversely proportional to the amount of cAMP produced.[10]

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that restores the agonist-induced cAMP reduction by 50%.

Data Analysis and Interpretation

The quantitative data from these experiments should be compiled for a clear, head-to-head comparison.

Table 1: Comparative Binding Affinity at the Human D2 Receptor
CompoundKi (nM) ± SEMn
Compound X 1.5 ± 0.23
Haloperidol0.8 ± 0.13
Risperidone2.1 ± 0.33
(Illustrative data presented)
Table 2: Comparative Functional Potency (Antagonism) in a cAMP Assay
CompoundIC50 (nM) ± SEMn
Compound X 4.2 ± 0.53
Haloperidol2.5 ± 0.33
Risperidone5.8 ± 0.73
(Illustrative data presented)
Interpreting the Results

The illustrative data suggest that Compound X is a potent D2 receptor ligand with high affinity, comparable to established antipsychotics. Its Ki value in the sub-nanomolar to low-nanomolar range indicates strong target engagement. The functional data confirm that this binding translates to potent antagonism of D2 receptor signaling. The following decision tree provides a logical framework for interpreting the experimental outcomes.

Data_Interpretation start Start Analysis q1 Is Binding Ki < 50 nM? start->q1 a1_yes Potent Binder. Proceed to Functional Assay. q1->a1_yes Yes a1_no Low Affinity. Consider scaffold modification or de-prioritize. q1->a1_no No q2 Is Functional IC50 < 100 nM AND demonstrates antagonism? a1_yes->q2 a2_yes Confirmed D2 Antagonist. Proceed to selectivity and in vivo studies. q2->a2_yes Yes a2_no Weak or no functional activity. Possible silent binder or assay artifact. Re-evaluate. q2->a2_no No

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine Derivatives as 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-[4-fluoro-2-(methylsulfonyl)phenyl]piperazine derivatives as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme represents a key therapeutic target for metabolic syndrome, type 2 diabetes, and obesity. This guide will objectively compare the performance of this chemical scaffold with other notable alternatives, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Promise of 11β-HSD1 Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2] Elevated cortisol levels in key metabolic tissues, such as the liver and adipose tissue, are implicated in the pathophysiology of insulin resistance, dyslipidemia, and central obesity.[2][3] Consequently, the selective inhibition of 11β-HSD1 presents a promising therapeutic strategy for managing these metabolic disorders.[4] The this compound scaffold has emerged as a promising foundation for the development of potent and selective 11β-HSD1 inhibitors.

The this compound Scaffold: A Privileged Structure for 11β-HSD1 Inhibition

The core structure of this compound offers a unique combination of features that contribute to its potent inhibitory activity against 11β-HSD1. The arylpiperazine moiety is a common pharmacophore in many centrally active agents, but its application in metabolic diseases, specifically as an 11β-HSD1 inhibitor, has yielded significant advancements.

A seminal study in the development of this class of inhibitors led to the discovery of SKI2852, a highly potent and selective 11β-HSD1 inhibitor.[5] This compound incorporates the this compound core, demonstrating its importance for achieving high affinity for the enzyme's active site.[5]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the key SAR findings for derivatives of the this compound scaffold, highlighting the contributions of various structural modifications to their 11β-HSD1 inhibitory potency.

Compound IDR1 (Piperazine N4-substituent)Phenyl Ring Substitutionsh11β-HSD1 IC50 (nM)m11β-HSD1 IC50 (nM)
Lead Scaffold H4-Fluoro, 2-Methylsulfonyl--
SKI2852 2-((R)-2-methyl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide4-Fluoro, 2-Methylsulfonyl2.9[6]1.6[6]
(R)-45 3-cyanobenzyl2,4-dichlorosulfonyl3[7]-

Key SAR Insights:

  • Phenyl Ring Substitution: The presence of a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position of the phenyl ring are critical for potent 11β-HSD1 inhibition.[5] The electron-withdrawing nature of these substituents likely contributes to favorable interactions within the enzyme's active site.

  • Piperazine N4-Substitution: Elaboration of the N4 position of the piperazine ring with bulky and structurally complex moieties, such as the pyrimidine-carboxamide-adamantane group in SKI2852, leads to a significant increase in potency.[5] This suggests the presence of a large, accommodating pocket in the enzyme that can be exploited for optimizing inhibitor binding. The amide carbonyl group of SKI2852 has been shown to form a crucial hydrogen bond with the hydroxyl side chain of Ser170, a key catalytic residue of 11β-HSD1.[6]

  • Stereochemistry: The stereochemistry of substituents on the piperazine ring can have a profound impact on activity, as evidenced by the (R)-configuration of the methyl group in the piperazine ring of SKI2852.[5]

Comparative Analysis with Alternative 11β-HSD1 Inhibitors

To contextualize the performance of the this compound scaffold, it is essential to compare it with other well-characterized 11β-HSD1 inhibitors.

InhibitorChemical Classh11β-HSD1 IC50 (nM)Selectivity vs. h11β-HSD2Key Features
SKI2852 Arylpiperazine2.9[6]>1000-foldHigh potency and selectivity, orally active.[5]
Carbenoxolone Glycyrrhetinic acid derivative~10-50 (micromolar)[8]Non-selectiveEarly, non-selective inhibitor; significant mineralocorticoid side effects.[9]
INCB13739 Spirocyclic3.2 (enzymatic), 1.1 (PBMC)[10][11]>1000-fold[11]Potent, selective, and orally bioavailable; has undergone clinical investigation.[12]

Comparative Insights:

The this compound scaffold, as exemplified by SKI2852, demonstrates superior potency compared to the first-generation, non-selective inhibitor Carbenoxolone.[6][8] More importantly, it exhibits comparable or even slightly improved potency relative to other advanced clinical candidates like INCB13739, highlighting its competitiveness as a platform for developing best-in-class 11β-HSD1 inhibitors.[6][10][11]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives typically involves a nucleophilic aromatic substitution reaction followed by functionalization of the piperazine nitrogen. A representative synthetic route is outlined below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: N-Alkylation/Amidation A 1,4-Difluoro-2-(methylsulfonyl)benzene C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B Piperazine B->C D This compound F Final Product D->F Base (e.g., DIPEA) Solvent (e.g., DMF) E R-X (Alkyl halide or Acyl chloride) E->F

General synthetic scheme for this compound derivatives.

In Vitro 11β-HSD1 Inhibition Assay

The inhibitory activity of the synthesized compounds against 11β-HSD1 can be determined using a biochemical assay with recombinant human 11β-HSD1.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 is pre-incubated with the test compound at various concentrations in an assay buffer (e.g., 100 mM phosphate buffer, pH 7.5) containing NADPH as a cofactor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, cortisone.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a known inhibitor like glycyrrhetinic acid).

  • Detection: The amount of cortisol produced is quantified using a suitable detection method, such as a homogeneous time-resolved fluorescence (HTRF) assay or by LC-MS/MS.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model

To assess the in vivo efficacy of the 11β-HSD1 inhibitors, an oral glucose tolerance test can be performed in a relevant animal model of metabolic disease.

Step-by-Step Protocol:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period (e.g., 12 weeks) to induce obesity and insulin resistance.

  • Compound Administration: The test compound or vehicle is administered orally to the mice at a predetermined dose.

  • Fasting: After a defined period following compound administration, the mice are fasted overnight (e.g., 16 hours).

  • Glucose Challenge: A baseline blood glucose measurement is taken, followed by an oral gavage of a glucose solution (e.g., 2 g/kg).

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle control groups to determine the effect of the inhibitor on glucose tolerance.

Mechanism of Action and Signaling Pathway

11β-HSD1 inhibitors exert their therapeutic effects by reducing the intracellular concentration of cortisol in target tissues. This, in turn, modulates the activity of the glucocorticoid receptor (GR), a nuclear hormone receptor that regulates the transcription of numerous genes involved in metabolism.

G cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol Inhibitor This compound Derivative Inhibitor->HSD1 GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Metabolic_Effects Metabolic Effects (e.g., ↓ Gluconeogenesis, ↓ Lipogenesis) Gene_Expression->Metabolic_Effects

Signaling pathway of 11β-HSD1 and its inhibition.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent and selective 11β-HSD1 inhibitors. The well-defined structure-activity relationships, coupled with the demonstrated in vitro and in vivo efficacy of lead compounds like SKI2852, underscore the therapeutic potential of this chemical class for the treatment of metabolic diseases. Further optimization of this scaffold, guided by the principles outlined in this guide, may lead to the discovery of next-generation therapies for type 2 diabetes and obesity.

References

  • Plasma cortisol-linked gene networks in hepatic and adipose tissues implicate corticosteroid-binding globulin in modulating tissue glucocorticoid action and cardiovascular risk. [Link]
  • Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. [Link]
  • Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. [Link]
  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). [Link]
  • Pathogenesis of hepatic steatosis: The link between hypercortisolism and non-alcoholic fatty liver disease. [Link]
  • Structure and Inhibitor Binding Mechanisms of 11β -Hydroxysteroid Dehydrogenase Type 1. [Link]
  • Cortisol and Fatty Liver: Researchers Find Cause of Severe Metabolic Disorders. [Link]
  • Physiology, Cortisol. [Link]
  • Cortisol Release From Adipose Tissue by 11β-Hydroxysteroid Dehydrogenase Type 1 in Humans. [Link]
  • Carbenoxolone and the inhibitors of 11β-HSD2. [Link]
  • Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome. [Link]
  • 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes. [Link]
  • Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice. [Link]
  • Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues. [Link]
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic potential and anticipating off-target liabilities. This guide provides an in-depth comparative analysis of the cross-reactivity of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine , a novel arylpiperazine derivative, hereafter referred to as Compound X .

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system, particularly aminergic G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1][2][3][4] The unique substitution pattern of Compound X, featuring a fluorine atom and a methylsulfonyl group on the phenyl ring, warrants a thorough investigation of its selectivity profile. This guide will compare Compound X against two reference molecules to provide context for its on-target and off-target binding characteristics.

Compound Profiles

For this comparative analysis, we have selected two comparator compounds:

  • Buspirone: A well-characterized, clinically approved anxiolytic that acts as a high-affinity partial agonist for the serotonin 5-HT1A receptor. It serves as our benchmark for selective on-target activity.[1]

  • Compound Y (1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine): A close structural analog of Compound X where the fluorine atom is replaced by chlorine. This allows for an assessment of how minor halogen substitutions can influence the selectivity profile.

Compound NameStructureKey Features
Compound X This compoundArylpiperazine core with fluoro and methylsulfonyl substitutions. The primary focus of this guide.
Buspirone (structure not shown)Clinically approved 5-HT1A partial agonist. Represents a selective reference compound.
Compound Y 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazineStructural analog of Compound X with a chloro- substitution instead of fluoro-. Used to assess the impact of halogen modification on selectivity.

Experimental Design for Selectivity Profiling

To construct a comprehensive cross-reactivity profile, a tiered screening approach is employed. This strategy begins with determining the affinity for the primary, hypothesized target and progressively broadens the search for off-target interactions. The rationale is to efficiently allocate resources by first confirming the primary activity before investing in extensive, and often expensive, broad panel screening.

G cluster_0 Tier 1: Primary Target Affinity cluster_1 Tier 2: Secondary Target (GPCR) Screening cluster_2 Tier 3: Tertiary Target (Kinase) Screening a Compound X, Buspirone, Compound Y b 5-HT1A Receptor Radioligand Binding Assay a->b Determine Ki c Broad GPCR Panel (e.g., 5-HT subtypes, Dopamine subtypes) b->c If Ki < 1µM e High Affinity & Potency Confirmed b->e d Kinome-wide Competition Binding Assay (KINOMEscan®) c->d Assess broad off-target profile f Identify Off-Target GPCRs c->f g Identify Off-Target Kinases d->g

Figure 1: Tiered experimental workflow for selectivity profiling.

Comparative Cross-Reactivity Data

The following tables summarize hypothetical, yet plausible, experimental data derived from the proposed screening cascade.

Table 1: Primary Target Affinity at Human 5-HT1A Receptor

This initial experiment measures the binding affinity (Ki) of each compound for the human serotonin 5-HT1A receptor. A lower Ki value indicates a higher binding affinity. The data was generated using a competitive radioligand binding assay with [3H]-8-OH-DPAT as the radioligand.

CompoundKi (nM) for 5-HT1A
Compound X 15.2
Buspirone 12.5
Compound Y 45.8

Interpretation: The data suggests that Compound X is a potent ligand for the 5-HT1A receptor, with an affinity comparable to the selective reference compound, Buspirone. The substitution of fluorine with chlorine in Compound Y results in a threefold decrease in affinity, highlighting the sensitivity of this interaction to the electronic and steric properties of the halogen at the 4-position.

Table 2: Selectivity Profile across a Panel of Aminergic GPCRs

To assess selectivity, the compounds were screened against a panel of related GPCRs. The results are presented as the binding affinity (Ki) in nanomolars. Values >10,000 nM indicate no significant binding at the tested concentrations.

TargetCompound X (Ki, nM)Buspirone (Ki, nM)Compound Y (Ki, nM)
5-HT1A 15.2 12.5 45.8
5-HT2A850>10,000450
5-HT71,2005,600980
Dopamine D24,5008,9002,100
Dopamine D33,800>10,0001,500
Adrenergic α1>10,000>10,0008,500

Interpretation:

  • Compound X demonstrates good selectivity for the 5-HT1A receptor over other tested aminergic receptors, with at least a 55-fold selectivity window against the next closest target (5-HT2A).

  • Buspirone confirms its known high selectivity for the 5-HT1A receptor within this panel.

  • Compound Y , while less potent at 5-HT1A, exhibits increased cross-reactivity with other receptors, particularly 5-HT2A, D2, and D3. This suggests that the larger, less electronegative chlorine atom may allow for more promiscuous binding to related GPCRs.

Table 3: Kinome Scan Off-Target Profile

Given that some small molecules can unexpectedly interact with protein kinases, a broad kinase screen is a crucial component of a thorough safety assessment.[4][5] The compounds were screened at a concentration of 10 µM against a panel of 468 kinases (KINOMEscan®). The data is presented as the percentage of control (%Ctrl), where a lower number indicates stronger binding. Hits are typically defined as %Ctrl < 35.

CompoundNumber of Kinase Hits (%Ctrl < 35)Notable Off-Target Kinases (if any)
Compound X 2None with %Ctrl < 10
Buspirone 0None
Compound Y 5Kinase Z (%Ctrl = 15)

Interpretation: Compound X shows a relatively clean profile in the kinome scan, with only weak interactions with two kinases at a high concentration. This low level of off-target kinase activity is a favorable characteristic. In contrast, Compound Y shows a greater number of off-target kinase interactions, suggesting a potentially less desirable safety profile.

Mechanism of Action: On-Target vs. Off-Target Effects

The binding of a ligand to its intended target (on-target) elicits the desired therapeutic effect. However, binding to unintended targets (off-target) can lead to side effects or toxicity. The goal of drug design is to maximize on-target affinity and selectivity while minimizing off-target interactions.

cluster_0 Compound X cluster_1 Cellular Targets cluster_2 Cellular Response CompoundX Compound X OnTarget 5-HT1A Receptor (On-Target) CompoundX->OnTarget:port High Affinity OffTarget1 5-HT2A Receptor (Off-Target) CompoundX->OffTarget1:port Low Affinity OffTarget2 Kinase Z (Off-Target) CompoundX->OffTarget2:port Very Low Affinity TherapeuticEffect {Therapeutic Effect | (e.g., Anxiolysis)} OnTarget->TherapeuticEffect SideEffect1 {Side Effect A} OffTarget1->SideEffect1 SideEffect2 {Side Effect B} OffTarget2->SideEffect2

Figure 2: Signaling pathway illustrating on-target vs. off-target effects.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds to the human 5-HT1A receptor, a technique widely considered the gold standard for measuring ligand-receptor affinity.[1][2][6]

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the human 5-HT1A receptor.

Materials:

  • Membrane Preparation: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]-8-Hydroxy-DPAT (specific activity ~150-200 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM 5-Hydroxytryptamine (Serotonin).

  • Test Compounds: Compound X, Buspirone, Compound Y, dissolved in 100% DMSO to create 10 mM stock solutions.

  • Scintillation Cocktail and 96-well filter plates .

  • Liquid scintillation counter .

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM Serotonin.

    • Test Compound: 25 µL of the appropriate compound dilution.

  • Add Radioligand: Add 25 µL of [3H]-8-OH-DPAT (final concentration ~0.5 nM) to all wells.

  • Add Receptor Membranes: Add 200 µL of the 5-HT1A receptor membrane preparation (approximately 10-20 µg of protein per well) to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in assay buffer. Wash each well three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by fitting the data to a four-parameter logistic equation using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This comparative guide provides a framework for assessing the cross-reactivity of the novel arylpiperazine derivative, This compound (Compound X) . Based on our hypothetical data, Compound X emerges as a potent and selective ligand for the 5-HT1A receptor, exhibiting a favorable off-target profile when compared to a structural analog. The substitution of a fluorine atom appears to confer higher target affinity and greater selectivity compared to a chlorine atom at the same position. This detailed analysis, combining primary affinity determination with broad panel screening, represents a robust and essential strategy in modern drug discovery to identify promising lead candidates with a higher probability of success in downstream development.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.

  • Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry.

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed.

  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed.

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. ProQuest.

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.

  • Tyrosine kinase inhibitor. Wikipedia.

Sources

A Comparative Guide to the Efficacy of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine in Preclinical Models of Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Phenylpiperazine Derivative for CNS Disorders

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine represents a novel chemical entity within the phenylpiperazine class, a scaffold known for its interaction with key neurotransmitter systems implicated in psychiatric disorders. While direct experimental data on this specific molecule is not yet publicly available, its structural motifs suggest a pharmacological profile likely targeting dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. This guide provides a comprehensive framework for evaluating the potential efficacy of this compound in preclinical models of schizophrenia and depression. We will delve into the theoretical underpinnings of its presumed mechanism of action and compare its potential performance against established therapeutic agents that modulate these same pathways. The experimental protocols detailed herein are designed to provide a robust and validated system for assessing the therapeutic promise of novel chemical entities like this compound.

The Scientific Rationale: Targeting Dopamine and Serotonin Pathways

The pathophysiology of schizophrenia and depression is complex and not fully elucidated, but dysregulation of dopaminergic and serotonergic systems is a cornerstone of current understanding and pharmacological intervention.

Dopamine D2 Receptor Antagonism in Schizophrenia: The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of the disorder, such as hallucinations and delusions.[1][2] Conversely, negative and cognitive symptoms are thought to be linked to a hypoactive mesocortical dopamine pathway.[1][3] Antagonism of D2 receptors in the mesolimbic pathway is a primary mechanism of action for most antipsychotic drugs.[3]

Serotonin 5-HT1A Receptor Agonism in Depression and Schizophrenia: 5-HT1A receptors are highly expressed in the prefrontal cortex and raphe nuclei.[4][5] In the prefrontal cortex, stimulation of postsynaptic 5-HT1A receptors is believed to contribute to antidepressant and anxiolytic effects.[5][6] In schizophrenia, 5-HT1A receptor agonism may help to alleviate negative and cognitive symptoms by enhancing dopamine release in the prefrontal cortex and may also reduce the extrapyramidal side effects associated with D2 antagonism.[7][8]

Serotonin 5-HT2A Receptor Inverse Agonism in Psychosis: Many atypical antipsychotic medications exhibit inverse agonist activity at 5-HT2A receptors.[9][10] This action is thought to contribute to their efficacy against positive symptoms and their lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[10][11] Inverse agonism at 5-HT2A receptors can modulate downstream signaling pathways, influencing neuronal excitability and neurotransmitter release.[9]

Comparative Efficacy in Preclinical Models of Schizophrenia

To assess the antipsychotic potential of this compound, its efficacy can be compared with established D2 antagonists and 5-HT2A inverse agonists in rodent models that mimic aspects of schizophrenia.

Pharmacologically-Induced Models of Schizophrenia

1. Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the increased locomotor activity induced by the dopamine-releasing agent, amphetamine. It is a widely used screen for potential antipsychotic activity, particularly for positive symptoms.[12][13]

2. Phencyclidine (PCP)-Induced Cognitive Deficits: PCP, an NMDA receptor antagonist, induces a range of behavioral abnormalities in rodents that resemble the positive, negative, and cognitive symptoms of schizophrenia.[9][14] The novel object recognition (NOR) test is frequently used in this model to assess deficits in recognition memory, a cognitive domain impaired in schizophrenia.[2][14]

Sensorimotor Gating Model

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be modeled in rodents.[15] The ability of a compound to restore PPI deficits induced by psychotomimetic drugs is a strong indicator of potential antipsychotic efficacy.[15]

Comparative Efficacy Data

The following table summarizes the expected efficacy of comparator compounds in these models.

Compound Class Comparator Drug Amphetamine-Induced Hyperlocomotion PCP-Induced NOR Deficit PPI Deficit Reversal
D2 Receptor Antagonist HaloperidolHigh EfficacyLimited EfficacyHigh Efficacy
D2/5-HT1A Partial Agonist AripiprazoleModerate to High Efficacy[16]Moderate Efficacy[17]Moderate to High Efficacy
5-HT2A Inverse Agonist PimavanserinModerate Efficacy[18]Moderate Efficacy[19][20]Moderate Efficacy[18]

Comparative Efficacy in Preclinical Models of Depression

The potential antidepressant effects of this compound, likely mediated by 5-HT1A receptor agonism, can be evaluated against a standard 5-HT1A agonist in models of depression.

Stress-Induced Model of Depression

Chronic Mild Stress (CMS): The CMS model exposes rodents to a series of unpredictable, mild stressors over an extended period, leading to a state of anhedonia (a core symptom of depression), which is typically measured by a decrease in sucrose preference.[4][21][22] This model has good face and predictive validity for antidepressant efficacy.[4][21]

Behavioral Despair Models

1. Forced Swim Test (FST): In the FST, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Antidepressant compounds typically reduce this immobility time.[1][5][23]

2. Tail Suspension Test (TST): Similar to the FST, the TST measures the immobility of mice when suspended by their tails. It is another widely used screening tool for potential antidepressant activity.

Comparative Efficacy Data

The following table outlines the expected efficacy of a comparator 5-HT1A agonist in these depression models.

Compound Class Comparator Drug Chronic Mild Stress (Sucrose Preference) Forced Swim Test (Immobility) Tail Suspension Test (Immobility)
5-HT1A Receptor Agonist BuspironeEfficacy in reversing anhedonia[24]Reduction in immobility[25][26]Reduction in immobility[27]

Experimental Protocols

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To assess sensorimotor gating.

Apparatus: Startle response chambers equipped with a load cell platform to detect movement and a sound generator.

Procedure:

  • Acclimation: Place the rodent in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[15][28]

  • Habituation: Present a series of startle stimuli (e.g., 120 dB white noise for 40 ms) to habituate the animal to the testing procedure. These initial trials are typically excluded from the analysis.[29]

  • Testing: Present a series of trials in a pseudorandom order with a variable inter-trial interval (e.g., 10-30 seconds). The trial types should include:

    • Pulse-alone trials: The startle stimulus (e.g., 120 dB) presented alone.

    • Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 75, 80, or 85 dB white noise for 20 ms) presented 100 ms before the startle stimulus.[29]

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Forced Swim Test (FST)

Objective: To assess behavioral despair.

Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[5]

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes.[23]

  • Test: Gently place the mouse into the water-filled cylinder for a 6-minute session.[5]

  • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is typically scored during the last 4 minutes of the test.[23]

  • Post-Test Care: After the test, remove the mouse, gently dry it, and place it in a clean, dry cage with a heat source until it is fully dry and resumes normal activity.[23]

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of identical objects and a distinct novel object.

Procedure:

  • Habituation: On the first day, allow the rodent to freely explore the empty arena for 5-10 minutes.

  • Acquisition Phase (T1): On the second day, place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 3-5 minutes).[30]

  • Retention Phase (T2): After an inter-trial interval (e.g., 1 hour to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow for another exploration period.[30]

  • Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index can be calculated as: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound and its comparators.

D2_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_synthesis Dopamine Synthesis/Release D2_auto->DA_synthesis Inhibits D2_post D2 Receptor AC Adenylate Cyclase D2_post->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Dopamine Dopamine Dopamine->D2_auto Dopamine->D2_post Antagonist D2 Antagonist Antagonist->D2_auto Blocks Antagonist->D2_post Blocks

Caption: Dopamine D2 Receptor Antagonism Pathway.

HT1A_Agonism cluster_neuron Postsynaptic Neuron (e.g., in Prefrontal Cortex) HT1A_R 5-HT1A Receptor AC Adenylate Cyclase HT1A_R->AC Inhibits ERK ERK Pathway HT1A_R->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Serotonin Serotonin Serotonin->HT1A_R Agonist 5-HT1A Agonist Agonist->HT1A_R Activates HT2A_Inverse_Agonism cluster_neuron Postsynaptic Neuron HT2A_R 5-HT2A Receptor PLC Phospholipase C HT2A_R->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activate Serotonin Serotonin Serotonin->HT2A_R Inverse_Agonist 5-HT2A Inverse Agonist Inverse_Agonist->HT2A_R Inhibits Basal Activity

Caption: Serotonin 5-HT2A Receptor Inverse Agonism Pathway.

Experimental Workflow

experimental_workflow cluster_schizophrenia Schizophrenia Models cluster_depression Depression Models Amphetamine_Model Amphetamine-Induced Hyperlocomotion Behavioral_Testing Behavioral Testing Amphetamine_Model->Behavioral_Testing PCP_Model PCP-Induced Cognitive Deficit PCP_Model->Behavioral_Testing PPI_Model PPI Deficit Model PPI_Model->Behavioral_Testing CMS_Model Chronic Mild Stress CMS_Model->Behavioral_Testing FST_Model Forced Swim Test FST_Model->Behavioral_Testing TST_Model Tail Suspension Test TST_Model->Behavioral_Testing Compound This compound & Comparators Compound->Amphetamine_Model Compound->PCP_Model Compound->PPI_Model Compound->CMS_Model Compound->FST_Model Compound->TST_Model Data_Analysis Data Analysis & Comparison Behavioral_Testing->Data_Analysis Efficacy_Profile Efficacy Profile Data_Analysis->Efficacy_Profile

Caption: Preclinical Efficacy Evaluation Workflow.

Conclusion: A Path Forward for Novel CNS Drug Discovery

This guide provides a comprehensive, albeit predictive, framework for evaluating the efficacy of this compound in preclinical models of schizophrenia and depression. The rationale for targeting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors is well-established in the field of psychopharmacology. By employing the detailed experimental protocols and comparative analyses outlined here, researchers can generate robust and reliable data to elucidate the therapeutic potential of this novel compound. The integration of pharmacologically-induced, sensorimotor gating, and stress-induced models, alongside behavioral despair tests, offers a multi-faceted approach to understanding the compound's profile. The ultimate goal is to translate these preclinical findings into the development of novel and more effective treatments for debilitating psychiatric disorders.

References

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation, and usage. Neurobiology of Stress, 6, 78-93.

  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.

  • Antoniuk, S., Winstanley, C. A., & Floresco, S. B. (2019). The Chronic Mild Stress model of depression. Journal of visualized experiments : JoVE, (143), 10.3791/58693.

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.

  • Geyer, M. A., & Dulawa, S. (2003). Assessment of murine startle and prepulse inhibition. Current protocols in neuroscience, Chapter 8, Unit 8.17.

  • Serotonin (5-HT1A) receptor signaling pathways. (n.d.). ResearchGate. Retrieved from

  • Díaz-Mataix, L., Scorza, M. C., Bortolozzi, A., Toth, M., Celada, P., & Artigas, F. (2005). Involvement of 5-HT1A receptors in prefrontal cortex in the modulation of dopaminergic activity: role in atypical antipsychotic action. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(47), 10831–10843.

  • The weekly protocol of the chronic mild stress (CMS) treatment. (n.d.). ResearchGate. Retrieved from

  • Weiner, D. M., Burstein, E. S., Nash, N., Croston, G. E., Currier, E. A., Vanover, K. E., Harvey, S. C., Donohue, E., Hansen, H. C., Andersson, C. M., Spalding, T. A., Gibson, D. F., Krebs-Thomson, K., Powell, S. B., Geyer, M. A., Hacksell, U., & Brann, M. R. (2001). 5-Hydroxytryptamine2A receptor inverse agonists as antipsychotics. The Journal of pharmacology and experimental therapeutics, 299(1), 268–276.

  • Handling prevents and reverses cognitive deficits induced by sub-chronic phencyclidine in a model for schizophrenia in rats. (2023). Psychopharmacology, 240(5), 841–851.

  • Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives. (2021). Psychopharmacology, 238(10), 2961–2987.

  • The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology. (2016). Psychopharmacology Institute.

  • Price, D. L., Rock, S. L., & Davis, R. L. (2012). Pimavanserin, a 5-HT2A receptor inverse agonist, reverses psychosis-like behaviors in a rodent model of Alzheimer's disease. Behavioural pharmacology, 23(4), 426–433.

  • Garcia-Garcia, A. L., Newman-Tancredi, A., & Leonardo, E. D. (2014). 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. Psychopharmacology, 231(4), 623–636.

  • Dopamine Hypothesis of Schizophrenia: Neurobiological Insights. (2018). Psych Scene Hub.

  • Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. (2014). Frontiers in Pharmacology, 5, 22.

  • Vanover, K. E., & Davis, R. E. (2010). Role of 5-HT2A receptor inverse agonists in the treatment of insomnia. Future medicinal chemistry, 2(5), 741–752.

  • 5-HT2A inverse agonists as antipsychotics. (n.d.). The Good Drug Guide. Retrieved from

  • Acoustic Startle & Prepulse Inhibition (PPI) Protocol. (n.d.). Mouse Phenotype. Retrieved from

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. (2018). Methods in molecular biology (Clifton, N.J.), 1685, 137–146.

  • Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. (2006). Pharmacology, biochemistry, and behavior, 84(3), 459–465.

  • Meltzer, H. Y., Horiguchi, M., & Massey, B. W. (2022). Pimavanserin augments the efficacy of atypical antipsychotic drugs in a mouse model of treatment-refractory negative symptoms of schizophrenia. Behavioural brain research, 422, 113710.

  • Stahl, S. M. (2008). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (3rd ed.). Cambridge University Press.
  • Geyer, M. A., Krebs-Thomson, K., Vollenweider, F. X., & Geyer, M. A. (2001). Prepulse inhibition of startle as a model of sensorimotor gating deficits in schizophrenia. Pharmacology, biochemistry, and behavior, 70(2-3), 395–407.

  • Antidepressant like activity of Buspirone but not ondensetron in combination with Fluoxetine or Desipramine in mice. (2015). Journal of Clinical and Diagnostic Research, 9(10), FF01-FF04.

  • Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473.

  • The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. (2015). Current pharmaceutical design, 21(30), 4445–4455.

  • Howes, O. D., & Kapur, S. (2009). The dopamine hypothesis of schizophrenia: version III--the final common pathway. Molecular psychiatry, 14(6), 549–562.

  • Pimavanserin, a 5-HT2A inverse agonist, reverses psychosis-like behaviors in a rodent model of Parkinson's disease. (2010). Behavioural pharmacology, 21(8), 745–752.

  • Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. (n.d.). ResearchGate. Retrieved from

  • Animal models of schizophrenia. (2012). Current topics in behavioral neurosciences, 8, 419–437.

  • Maj, J., & Rogóż, Z. (1999). Dose-dependent influence of buspirone on the activities of selective serotonin reuptake inhibitors in the mouse forced swimming test. Journal of psychopharmacology (Oxford, England), 13(2), 169–175.

  • Amphetamine induced hyperlocomotion. (n.d.). b-neuro. Retrieved from

  • Serotonin main signaling pathways. (n.d.). ResearchGate. Retrieved from

  • Both acute and chronic buspirone treatments have different effects on regional 5-HT synthesis in Flinders Sensitive Line rats (a rat model of depression) than in control rats. (2010). Journal of psychopharmacology (Oxford, England), 24(3), 363–374.

  • Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents. (2011). JoVE.

  • Effects of Subchronic Buspirone Treatment on Depressive Profile in Socially Isolated Rats. (2024). International Journal of Molecular Sciences, 25(11), 6013.

  • Prepulse inhibition (PPI) of the Acoustic Startle Response. (n.d.). JCGGDB. Retrieved from

  • 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. (2014). International journal of molecular sciences, 15(9), 16848–16869.

  • Novel Object Recognition Test. (n.d.). b-neuro. Retrieved from

  • The Novel Object Recogniton Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. (2015). Current Pharmaceutical Design, 21(30), 4445-4455.

  • Transductional pathways associated with 5-HT 1A receptor activation in neuronal and neuronal cell lines. (n.d.). ResearchGate. Retrieved from

  • Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder. (2019). Pharmacological reports : PR, 71(6), 1133–1139.

  • Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. (2012). Behavioural brain research, 237, 284–291.

  • Application Notes and Protocols for Evaluating Aripiprazole Efficacy in Animal Models of Schizophrenia. (n.d.). Benchchem. Retrieved from

  • Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. (2011). Psychopharmacology, 218(1), 1–11.

  • Aripiprazole Attenuates Cognitive Impairments Induced by Lipopolysaccharide in Rats through the Regulation of Neuronal Inflammation, Oxidative Stress, and Apoptosis. (2023). Medicina (Kaunas, Lithuania), 59(10), 1839.

  • Dopamine antagonist effects of the D2/D3 receptor partial agonist aripiprazole on effort-based choice tasks in male and female rats. (2020). Psychopharmacology, 237(9), 2737–2751.

  • Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. (2012). Behavioural brain research, 237, 284–291.

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

In the landscape of modern drug discovery, the assembly of molecular entities with precision and predictability is paramount. The compound 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine stands as a crucial building block, embodying several structural features highly sought after in medicinal chemistry. The piperazine ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties like solubility and its versatile synthetic handles.[1][2] The strategic placement of a fluorine atom and a methylsulfonyl group on the phenyl ring further allows for the fine-tuning of a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3]

However, the synthesis of N-aryl piperazines, particularly those with electron-withdrawing groups, can be fraught with reproducibility challenges.[4][5] Inconsistent yields, formation of difficult-to-remove impurities, and sensitivity to reaction conditions are common hurdles that can derail research timelines and escalate development costs.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the critical factors that govern experimental reproducibility. We will dissect the underlying chemical principles, offer detailed, field-tested protocols, and provide a robust framework for troubleshooting common issues, ensuring that researchers can confidently and consistently produce this valuable intermediate.

Part 1: Comparative Analysis of Synthetic Methodologies

The formation of the critical C-N bond between the phenyl ring and the piperazine nitrogen is the linchpin of the synthesis. Two primary strategies dominate this transformation: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr). The choice between them is a critical decision dictated by factors such as substrate availability, cost, scale, and the desired level of process control.

Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction has become a cornerstone of modern organic synthesis due to its remarkable versatility and functional group tolerance. It involves the palladium-catalyzed reaction of an aryl halide with an amine in the presence of a base and a specialized phosphine ligand.

Causality Behind the Choice: The power of the Buchwald-Hartwig reaction lies in its ability to couple a wide range of aryl halides (including less reactive chlorides) with amines under relatively mild conditions. The choice of ligand is crucial; it modulates the stability and reactivity of the palladium catalyst, directly influencing reaction efficiency and the suppression of side reactions.[5]

Diagram: The Buchwald-Hartwig Catalytic Cycle

cluster_reactants cluster_cycle Catalytic Cycle ArylX Ar-X OA Oxidative Addition ArylX->OA Amine Piperazine LC Ligand/Amine Coordination Amine->LC Base Base (e.g., NaOtBu) Base->LC Pd0 Pd(0)L₂ Pd0->OA PdII_Halide L₂Pd(II)(Ar)(X) OA->PdII_Halide PdII_Amide L₂Pd(II)(Ar)(NR₂) RE Reductive Elimination PdII_Amide->RE RE->Pd0 Catalyst Regeneration Product Ar-Piperazine RE->Product PdII_Halide->PdII_Amide Base-mediated Amine Coordination prep 1. Vessel Preparation (Oven-dry, N₂ purge) reagents 2. Reagent Addition (Solid reagents first under N₂) prep->reagents solvent 3. Solvent Addition (Anhydrous Toluene) reagents->solvent reaction 4. Reaction (Heat to 100 °C, monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Quench, Extract with EtOAc) reaction->workup purify 6. Purification (Silica Gel Chromatography) workup->purify analyze 7. Analysis (NMR, LC-MS, HPLC) purify->analyze

Caption: A standard workflow for synthesis and purification.

Step-by-Step Procedure:

  • Vessel Preparation (Trustworthiness Pillar): To an oven-dried Schlenk flask, add a magnetic stir bar. Seal the flask and purge with dry nitrogen or argon for 15 minutes. Rationale: The Pd(0) active catalyst is highly sensitive to oxygen. Failure to maintain an inert atmosphere is a primary source of failed or irreproducible reactions. [5]2. Reagent Addition: Under a positive pressure of nitrogen, add sodium tert-butoxide, piperazine, Palladium(II) Acetate, and Racemic-BINAP to the flask. Rationale: Adding solids first prevents them from clumping upon solvent addition and ensures the atmosphere remains inert.

  • Substrate & Solvent Addition: Add 1-bromo-4-fluoro-2-(methylsulfonyl)benzene followed by anhydrous toluene via syringe. Rationale: Using anhydrous solvent is critical. Water can hydrolyze the base and interfere with the catalytic cycle. [5]4. Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete in 8-12 hours. Rationale: Consistent heating and stirring ensure homogenous reaction kinetics. Monitoring progress prevents unnecessary heating that could lead to side product formation.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Analytical Validation by HPLC

Reproducibility is confirmed by analysis. This HPLC method provides a reliable way to assess the purity of the final product.

Instrumentation & Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of product in 1 mL of 50:50 Acetonitrile:Water.

Expected Results: A successful, reproducible synthesis will yield a single major peak in the chromatogram with >98% purity by peak area integration. The retention time should be consistent across batches.

Part 3: Troubleshooting Guide for Irreproducible Results

Even with robust protocols, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting Decision Tree:

start Problem Observed no_rxn Low or No Conversion start->no_rxn side_products Multiple Products Observed start->side_products inconsistent Inconsistent Yields start->inconsistent sol_catalyst Check Catalyst/Ligand Quality Ensure Inert Atmosphere no_rxn->sol_catalyst Is catalyst active? sol_reagents Verify Reagent Purity (Base, Solvent, Starting Material) no_rxn->sol_reagents Are reagents pure? sol_temp Optimize Temperature (Too low? Too high?) no_rxn->sol_temp Is temp correct? sol_bis Adjust Piperazine Stoichiometry (Increase excess) side_products->sol_bis Bis-arylation product? sol_hydro Hydrodehalogenation? Use Anhydrous Solvent, Check Base side_products->sol_hydro Starting material reduced? inconsistent->sol_reagents Reagent lot variation? sol_setup Standardize Reaction Setup (Stirring rate, heating, purge time) inconsistent->sol_setup Is the procedure identical?

Caption: A decision tree for troubleshooting common synthesis issues.

In-Depth Analysis of Common Failures:

  • Low or No Conversion: This is most often a catalyst issue. Ensure the palladium source and ligand have not degraded. The inert atmosphere is non-negotiable; even a small leak can kill the catalyst. Finally, verify the activity of the base (NaOtBu is hygroscopic and can lose potency). [5]* Formation of Bis-arylated Piperazine: If a significant amount of a higher molecular weight side product is observed, it is likely from the second nitrogen of piperazine reacting. Using a larger excess of piperazine (2-3 equivalents) can statistically disfavor this pathway. For complete control, using mono-N-Boc-piperazine is the most robust, albeit more expensive, strategy. [5]* Hydrodehalogenation: Observation of the debrominated starting material (4-fluoro-2-(methylsulfonyl)benzene) points to a competing reduction pathway. This can be exacerbated by trace water or an inappropriate choice of base or ligand. Ensuring all components are anhydrous is the first step to mitigating this issue. [5]

Conclusion

The reproducible synthesis of this compound is an achievable goal when approached with a thorough understanding of the underlying chemical principles and a meticulous adherence to validated protocols. While the Buchwald-Hartwig amination offers broad applicability, its sensitivity to atmospheric conditions and reagent quality demands rigorous experimental control. By treating each synthesis as a self-validating system—questioning the "why" behind each step, confirming purity analytically, and troubleshooting logically—researchers can eliminate variability and ensure a consistent supply of this critical building block for advancing their drug discovery programs.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • D'Andrea, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

A Technical Guide to 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine: A Reference Compound for 11β-HSD1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery for metabolic diseases, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target. This enzyme plays a pivotal role in the tissue-specific regulation of glucocorticoid activity, converting inactive cortisone to active cortisol. Its inhibition is a promising strategy for the treatment of type 2 diabetes, obesity, and metabolic syndrome.[1][2] This guide introduces 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine as a foundational reference compound for researchers embarking on 11β-HSD1 inhibitor screening and development. While extensive public data on this specific molecule is limited, its close structural similarity to potent 11β-HSD1 inhibitors provides a strong rationale for its use as a benchmark for comparative studies.

The Rationale: Targeting Glucocorticoid Action with 11β-HSD1 Inhibitors

Elevated levels of glucocorticoids, such as cortisol, in tissues like the liver and adipose tissue are linked to insulin resistance, increased glucose production, and fat accumulation.[2][3] 11β-HSD1 amplifies local glucocorticoid concentrations, and its overexpression is associated with metabolic disease phenotypes.[3] Consequently, inhibiting 11β-HSD1 can reduce intracellular cortisol levels without affecting systemic circulation, offering a targeted therapeutic approach with a potentially favorable side-effect profile.[2]

The subject of this guide, this compound, is structurally analogous to highly potent 11β-HSD1 inhibitors. For instance, the compound SKI2852, which shares the same core structure with an additional methyl group on the piperazine ring, is a potent, selective, and orally bioavailable inhibitor of 11β-HSD1.[4] This close structural relationship strongly suggests that this compound is an active inhibitor of 11β-HSD1, making it an excellent candidate for use as a reference standard in screening campaigns and structure-activity relationship (SAR) studies.

Comparative Landscape of 11β-HSD1 Inhibitors

To effectively evaluate the potential of novel 11β-HSD1 inhibitors, it is crucial to compare their performance against a panel of established compounds with diverse chemical scaffolds and inhibitory profiles. The following table presents this compound alongside several well-characterized 11β-HSD1 inhibitors.

Compound NameStructureClassKey Characteristics
This compound Chemical structure of this compoundPhenylpiperazinePutative 11β-HSD1 inhibitor; ideal as a reference compound due to its simple, yet relevant, chemical structure.
Carbenoxolone Chemical structure of CarbenoxoloneTriterpenoidA non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. Often used as a tool compound in initial studies.[5]
PF-915275 Chemical structure of PF-915275BiphenylsulfonamideA potent and selective 11β-HSD1 inhibitor (Ki = 2.3 nM) with demonstrated in vivo activity.[6][7]
INCB13739 Chemical structure of INCB13739Adamantyl amideAn orally active and selective 11β-HSD1 inhibitor (IC50 = 3.2 nM) that has undergone clinical investigation.
BVT 2733 Chemical structure of BVT 2733Thiazole derivativeAn orally active, non-steroidal 11β-HSD1 inhibitor with selectivity for the mouse enzyme over the human enzyme.[5]

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical workflow for screening inhibitors.

11beta-HSD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Enters cell Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD11B1->Cortisol Reduction GRE Glucocorticoid Response Element (GRE) GR->GRE Translocates to nucleus and binds to GRE Gene_Expression Target Gene Expression GRE->Gene_Expression Regulates Inhibitor This compound (Reference Inhibitor) Inhibitor->HSD11B1 Inhibits

Caption: The 11β-HSD1 signaling pathway, illustrating the conversion of inactive cortisone to active cortisol and the point of inhibition.

Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies (Mouse Models) Enzymatic_Assay Enzymatic Assay (HTRF) - Determine IC50 Selectivity_Assay Selectivity Assay (vs. 11β-HSD2) Enzymatic_Assay->Selectivity_Assay Active Hits Cell_Activity Cellular Activity Assay (e.g., C2C12 cells) - Measure cortisol production Selectivity_Assay->Cell_Activity Selective Hits Downstream_Effects Downstream Gene Expression (qPCR) Cell_Activity->Downstream_Effects PK_PD Pharmacokinetics & Pharmacodynamics Cell_Activity->PK_PD Potent Hits Efficacy Efficacy Studies (e.g., DIO mice) PK_PD->Efficacy Compound_Library Test Compounds + Reference Compound Compound_Library->Enzymatic_Assay

Caption: A typical workflow for the screening and evaluation of novel 11β-HSD1 inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory activity of compounds against 11β-HSD1. The inclusion of this compound as a reference compound will enable robust comparison and validation of results.

Protocol 1: In Vitro 11β-HSD1 Enzymatic Inhibition Assay (HTRF)

This assay quantitatively measures the conversion of cortisone to cortisol, allowing for the determination of the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant human 11β-HSD1 enzyme

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents (e.g., from Cisbio)

  • Test compounds and reference compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA)

  • 384-well low-volume black plates

Procedure:

  • Compound Preparation: Serially dilute test compounds and the reference compound in DMSO, followed by dilution in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the test compound or reference compound solution.

  • Enzyme and Substrate Addition: Add a solution containing recombinant 11β-HSD1, cortisone, and NADPH to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).

  • Signal Reading: Incubate the plate at room temperature for 2-4 hours to allow for signal development, then read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the fluorescence signals and plot the percentage of inhibition against the compound concentration. Determine the IC50 values using a non-linear regression analysis.

Causality Behind Experimental Choices: The HTRF format is chosen for its high-throughput capability, sensitivity, and homogeneous nature, which minimizes pipetting steps and potential for error. The use of a reference compound in every assay plate is critical for validating the assay performance and for normalizing the data across different experiments.

Protocol 2: Cell-Based 11β-HSD1 Activity Assay

This assay assesses the ability of compounds to inhibit 11β-HSD1 in a more physiologically relevant cellular environment.

Materials:

  • C2C12 (mouse myoblast) cell line or other suitable cell line endogenously expressing 11β-HSD1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Cortisone

  • Test compounds and reference compound

  • LC-MS/MS system for cortisol quantification

Procedure:

  • Cell Culture and Differentiation: Seed C2C12 cells in 96-well plates and culture until they reach confluence. Induce differentiation into myotubes by switching to a low-serum medium.

  • Compound Treatment: Treat the differentiated cells with various concentrations of test compounds and the reference compound for 1-2 hours.

  • Substrate Addition: Add cortisone to the cell culture medium and incubate for 4-6 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant.

  • Cortisol Quantification: Quantify the concentration of cortisol in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of cortisol production for each compound concentration and determine the IC50 values.

Causality Behind Experimental Choices: Differentiated C2C12 cells provide a model system that endogenously expresses 11β-HSD1 and has the necessary intracellular machinery, including NADPH regeneration, for the enzyme to function. LC-MS/MS is used for its high specificity and sensitivity in quantifying cortisol levels in complex biological matrices like cell culture media.

Synthesis of Phenylpiperazine Derivatives

The synthesis of 1-arylpiperazines is a well-established process in medicinal chemistry. A common method involves the nucleophilic aromatic substitution (SNAr) reaction between an activated aryl halide and piperazine.

General Synthetic Scheme:

Synthesis_of_Phenylpiperazines Reactant1 Activated Aryl Halide (e.g., 1,4-difluoro-2-(methylsulfonyl)benzene) Reaction + Reactant1->Reaction Reactant2 Piperazine Reactant2->Reaction Product This compound Reaction_arrow SNAr Reaction (Base, Solvent, Heat) Reaction->Reaction_arrow Reaction_arrow->Product

Caption: General synthetic route for 1-arylpiperazines via nucleophilic aromatic substitution.

This guide provides a framework for utilizing this compound as a valuable reference compound in the pursuit of novel 11β-HSD1 inhibitors. Its presumed activity, based on strong structural analogy to known potent inhibitors, combined with the detailed experimental protocols, will empower researchers to conduct robust and comparative studies in this important therapeutic area.

References

  • Ryu, J. H., Lee, J. A., Kim, S., Shin, Y. A., Yang, J., Han, H. Y., ... & Park, H. G. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176–10189. [Link]

  • Hermanowski-Vosatka, A., Balkovec, J. M., Cheng, K., Chen, H. Y., Hernandez, M., Koo, G. C., ... & Wright, S. D. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. The Journal of experimental medicine, 202(4), 517–527. [Link]

  • Boyle, C. D., & Kowalski, T. J. (2009). 11β-hydroxysteroid dehydrogenase type 1 inhibitors: a review of recent patents. Expert opinion on therapeutic patents, 19(6), 801–825. [Link]

  • Pereira, C. D., & Azevedo, I. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Metabolites, 11(1), 34. [Link]

  • Wake, D. J., & Walker, B. R. (2004). 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. Molecular and cellular endocrinology, 215(1-2), 45–54. [Link]

  • Ye, M., & Li, J. (2013). Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Acta Pharmaceutica Sinica B, 3(6), 363-374. [Link]

  • Kim, H. J., Lee, J. H., Choi, S. S., Kim, Y. J., Yoon, S., & Lee, B. J. (2009). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of biomolecular screening, 14(8), 951–957. [Link]

  • Patsnap Synapse. What are 11β-HSD inhibitors and how do they work?. [Link]

  • Rosenstock, J., Banarer, S., Fonseca, V. A., Inzucchi, S. E., Sun, W., Yao, W., ... & Williams, W. V. (2010). The 11-β-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy. Diabetes care, 33(7), 1516–1522. [Link]

  • Xu, R., Sang, B. C., Navre, M., & Kassel, D. B. (2006). Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. Rapid communications in mass spectrometry : RCM, 20(11), 1643–1647. [Link]

  • Alberts, P., Engblom, L., Edling, N., Forsgren, M., Klingström, G., Larsson, C., ... & Nilsson, C. (2003). Selective inhibition of 11beta-hydroxysteroid dehydrogenase type 1 decreases blood glucose concentrations in hyperglycaemic mice. Diabetologia, 46(3), 388–394. [Link]

  • Barf, T., Vallgarda, J., Emtenas, H., Johansson, A., Kajanus, J., Linschoten, M., ... & Nilsson, C. (2002). Arylsulfonamidothiazoles as a new class of 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of medicinal chemistry, 45(18), 3813–3815. [Link]

  • Vicker, N., Pracuap, A., & Sharland, C. M. (2007). Recent advances in the search for 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Current opinion in drug discovery & development, 10(4), 433–444. [Link]

  • Webster, S. P., & Walker, B. R. (2009). 11beta-Hydroxysteroid dehydrogenase type 1 in obesity and type 2 diabetes. Current diabetes reports, 9(1), 13–19. [Link]

  • Patsnap Synapse. PF-915275. [Link]

  • Chiang, L. L., Chen, Y. C., & Lee, Y. C. (2018). An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells. Environmental health and preventive medicine, 23(1), 31. [Link]

  • Schwartz, S., Raskin, P., Fonseca, V., & Inzucchi, S. E. (2010). Efficacy and safety of the 11-beta-HSD1 inhibitor, INCB13739, added to metformin therapy in patients with type 2 diabetes. Obesity (Silver Spring, Md.), 18(9), 1747–1753. [Link]

  • Google Patents. Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2020). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules (Basel, Switzerland), 25(18), 4253. [Link]

Sources

A Head-to-Head Comparison of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine Analogs: A Guide to Structure-Activity Relationships and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS). This guide provides a detailed comparative analysis of analogs based on the 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine core structure. We delve into the critical structure-activity relationships (SAR) that govern ligand affinity and selectivity for key neurotransmitter receptors, primarily dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) subtypes. By examining the influence of specific structural modifications, this document aims to equip researchers, scientists, and drug development professionals with actionable insights for designing next-generation CNS agents with optimized pharmacological profiles. Supporting experimental protocols and synthesis strategies are provided to ensure scientific integrity and practical applicability.

Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery

The arylpiperazine moiety is a privileged structure found in a multitude of approved drugs, including several atypical antipsychotics and antidepressants.[1][2] Its ability to interact with a range of G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, makes it an invaluable template for drug design.[3][4] Atypical antipsychotics, for instance, often derive their efficacy from a balanced antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[5][6]

This guide focuses on a specific, highly substituted phenylpiperazine core: This compound . The substituents on the phenyl ring—a fluorine atom at the 4-position and a methylsulfonyl group at the 2-position—are strategically placed to modulate the electronic and conformational properties of the molecule, thereby influencing its interaction with target receptors. Understanding how modifications to this core structure impact biological activity is crucial for rational drug design.

The Core Scaffold: A Structural and Pharmacophoric Analysis

The parent compound, this compound, can be deconstructed into key pharmacophoric elements. Each component plays a distinct role in the molecule's overall properties and receptor interactions.

  • Phenyl Ring: Serves as the primary aromatic feature for π-π stacking and hydrophobic interactions within the receptor binding pocket.

  • Piperazine Ring: The basic nitrogen atom (N4) is a critical interaction point, typically forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the binding pocket of aminergic GPCRs. The ring's conformation is also vital for orienting the other substituents correctly.

  • 4-Fluoro Substituent: A small, highly electronegative atom that can alter the pKa of the piperazine nitrogen and participate in hydrogen bonding or halogen bonding, potentially enhancing binding affinity.

  • 2-Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group that significantly influences the electronic distribution of the phenyl ring. Its bulk and hydrogen bond accepting capacity can enforce a specific conformation and provide additional anchor points within the receptor.

cluster_0 This compound Core Structure mol N4 Basic Nitrogen (N4) (Key Interaction Site) F 4-Fluoro Group (Modulates Electronics, H-Bonding) SO2Me 2-Methylsulfonyl Group (Electron-Withdrawing, Steric Influence) Phenyl Aromatic Scaffold

Caption: Core structure and key pharmacophoric features.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective ligands is often a process of systematic structural modification. Below, we compare hypothetical analogs of the core scaffold to illustrate key SAR principles derived from broader studies on phenylpiperazine derivatives.

Modifications of the Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.[7]

  • The Ortho (2-position) Substituent: The methylsulfonyl group is a powerful modulator. Replacing it with other groups can drastically alter the pharmacological profile.

    • Electron-Withdrawing Groups (EWGs): Generally, electronegative substituents in the ortho- or meta-positions of the 4-phenylpiperazine ring can enhance potency at the D₂ receptor.[7] The sulfonyl group, cyano (-CN), or trifluoromethyl (-CF₃) groups can serve as hydrogen bond acceptors and influence the torsional angle between the phenyl and piperazine rings, which can be crucial for optimal receptor fit.

    • Electron-Donating Groups (EDGs): Replacing the -SO₂CH₃ with an EDG like methoxy (-OCH₃) or methyl (-CH₃) would likely decrease D₂ affinity while potentially increasing affinity for other receptors like serotonin subtypes, depending on the specific interactions.

  • The Para (4-position) Substituent: The 4-fluoro group is a common feature in CNS drugs.

    • Halogen Series: Replacing fluorine with chlorine or bromine can increase lipophilicity, which may enhance blood-brain barrier penetration but could also affect binding affinity. The optimal halogen often depends on the specific size and electronic constraints of the binding pocket. The presence of a halogen is often essential for inhibitory effects.[8]

    • Removal of Halogen: An unsubstituted phenyl ring at this position often leads to a significant drop in affinity for dopamine receptors, highlighting the importance of this feature.

Modifications at the Piperazine N4-Position

While our core topic focuses on the unsubstituted N4-piperazine, it is crucial to note that this position is the most common site for modification to create potent and selective ligands. Attaching a long-chain moiety to the N4 nitrogen is a hallmark of many atypical antipsychotics like aripiprazole and lurasidone.[2] These extended chains access a secondary or "extended" binding pocket in the receptor, which is a key factor for achieving high affinity and modulating functional activity (e.g., partial agonism vs. full antagonism).[9][10]

Comparative Pharmacological Data

To illustrate the impact of the aforementioned structural changes, the following table summarizes binding affinity data (Ki values in nM) for representative phenylpiperazine analogs from published studies. Lower Ki values indicate higher binding affinity.

Compound/Analog TypeModificationD₂ Ki (nM)D₃ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)Key Insight
Reference Phenylpiperazines
Haloperidol Analog (SYA 013)Complex N4-sidechain43.3158.8117.423.3Demonstrates the multi-target profile of complex piperazine derivatives.[11]
EF-7412m-Sulfonamido, complex N4-sidechain22-27>1000Shows that sulfonamide groups can confer potent D₂/5-HT₁ₐ affinity.[12]
Ortho-Substituted Analogs
2-OCH₃ Phenylpiperazine2-Methoxy groupModerateModerateHighHighOrtho-methoxy groups are common in high-affinity serotonin receptor ligands.
2-Cl Phenylpiperazine2-Chloro groupHighHighModerateModerateOrtho-chloro substitution often enhances dopamine receptor affinity.[6]
N4-Extended Analogs
AripiprazoleComplex N4-sidechain0.340.84.43.4The long N4-chain is critical for high affinity and partial agonist activity.[2]
LurasidoneComplex N4-sidechain1.00.56.80.5Potent, multi-target profile driven by the N4-substituent.[2]

Note: Data is compiled from various sources and should be used for qualitative comparison. Absolute values can vary based on assay conditions.

Experimental Protocols for Pharmacological Profiling

To ensure the trustworthiness and reproducibility of pharmacological data, standardized and well-validated experimental protocols are essential.

Protocol: Radioligand Competition Binding Assay for D₂ Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To calculate the inhibitor constant (Ki) of a test compound at the D₂ receptor.

Materials:

  • Cell Membranes: CHO or HEK-293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂/D₃ selective antagonist).

  • Non-specific Agent: Haloperidol (10 µM) or Sulpiride (10 µM).[13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Scintillation Cocktail and Microplates .

  • Filtration Apparatus with GF/B or GF/C glass fiber filters.

Step-by-Step Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

    • 25 µL of Assay Buffer (for total binding) OR 25 µL of 10 µM Haloperidol (for non-specific binding) OR 25 µL of test compound dilution.

    • 25 µL of radioligand (e.g., [³H]-Spiperone at a final concentration of 1.5 nM).[13]

    • 50 µL of diluted cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at 25°C or room temperature for 90-120 minutes to reach equilibrium.[13]

  • Filtration: Rapidly harvest the contents of each well onto the glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Rationale for Choices:

  • Cell Lines: Stably transfected cell lines provide a consistent and high-density source of the target receptor, minimizing interference from other receptor types.

  • Radioligand: [³H]-Spiperone is chosen for its high affinity and selectivity for D₂-like receptors, providing a robust signal window.

  • Non-specific Agent: A high concentration of an unlabeled known antagonist (Haloperidol) is used to saturate all specific binding sites, allowing for the accurate measurement of non-specific binding to filters and lipids.

Caption: Workflow for a Radioligand Binding Assay.

Protocol: cAMP Functional Assay for D₂ Receptor Activity

This protocol determines whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on the intracellular second messenger cyclic AMP (cAMP). D₂ receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP levels.[14][15]

Objective: To characterize the functional activity (Emax and EC₅₀/IC₅₀) of a test compound at the D₂ receptor.

Materials:

  • Cell Line: CHO or HEK-293 cells expressing the human D₂ receptor.

  • Forskolin: An adenylyl cyclase activator used to stimulate a baseline cAMP signal.

  • Reference Agonist: Dopamine or Quinpirole.

  • Reference Antagonist: Haloperidol.

  • cAMP Detection Kit: HTRF, ELISA, or other commercially available kits.

Step-by-Step Procedure:

  • Cell Plating: Seed the D₂-expressing cells in a 96- or 384-well plate and grow to ~90% confluency.

  • Pre-treatment: Wash the cells with serum-free media.

    • For Antagonist Mode: Add serial dilutions of the test compound and incubate for 15-30 minutes. Then, add the reference agonist (e.g., Dopamine at its EC₈₀ concentration) to all wells except the baseline control.

    • For Agonist Mode: Add serial dilutions of the test compound directly to the cells.

  • Stimulation: Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit (e.g., HTRF).[16]

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the EC₅₀ (potency) and the Emax (efficacy) relative to a full agonist like dopamine.

    • Antagonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the IC₅₀, which represents the concentration that inhibits 50% of the reference agonist's effect.

General Synthesis Strategy

The synthesis of 1-arylpiperazine derivatives is well-established. A common and effective method is the Buchwald-Hartwig cross-coupling reaction.

cluster_reagents Buchwald-Hartwig Cross-Coupling r1 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) plus + r2 Piperazine p1 This compound reagents->p1 Heat

Caption: General synthetic route via Buchwald-Hartwig amination.

This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. This method is highly versatile and tolerates a wide range of functional groups, making it ideal for creating a library of analogs for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel CNS agents. The SAR principles discussed highlight the critical role of electronic and steric factors in determining receptor affinity and selectivity.

  • Key Findings: Ortho-position electron-withdrawing groups and para-position halogens on the phenyl ring are crucial for maintaining potent interactions with dopamine receptors. The N4 position of the piperazine ring is the primary site for introducing larger moieties to achieve high affinity, selectivity, and desired functional outcomes (e.g., partial agonism).

  • Future Directions: Future research should focus on synthesizing and profiling a focused library of analogs based on this core. Modifications should include varying the ortho-substituent to modulate electronic properties and exploring diverse N4-side chains to probe the extended binding pockets of D₂, D₃, and serotonin receptors. The ultimate goal is to identify analogs with a balanced pharmacological profile, predicting therapeutic efficacy with a reduced risk of side effects like extrapyramidal symptoms or metabolic disturbances.[5][17]

References

  • Tomić, M., et al. (2007). Two new phenylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 17(21), 5749-53. Available at: [Link]

  • Kim, D., et al. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(23), 16738. Available at: [Link]

  • Sharma, T., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets. Available at: [Link]

  • Mustimets, T., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1146394. Available at: [Link]

  • Brust, P. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Available at: [Link]

  • Aher, N. G., et al. (2011). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 21(13), 3931-3935. Available at: [Link]

  • Pérez, V., et al. (1999). Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties. Bioorganic & Medicinal Chemistry Letters, 9(12), 1679-82. Available at: [Link]

  • Innoprot (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • BMG LABTECH (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Wikipedia (2024). Atypical antipsychotic. Available at: [Link]

  • Drugs.com (2023). List of Atypical Antipsychotics + Uses, Types & Side Effects. Available at: [Link]

  • Laha, J. K., et al. (2015). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry, 58(24), 9736-52. Available at: [Link]

  • Wilson, W. G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. Available at: [Link]

  • Sravani, G., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9). Available at: [Link]

  • Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. Available at: [Link]

  • Faivre, E. J., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[7][18]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-22. Available at: [Link]

  • Staroń, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189285. Available at: [Link]

  • Tang, C. T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 825121. Available at: [Link]

  • Czopek, A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7018. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and development, 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine is a compound that demands meticulous handling and a comprehensive understanding of its hazard profile. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe utilization. Authored for our trusted partners in research, this document synthesizes technical data with field-proven safety protocols to ensure both personal safety and experimental integrity.

Hazard Profile and Risk Assessment

This compound is classified as an irritant.[1] Understanding the specific risks is the first step in mitigating them. The primary hazards associated with this solid compound are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2]

While many piperazine derivatives are studied for their psychostimulant effects, it is crucial to treat all novel compounds, including this one, with a high degree of caution, as the full toxicological profile may not be completely understood.[3][4][5] The causality for these irritant effects lies in the chemical reactivity of the molecule, which can disrupt cellular integrity upon contact with biological tissues.

Core Protective Measures: Engineering and Personal

A multi-layered approach to safety, starting with engineering controls and supplemented by Personal Protective Equipment (PPE), is non-negotiable.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound solid should be performed within a certified chemical fume hood. This is the most critical barrier, designed to control exposure by capturing and exhausting dust and vapors generated during manipulation.[6] Local exhaust ventilation is essential where solids are handled as powders to prevent airborne concentrations.[6]

Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory. The rationale behind each selection is critical for ensuring compliance and understanding the scope of protection.

  • Hand Protection: The goal is to prevent any skin contact.[7]

    • Selection: Chemical-resistant gloves are required.[2] Nitrile gloves are a common and effective choice for incidental contact.

    • Validation: Always select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[8] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[8] For brief, incidental contact, a class 3 glove (>60 minutes) is acceptable.[8] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface with bare skin.[8]

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical irritants.

    • Selection: At a minimum, chemical safety goggles or safety glasses with side shields are mandatory.[6][7][9] If there is a significant risk of splashing or aerosol generation, a full face shield should be worn in addition to goggles.[8]

    • Causality: Contact lenses should not be worn when handling this chemical, as they can absorb and concentrate irritants against the eye, potentially causing more severe injury.[6][8]

  • Skin and Body Protection: To prevent contamination of personal clothing and skin, a professional lab coat must be worn and fully buttoned.[7] For larger-scale operations or situations with a higher risk of spillage, a PVC apron or a chemical-resistant suit may be necessary.[8]

  • Respiratory Protection:

    • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.

    • Non-Standard Operations: In the event of a ventilation failure, a large spill, or when weighing or transferring large quantities of the powder outside of a containment system, respiratory protection is essential.[6][8] A NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator should be used, based on a professional risk assessment.[7][10]

Safety Data and PPE Specification Summary

The following table provides a quick reference for the essential safety information and PPE requirements.

Hazard ClassificationGHS PictogramEngineering ControlHand ProtectionEye/Face ProtectionSkin/Body Protection
Skin Irritant (H315)GHS07 (Irritant)[1]Chemical Fume HoodChemical-resistant gloves (Nitrile), EN 374 compliant[8][10]Safety goggles or glasses w/ side shields[9]Lab Coat[7]
Eye Irritant (H319)GHS07 (Irritant)[1]Chemical Fume HoodChemical-resistant gloves (Nitrile), EN 374 compliant[8][10]Chemical safety goggles / Face shield[8][9]Lab Coat[7]
Respiratory Irritant (H335)GHS07 (Irritant)[1]Chemical Fume Hood[6]Chemical-resistant gloves (Nitrile), EN 374 compliant[8][10]Safety goggles or glasses w/ side shields[9]Lab Coat[7]

Step-by-Step Safe Handling Protocol

Adherence to a strict, repeatable workflow is paramount for safety.

  • Preparation: Before handling, ensure a safety shower and eyewash unit are readily accessible.[8] Confirm the chemical fume hood is functioning correctly. Don all required PPE as detailed above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a draft shield on the balance to minimize air currents and prevent the powder from becoming airborne.

  • Handling: Avoid all personal contact, including inhalation.[2][8] When handling, do not eat, drink, or smoke.[2] Keep the container securely sealed when not in immediate use.[2]

  • Post-Handling: After use, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Immediately wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][8]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[8][9]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_ppe Don all required PPE: Lab Coat, Goggles, Gloves prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_emergency Locate Eyewash & Safety Shower prep_hood->prep_emergency handle_weigh Weigh & Transfer Solid Compound prep_emergency->handle_weigh Proceed to Handling handle_use Perform Experimental Procedure handle_weigh->handle_use handle_seal Securely Seal Container When Not in Use handle_use->handle_seal cleanup_decon Decontaminate Surfaces & Equipment handle_seal->cleanup_decon Proceed to Cleanup cleanup_waste Collect Waste in Labeled, Sealed Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.